Ecgonine methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQNNBXHAYSQRY-UYXSQOIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891435 | |
| Record name | Ecgonine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7143-09-1 | |
| Record name | (-)-Ecgonine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7143-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ecgonine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylecgonine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ecgonine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ECGONINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y35FJB3QBJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ecgonine methyl ester chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Ecgonine (B8798807) Methyl Ester
Introduction
Ecgonine methyl ester (EME) is a tropane (B1204802) alkaloid and a primary metabolite of cocaine. It is formed in the human body by the enzymatic hydrolysis of the benzoyl ester group of cocaine. As a significant biomarker for cocaine use, a thorough understanding of its chemical properties, structure, and analytical methodologies is crucial for researchers, scientists, and drug development professionals in the fields of forensic toxicology, pharmacology, and analytical chemistry. This guide provides a comprehensive overview of the core chemical characteristics of this compound, detailed experimental protocols for its detection, and a visualization of its place within the metabolic pathway of cocaine.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are essential for developing analytical methods, understanding its pharmacokinetic profile, and for its synthesis and handling.
| Property | Value | Source(s) |
| IUPAC Name | methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Synonyms | Methyl ecgonine, EME | |
| CAS Number | 7143-09-1 | |
| Molecular Formula | C₁₀H₁₇NO₃ | |
| Molecular Weight | 199.25 g/mol | |
| Boiling Point | 305.8°C at 760 mmHg | |
| Density | 1.181 g/cm³ | |
| Flash Point | 138.7°C | |
| Water Solubility | 587 g/L (Predicted) | |
| pKa (Strongest Acidic) | 14.6 (Predicted) | |
| pKa (Strongest Basic) | 9.04 (Predicted) | |
| logP | -0.21 (Predicted) | |
| Polar Surface Area | 49.77 Ų | |
| Refractivity | 51.34 m³·mol⁻¹ |
Chemical Structure
This compound is classified as a tropane alkaloid, characterized by the N-Methyl-8-azabicyclo[3.2.1]octane bicyclic core structure. It is a direct hydrolytic metabolite of cocaine, lacking the benzoyl group attached to the C-3 hydroxyl moiety of the tropane ring. This structural difference significantly increases its polarity compared to the parent compound.
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SMILES: CN1[C@H]2CC[C@@H]1--INVALID-LINK--O)C(=O)OC
-
InChI: InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1
Experimental Protocols
The detection and quantification of this compound in biological matrices are critical for forensic and clinical applications. The following are detailed methodologies for two common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of cocaine and its metabolites. A key advantage for EME analysis is that it can be chromatographed on common stationary phases without the need for derivatization, unlike the more polar metabolite, benzoylecgonine.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
A mixed-mode solid-phase extraction column (e.g., Bond Elut Certify) is conditioned with methanol (B129727) and a suitable buffer.
-
The biological sample (e.g., urine, plasma, meconium) is pre-treated, often by hydrolysis or buffering, and an internal standard (e.g., this compound-D3) is added.
-
The sample is loaded onto the SPE column.
-
The column is washed with deionized water, an acidic buffer, and a non-polar solvent to remove interferences.
-
The analytes are eluted with a mixture of a chlorinated solvent and ammonium (B1175870) hydroxide.
-
The eluate is evaporated to dryness under a stream of nitrogen.
-
-
Instrumentation and Analysis:
-
The dried residue is reconstituted in a suitable solvent (e.g., ethyl acetate).
-
The sample is injected into a gas chromatograph equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
The GC oven temperature is programmed to achieve separation of the analytes.
-
The eluting compounds are introduced into a mass spectrometer, typically operated in electron ionization (EI) mode.
-
Data is acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of polar and thermally labile compounds like EME, and it does not require derivatization.
Methodology:
-
Sample Preparation (Protein Precipitation or SPE):
-
For Plasma (Protein Precipitation): An internal standard (e.g., this compound-D3) is added to the plasma sample. Cold acetonitrile (B52724) is added to precipitate proteins. The sample is vortexed and centrifuged. The supernatant is collected and may be evaporated and reconstituted or directly injected.
-
For Plasma (SPE): A solid-phase extraction protocol similar to the one described for GC-MS can be employed for cleaner extracts.
-
-
Instrumentation and Analysis:
-
The prepared sample is injected into a liquid chromatograph.
-
Separation is typically achieved on a reverse-phase column (e.g., Zorbax Eclipse XDB-C8) using a gradient elution.
-
The mobile phase often consists of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).
-
The column eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) or TurboIonSpray source, operated in positive ion mode.
-
Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for EME and its internal standard are monitored.
-
Metabolic Pathway Visualization
This compound is a key intermediate in the metabolic breakdown of cocaine. The following diagram illustrates this pathway, from the parent drug to its eventual excretion products.
An In-depth Technical Guide to the Core Biosynthesis of Ecgonine Methyl Ester in Erythroxylum coca
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core biosynthetic pathway of ecgonine (B8798807) methyl ester, a key intermediate in the production of cocaine and other tropane (B1204802) alkaloids in Erythroxylum coca. The elucidation of this pathway is recent, revealing a fascinating example of convergent evolution in plant secondary metabolism. Unlike the well-studied tropane alkaloid pathways in the Solanaceae family (e.g., for atropine), E. coca utilizes a distinct set of enzymes to construct the characteristic 8-azabicyclo[3.2.1]octane core, highlighting nature's diverse strategies for synthesizing complex molecules.
The Core Biosynthetic Pathway
The biosynthesis of ecgonine methyl ester begins with the primary metabolite L-ornithine (or L-arginine) and proceeds through the formation of a key cyclic cation, which is then elaborated by a polyketide synthase-like mechanism. The pathway is spatially regulated, with the highest concentration of biosynthetic enzymes and corresponding gene transcripts found in the actively growing tissues of the plant, such as buds and young, rolled leaves[1][2][3]. This contrasts with Solanaceae species, where biosynthesis primarily occurs in the roots[2][4].
The key steps leading to this compound are:
-
Formation of N-methyl-Δ¹-pyrrolinium cation: L-ornithine is decarboxylated to putrescine by ornithine decarboxylase (ODC) , or alternatively, L-arginine is converted to putrescine via the action of arginine decarboxylase (ADC) [2][3][5]. In E. coca, putrescine is not directly N-methylated. Instead, it is converted to N-methylspermidine, which is then cleaved to yield the N-methyl-Δ¹-pyrrolinium cation[5]. This cation is the foundational building block for the tropane ring system.
-
Polyketide-mediated chain extension: The N-methyl-Δ¹-pyrrolinium cation undergoes a condensation reaction with a four-carbon unit derived from two molecules of malonyl-CoA. This reaction is catalyzed by atypical Type III polyketide synthases (PKS) , also referred to as 3-oxoglutarate synthases (EcOGAS)[6]. This step yields 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA).
-
Oxidative Cyclization and Methylation: In a critical and recently elucidated step, MPOA undergoes an oxidative cyclization to form the bicyclic tropane skeleton. This is mediated by a cytochrome P450 enzyme, EnCYP81AN15 , which produces the unstable intermediate, ecgonone[5]. Ecgonone is then rapidly methylated by a specific methyltransferase, EnMT4 , to produce the stable intermediate, methylecgonone[5]. This two-step process is distinct from the previously hypothesized pathway and is crucial for forming the correct tropane structure.
-
Stereospecific Reduction: The final step in the formation of this compound is the reduction of the ketone group at the C-3 position of methylecgonone. This reaction is catalyzed by methylecgonone reductase (EcMecgoR) , an enzyme belonging to the aldo-keto reductase family[4]. This enzyme stereospecifically reduces methylecgonone to produce 2-carbomethoxy-3β-tropine, which is this compound[4]. The stereospecificity of this enzyme is critical, as it produces the 3β-tropanol configuration required for the subsequent formation of cocaine.
The pathway concludes with the esterification of the 3β-hydroxyl group of this compound with a benzoyl moiety (from benzoyl-CoA) by cocaine synthase (EcCS) to form cocaine[7][8][9][10].
Quantitative Data on Key Enzymes
The detailed kinetic characterization of all enzymes in the this compound pathway is an active area of research. While data for every enzyme is not yet available in the literature, kinetic parameters for the terminal enzyme, cocaine synthase (EcCS), which utilizes this compound as a substrate, have been determined.
| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Cocaine Synthase (EcCS) | Methylecgonine (this compound) | 369 ± 26 | 10 ± 0 | 26,340 |
| Benzoyl-CoA | 93 ± 7 | 8 ± 0 | 81,192 | |
| Methylecgonine | 62 ± 11 | 19 ± 1 | 306,000 | |
| Cinnamoyl-CoA | 103 ± 8 | 46 ± 0.02 | 450,000 | |
| Table adapted from data presented in Jirschitzka, J. (2015). The final steps of cocaine biosynthesis in the Erythroxylaceae provide insight into the biochemistry, physiology and evolution of the tropane alkaloids (Doctoral dissertation, Friedrich-Schiller-Universität Jena) and Schmidt et al. (2015) Plant Physiology.[7][8] |
Experimental Protocols
The elucidation of this pathway relied on modern molecular biology and analytical chemistry techniques, primarily heterologous expression of candidate genes in microbial or plant systems followed by functional assays.
This protocol describes a general workflow for identifying and characterizing biosynthetic genes from E. coca using a heterologous host system like Nicotiana benthamiana or yeast (Saccharomyces cerevisiae).
-
Candidate Gene Identification:
-
Vector Construction:
-
Amplify the full-length open reading frame (ORF) of the candidate gene from E. coca cDNA.
-
Clone the ORF into a suitable plant or yeast expression vector (e.g., pEAQ-HT for N. benthamiana, pYES-DEST52 for yeast) under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
-
Heterologous Expression:
-
In Nicotiana benthamiana:
-
Introduce the expression vector into Agrobacterium tumefaciens strain GV3101[12].
-
Grow the transformed Agrobacterium culture and resuspend in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 100 µM acetosyringone)[12].
-
Infiltrate the bacterial suspension into the leaves of 4-5 week old N. benthamiana plants using a needleless syringe[12][13]. Co-infiltrate with multiple constructs if an entire pathway segment is being reconstituted.
-
Allow gene expression to proceed for 5-7 days.
-
-
In Yeast:
-
Transform the expression vector into a suitable yeast strain using standard methods (e.g., lithium acetate/PEG transformation).
-
Select for transformed cells on appropriate selective media.
-
Grow a liquid culture and induce gene expression as required by the promoter system (e.g., with galactose for the GAL1 promoter).
-
-
-
Metabolite Extraction and Analysis:
-
Harvest the infiltrated leaf tissue or yeast cells.
-
Homogenize the tissue in an appropriate extraction solvent (e.g., methanol (B129727) or ethyl acetate), often acidified to improve alkaloid solubility.
-
If the substrate is not produced endogenously by the host, feed the substrate to the culture or infiltrated leaf patch.
-
Clarify the extract by centrifugation.
-
Analyze the supernatant for the presence of the expected product using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[14]. Use an authentic standard of the expected product to confirm identity by comparing retention time and fragmentation patterns.
-
This protocol describes a representative spectrophotometric assay for measuring the activity of a purified reductase like EcMecgoR, based on standard biochemical principles. EcMecgoR is an aldo-keto reductase that utilizes NADPH as a cofactor[4].
-
Protein Expression and Purification:
-
Express the EcMecgoR gene, cloned into an expression vector with a purification tag (e.g., 6xHis), in E. coli BL21(DE3) cells.
-
Induce protein expression with IPTG.
-
Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).
-
Determine the concentration of the purified protein using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
The assay measures the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
NADPH (e.g., 150 µM final concentration)
-
Purified EcMecgoR enzyme
-
-
Initiate the reaction by adding the substrate, methylecgonone.
-
Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the reaction rate using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6,220 M⁻¹cm⁻¹).
-
Perform control reactions lacking either the enzyme or the substrate to account for non-enzymatic NADPH oxidation.
-
To determine kinetic parameters (Km, Vmax), vary the concentration of one substrate while keeping the other co-substrate saturated, and fit the resulting rate data to the Michaelis-Menten equation.
-
Regulation and Evolutionary Significance
The biosynthesis of this compound is under tight spatial control. Transcriptomic data reveals that the genes encoding the biosynthetic enzymes, including ODC, ADC, and EcMecgoR, are most highly expressed in young, developing leaves and buds, which correlates with the sites of highest alkaloid accumulation[1][2][4]. This localized expression suggests a coordinated transcriptional regulation program that directs the synthesis of these defensive compounds to the most vulnerable and valuable plant tissues.
The discovery of this pathway has profound evolutionary implications. The enzymes involved, such as the aldo-keto reductase (EcMecgoR) and the BAHD-family cocaine synthase, are from different protein families than their functional counterparts in Solanaceae species, which use short-chain dehydrogenases/reductases (SDRs) and serine carboxypeptidase-like acyltransferases, respectively[4][6]. This provides strong evidence that the ability to produce tropane alkaloids arose independently in the Erythroxylaceae and Solanaceae plant lineages through convergent evolution, where different ancestral enzymes were recruited and adapted to perform similar chemical transformations[4][15][16].
References
- 1. The first step in the biosynthesis of cocaine in Erythroxylum coca: the characterization of arginine and ornithine decarboxylases | Semantic Scholar [semanticscholar.org]
- 2. The first step in the biosynthesis of cocaine in Erythroxylum coca: the characterization of arginine and ornithine decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Catalytic innovation underlies independent recruitment of polyketide synthases in cocaine and hyoscyamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. db-thueringen.de [db-thueringen.de]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The Last Step in Cocaine Biosynthesis Is Catalyzed by a BAHD Acyltransferase[OPEN] | Semantic Scholar [semanticscholar.org]
- 10. The last step in cocaine biosynthesis is catalyzed by a BAHD acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]
- 13. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]
- 14. pnas.org [pnas.org]
- 15. pnas.org [pnas.org]
- 16. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Transformation of Cocaine: A Technical Guide to the Formation of Ecgonine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine, a potent psychostimulant, undergoes extensive metabolism in the human body, leading to the formation of various metabolites. Among these, ecgonine (B8798807) methyl ester (EME) is a significant product of the hydrolytic pathway. Understanding the in vivo formation of EME is crucial for forensic toxicology, clinical chemistry, and the development of therapeutic interventions for cocaine abuse and overdose. This technical guide provides an in-depth overview of the metabolic pathways leading to EME formation, detailed experimental protocols for its quantification, and a summary of key quantitative data.
Metabolic Pathways of Cocaine to Ecgonine Methyl Ester
The primary mechanism for the formation of this compound from cocaine is through the enzymatic hydrolysis of the benzoyl ester linkage.[1] This biotransformation is predominantly catalyzed by two key enzymes:
-
Plasma Butyrylcholinesterase (BChE): This enzyme, present in human plasma, is a principal catalyst for the hydrolysis of cocaine to EME and benzoic acid.[1][2][3][4]
-
Liver Carboxylesterase 2 (hCE-2): Within the liver, hCE-2 is also responsible for the hydrolysis of cocaine at the benzoyl ester group to form EME.
In contrast, the hydrolysis of the methyl ester group of cocaine is catalyzed by human carboxylesterase-1 (hCE-1), leading to the formation of benzoylecgonine (B1201016) (BE), the other major inactive metabolite of cocaine.[5] A minor pathway of cocaine metabolism involves N-demethylation by cytochrome P450 enzymes, primarily CYP3A4, to produce the active metabolite norcocaine.[6][5]
The co-ingestion of ethanol (B145695) with cocaine can lead to a transesterification reaction catalyzed by hCE-1, forming cocaethylene, another pharmacologically active metabolite.[5]
Below is a diagram illustrating the major metabolic pathways of cocaine.
Quantitative Data on this compound Formation
The extent of cocaine metabolism to EME can vary depending on several factors, including the route of administration and individual enzymatic activity. The following tables summarize key quantitative data from various in vivo studies.
Table 1: Urinary Excretion of this compound After Cocaine Administration
| Route of Administration | Dose | Percentage of Dose Excreted as EME | Study Population | Reference |
| Intravenous & Intranasal | 16, 32, 48, and 96 mg | 26% to 60% | Healthy cocaine users | [7][8] |
| Subcutaneous | 1.0 mg/kg | 6.6% to 27.1% (in 24h) | Dogs | [9] |
| Subcutaneous | 1.0 mg/kg | 8.8% to 31.9% (in 24h) | Rabbits | [9] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Elimination Half-Life | 4.2 hours | Humans | [7][8] |
| Elimination Half-Life | 60-71 minutes | Rats | [10] |
Experimental Protocols for the Quantification of this compound
Accurate quantification of EME in biological matrices is essential for research and clinical applications. The following sections provide detailed methodologies for common analytical techniques.
Experimental Workflow for Sample Analysis
The general workflow for analyzing cocaine and its metabolites in biological samples involves sample collection, preparation, instrumental analysis, and data processing.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the quantification of cocaine and its metabolites.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials: ISOLUTE® SLE+ 1 mL Sample Volume column, 1% ammonium (B1175870) hydroxide (B78521), dichloromethane (B109758).[5]
-
Procedure:
-
To 1 mL of whole blood, add 10 µL of an appropriate internal standard (e.g., cocaine-d3, benzoylecgonine-d3).[5]
-
Add 1 mL of 1% ammonium hydroxide and vortex.[5]
-
Load 750 µL of the pre-treated sample onto the ISOLUTE® SLE+ column.[5]
-
Apply a brief pulse of vacuum or positive pressure to initiate flow and allow the sample to absorb for 5 minutes.[5]
-
Elute the analytes by adding 2.5 mL of dichloromethane and allowing it to flow under gravity for 5 minutes. Repeat this step.[5]
-
Apply vacuum to collect any remaining solvent.[5]
-
Evaporate the eluate to dryness under a stream of nitrogen.[5]
-
2. Derivatization
-
Materials: Ethyl acetate (B1210297), BSTFA (with 1% TMCS) or MTBSTFA.[11][12]
-
Procedure:
3. GC-MS Analysis
-
Instrumentation: Agilent 7890A GC with a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 30°C/min to 260°C.[13]
-
Injection: 1 µL in splitless mode.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the derivatized EME and internal standards.
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high sensitivity and specificity for the direct analysis of EME without derivatization.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials: Mixed-mode cation exchange SPE cartridges, methanol, deionized water, 0.1 M phosphate (B84403) buffer (pH 6), 0.5 M acetic acid, elution solvent (e.g., dichloromethane:isopropanol:ammonium hydroxide 78:20:2 v/v/v).[14]
-
Procedure:
-
To 1 mL of urine or plasma, add an appropriate internal standard (e.g., this compound-d3).
-
Add 3 mL of 0.1 M phosphate buffer (pH 6) and centrifuge.[14]
-
Condition the SPE column with 3 mL of methanol, 3 mL of deionized water, and 2 mL of 0.1 M phosphate buffer (pH 6).[14]
-
Load the supernatant onto the conditioned SPE column.[14]
-
Wash the column sequentially with 3 mL of deionized water, 3 mL of 0.5 M acetic acid, and 3 mL of methanol.[14]
-
Elute the analytes with 3 mL of the elution solvent.[14]
-
Evaporate the eluate to dryness under a stream of nitrogen.[14]
-
Reconstitute the residue in the mobile phase.[14]
-
2. HPLC-MS/MS Analysis
-
Instrumentation: An Agilent Infinity ultrahigh-performance liquid chromatography (1260) with tandem mass spectrometry (6470) instrument or equivalent.[9]
-
Column: Agilent Poroshell 120EC-C18 (2.1 mm × 50 mm, 2.7 μm particle size) or equivalent.[9]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient to achieve separation of cocaine and its metabolites.
-
Flow Rate: 0.5 mL/min.[9]
-
Injection Volume: 5 µL.[9]
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for EME and the internal standard.
Conclusion
The in vivo formation of this compound is a significant metabolic pathway for cocaine, primarily mediated by butyrylcholinesterase in the plasma and carboxylesterase hCE-2 in the liver. The quantification of EME in biological samples is a critical tool in clinical and forensic toxicology. The detailed experimental protocols provided in this guide, utilizing GC-MS and HPLC-MS/MS, offer robust and reliable methods for the accurate measurement of this key cocaine metabolite. A thorough understanding of these metabolic processes and analytical techniques is essential for professionals in drug research, development, and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Butyrylcholinesterase accelerates cocaine metabolism: in vitro and in vivo effects in nonhuman primates and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fundamental Reaction Mechanism for Cocaine Hydrolysis in Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selekt.biotage.com [selekt.biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selekt.biotage.com [selekt.biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. A method for the simultaneous determination of cocaine, benzoylecgonine, and this compound in blood and urine using GC/EIMS with derivatization to produce high mass molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Pharmacological Profile of Ecgonine Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecgonine (B8798807) methyl ester (EME) is a primary metabolite of cocaine, formed through the hydrolysis of the parent compound by plasma and liver esterases.[1][2] For a considerable time, EME was considered to be a pharmacologically inactive byproduct of cocaine metabolism. However, emerging evidence suggests that EME possesses its own distinct pharmacological activities, which may contribute to the overall complex effects of cocaine use. This technical guide provides an in-depth overview of the current understanding of the pharmacological activity of ecgonine methyl ester, with a focus on its mechanism of action, pharmacokinetic profile, and observed physiological and behavioral effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the nuanced pharmacology of cocaine and its metabolites.
Introduction
Cocaine, a powerful central nervous system stimulant, undergoes extensive metabolism in the body, yielding a variety of byproducts. Among these, this compound (EME) is a major metabolite, persisting in bodily fluids for a longer duration than other cocaine metabolites like benzoylecgonine.[1] While much of the research on cocaine's effects has centered on the parent drug's potent inhibition of monoamine transporters, the pharmacological roles of its metabolites have been comparatively underexplored. This guide synthesizes the existing scientific literature on the pharmacological activity of EME, highlighting its potential as a bioactive molecule and a subject for further investigation in the fields of neuropharmacology and drug development.
Pharmacokinetics
The formation of this compound from cocaine is primarily mediated by the enzymatic activity of plasma cholinesterase and liver esterases.[1]
Metabolism of Cocaine to this compound
Pharmacokinetic studies in animal models have provided valuable insights into the absorption, distribution, metabolism, and excretion of EME.
| Parameter | Species | Value | Reference |
| Elimination Half-Life | Rat | 60-71 min | [3] |
| Urinary Excretion | Dog | 6.6-27.1% of cocaine dose (24h) | [1] |
| Rabbit | 8.8-31.9% of cocaine dose (24h) | [1] | |
| Persistence in Urine | Dog | Detectable for up to 72 hours | [1] |
Pharmacological Activity
Recent research has begun to uncover the diverse pharmacological effects of this compound, suggesting its interaction with various physiological systems.
Effects on the Central Nervous System
Cognitive Enhancement and Anxiolytic Effects: Studies in rats have indicated that EME may possess cognitive-enhancing and anxiolytic properties. In a Morris water maze model, EME was shown to reverse scopolamine-induced cognitive impairment and reduce thigmotaxis in aged rats, a behavior associated with anxiety.[4]
Neuroprotection and Seizure Modulation: Intracerebroventricular administration of EME in rats has been observed to inhibit cocaine-induced analgesia and seizures, suggesting a modulatory role in cocaine's central effects.[5] Furthermore, in animal models, pretreatment with EME has been shown to protect against cocaine-induced lethality.[6][7]
Cardiovascular Effects
Cerebral Vasodilation: In neonatal sheep, intravenous administration of EME has been demonstrated to cause significant cerebral vasodilation, leading to an increase in cerebral blood flow without altering mean arterial pressure or heart rate.[8] This finding suggests that EME may contribute to the cerebrovascular effects observed with cocaine use.
Mechanism of Action
The precise molecular mechanisms underlying the pharmacological effects of this compound are still under investigation. However, current evidence points towards an interaction with the cholinergic system.
Interaction with Acetylcholine (B1216132) Receptors
The reversal of scopolamine-induced cognitive deficits by EME strongly suggests an involvement of acetylcholine receptors.[4] While direct binding affinity data for EME at various receptor subtypes is limited, studies on related compounds provide valuable clues.
Anhydroecgonine (B8767336) methyl ester (AEME), a pyrolysis product of cocaine, has been shown to act as a partial agonist at M1 and M3 muscarinic cholinergic receptors.[9] This interaction with muscarinic receptors may be a key to understanding the cholinergic effects of EME.
Furthermore, there is evidence suggesting an interaction of EME with a novel regulatory site on nicotinic acetylcholine receptors, where it may act to alleviate inhibition caused by compounds like cocaine.[4]
Potential Signaling Pathways
Based on the known signaling cascades of muscarinic and nicotinic acetylcholine receptors, the following diagrams illustrate the potential downstream effects of EME's interaction with these receptors.
Muscarinic Acetylcholine Receptor (M1/M3) Signaling Pathway:
Nicotinic Acetylcholine Receptor Signaling Pathway:
Quantitative Data
While direct binding affinity data for this compound at key central nervous system targets is currently limited in the public domain, studies on structurally related compounds provide some context.
Binding Affinities of Anhydrothis compound (AEME) at Muscarinic Acetylcholine Receptors
| Receptor Subtype | Ki (μM) |
| M1 | 25.7 |
| M2 | 19.5 |
| M3 | 33.9 |
| M4 | 24.5 |
| M5 | 29.5 |
Data from a study on the cocaine pyrolysis product, anhydrothis compound.
It is important to note that these values are for AEME and not EME. Further research is necessary to determine the precise binding profile of this compound at these and other receptors.
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the pharmacological activity of this compound.
In Vivo Cognitive Assessment: Morris Water Maze
Objective: To assess the effects of EME on spatial learning and memory.
Workflow:
References
- 1. prepchem.com [prepchem.com]
- 2. Effects of this compound on cognition in scopolamine-impaired and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-3 beta-Substituted ecgonine methyl esters as inhibitors for cocaine binding and dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Sciencemadness Discussion Board - Conversion of Ecgonidine methyl ester to this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. In vivo and in vitro studies on cocaine metabolism: this compound as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] M3 Muscarinic Acetylcholine Receptor-Mediated Signaling Is Regulated by Distinct Mechanisms | Semantic Scholar [semanticscholar.org]
- 8. Rapid analysis of cocaine and metabolites in urine using microextraction in packed sorbent and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Ecgonine Methyl Ester: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecgonine (B8798807) methyl ester (EME) is a primary metabolite of cocaine, formed through the hydrolysis of the benzoyl group.[1][2] While historically considered pharmacologically inactive, emerging evidence suggests that EME possesses its own distinct pharmacological profile that may contribute to the overall effects of cocaine use and offer potential therapeutic avenues. This technical guide provides a comprehensive overview of the current understanding of EME's mechanism of action, focusing on its interaction with key neurological and cardiovascular targets. It includes a summary of available quantitative data, detailed experimental protocols for studying its effects, and visual representations of relevant pathways and workflows.
Introduction
Cocaine undergoes rapid metabolism in the body, primarily through two main hydrolytic pathways, yielding benzoylecgonine (B1201016) (BE) and ecgonine methyl ester (EME).[1] While BE has been extensively studied and is known to be pharmacologically active, the role of EME has been less clear. This guide synthesizes the existing literature to provide an in-depth analysis of EME's mechanism of action, moving beyond its role as a simple metabolite to explore its direct pharmacological effects.
Pharmacokinetics and Metabolism
EME is formed from cocaine by the action of plasma and liver cholinesterases.[2] It is a water-soluble compound that is excreted in the urine and can be detected for an extended period after cocaine use, making it a reliable biomarker for confirming cocaine consumption.[2] The elimination half-life of EME in rats has been reported to be approximately 60-71 minutes, which is longer than that of cocaine itself.
Mechanism of Action
EME's mechanism of action appears to be multifaceted, involving interactions with several key physiological systems.
Neurological Effects
While EME's affinity for the monoamine transporters is significantly lower than that of cocaine, it exhibits notable activity at nicotinic acetylcholine (B1216132) receptors (nAChRs).
-
Monoamine Transporters (DAT, SERT, NET): Direct quantitative binding data for this compound at the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters is scarce in the published literature. Studies have primarily focused on cocaine and its synthetic analogs. It is generally accepted that EME has a much lower affinity for these transporters compared to cocaine and is therefore considered inactive in this context.
-
Nicotinic Acetylcholine Receptors (nAChRs): EME has been shown to interact with a novel regulatory site on nAChRs.[3] Unlike inhibitors that block the ion channel, EME appears to bind to this site without directly altering the channel's equilibrium, suggesting it may act as a modulator.[3] This interaction is hypothesized to underlie its potential cognitive-enhancing effects, as it has been shown to reverse scopolamine-induced cognitive impairment in rats.[3] A study on 3-acetoxy this compound, a related compound, demonstrated its ability to prevent the inhibition of nAChRs by cocaine at a slowly equilibrating inhibitory site.[4]
Cardiovascular Effects
EME exhibits direct effects on the cardiovascular system, most notably causing cerebral vasodilation.
-
Cerebral Vasodilation: In neonatal sheep, intravenous administration of EME (2.5 mg/kg) resulted in a 21% decrease in cerebrovascular resistance and a 20% increase in cerebral blood flow.[5] This effect was sustained for at least 60 minutes. The precise molecular mechanism underlying this vasodilation is not yet fully elucidated but may involve modulation of local vascular signaling pathways. Unlike cocaine, EME did not produce any significant systemic effects on mean arterial pressure or heart rate in this model.[5]
-
Protection Against Cocaine Lethality: Pretreatment with EME (50 mg/kg, IP) in mice has been shown to significantly increase survival following a lethal dose of cocaine (126 mg/kg, IP).[6] This protective effect is thought to be consistent with its vasodilatory properties, which may counteract the vasoconstrictive and cardiotoxic effects of high-dose cocaine.[6]
Quantitative Data
As previously mentioned, direct and comprehensive quantitative binding and functional data for this compound at key molecular targets are limited. The following table summarizes available data for EME and some of its close analogs to provide context.
| Compound | Target | Assay | Species | Value | Reference |
| This compound Analogs | |||||
| p-Isothiocyanato-3-[(phenylcarbamoyl)oxy]this compound | [3H]cocaine binding | Inhibition | Mammalian Brain | IC50: 0.23 µM | [7] |
| p-Isothiocyanato-3-[(phenylcarbamoyl)oxy]this compound | [3H]dopamine uptake | Inhibition | Mammalian Brain | IC50: 0.49 µM | [7] |
| m-Azido-3-[(phenylcarbamoyl)oxy]this compound | [3H]cocaine binding | Inhibition | Mammalian Brain | IC50: 0.63 µM | [7] |
| p-Azido-3-[(phenylcarbamoyl)oxy]this compound | [3H]cocaine binding | Inhibition | Mammalian Brain | IC50: 1.00 µM | [7] |
| m-Azido-3-[(phenylcarbamoyl)oxy]this compound | [3H]dopamine uptake | Inhibition | Mammalian Brain | IC50: 5.08 µM | [7] |
| p-Azido-3-[(phenylcarbamoyl)oxy]this compound | [3H]dopamine uptake | Inhibition | Mammalian Brain | IC50: 1.32 µM | [7] |
| This compound | |||||
| This compound | Cocaine-induced Lethality | In vivo protection | Mouse | 50 mg/kg IP pretreatment | [6] |
| This compound | Cerebrovascular Resistance | In vivo measurement | Neonatal Sheep | 21% decrease at 2.5 mg/kg IV | [5] |
| This compound | Cerebral Blood Flow | In vivo measurement | Neonatal Sheep | 20% increase at 2.5 mg/kg IV | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound.
In Vitro Dopamine Uptake Assay in Striatal Synaptosomes
This protocol is adapted from methodologies used to assess the effect of cocaine and its analogs on dopamine transporter function.[8][9]
-
Preparation of Synaptosomes:
-
Dissect the striatum from the brain of the chosen animal model (e.g., rat).
-
Homogenize the tissue in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction) in a Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4).
-
Determine the protein concentration of the synaptosomal preparation.
-
-
Dopamine Uptake Assay:
-
Pre-incubate synaptosomes (approximately 100 µg of protein) in Krebs-Ringer buffer for 10 minutes at 37°C.
-
Add varying concentrations of this compound or a vehicle control.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine (e.g., 10 nM).
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) and wash with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a high concentration of a dopamine uptake inhibitor (e.g., 10 µM cocaine or GBR12909).
-
Calculate the specific uptake and determine the IC50 value for EME.
-
Measurement of Cerebral Blood Flow using Radiolabeled Microspheres
This protocol is based on the methodology described in the study of EME-induced cerebral vasodilation in neonatal sheep.[5]
-
Animal Preparation:
-
Surgically implant catheters in the femoral artery (for blood pressure monitoring and reference blood sampling), femoral vein (for drug administration), and left atrium (for microsphere injection) of the animal model (e.g., neonatal lamb).
-
Allow for a recovery period after surgery.
-
-
Microsphere Injection and Reference Sampling:
-
Suspend radiolabeled microspheres (e.g., 15 µm diameter, labeled with different gamma-emitting isotopes such as 57Co, 85Sr, 95Nb, 46Sc) in saline with a drop of surfactant.
-
At baseline and at specified time points after administration of this compound (e.g., 2.5 mg/kg, IV), inject a known quantity of microspheres into the left atrium.
-
Simultaneously, begin withdrawing a reference blood sample from the femoral artery at a constant rate (e.g., 2 ml/min) for a fixed duration (e.g., 1.5 minutes).
-
-
Tissue and Blood Sample Processing:
-
Measure the radioactivity in the tissue and reference blood samples using a gamma counter.
-
Calculation of Blood Flow:
-
Calculate blood flow to a specific brain region using the following formula:
-
Regional Blood Flow (ml/min/100g) = (Counts in tissue / Weight of tissue) x (Reference blood flow rate / Counts in reference blood sample) x 100
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound, long overshadowed by its parent compound cocaine and its more active metabolite benzoylecgonine, is emerging as a pharmacologically relevant molecule in its own right. Its demonstrated effects on cerebral blood flow and its interaction with nicotinic acetylcholine receptors suggest that it may play a more significant role in the overall physiological and psychological effects of cocaine use than previously understood. Furthermore, its protective effects against cocaine-induced lethality open up potential avenues for therapeutic research. However, a significant gap remains in the literature regarding direct, quantitative data on the binding and functional activity of EME at key molecular targets. Future research should focus on elucidating these quantitative parameters and unraveling the precise molecular mechanisms underlying its observed effects. Such studies will be crucial for a complete understanding of cocaine's complex pharmacology and for the development of novel therapeutic strategies for cocaine abuse and toxicity.
References
- 1. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Nitric Oxide Synthase and Human Vascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-3 beta-Substituted ecgonine methyl esters as inhibitors for cocaine binding and dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted 3-carbamoylthis compound analogues: irreversible and photoaffinity ligands for the cocaine receptor/dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-carbamoylthis compound analogues as inhibitors of cocaine binding and dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Cocaine and Metabolites in Human Oral Fluid and Correlation with Plasma Concentrations following Controlled Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary Excretion of Ecgonine and Five Other Cocaine Metabolites Following Controlled Oral, Intravenous, Intranasal, and Smoked Administration of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism-based discovery of small molecules that prevent noncompetitive inhibition by cocaine and MK-801 mediated by two different sites on the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro studies on cocaine metabolism: this compound as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecgonine Methyl Ester: A Technical Whitepaper on its Central Nervous System Effects for Researchers and Drug Development Professionals
Executive Summary
Ecgonine (B8798807) methyl ester (EME), a primary metabolite of cocaine, has long been considered pharmacologically inactive. However, emerging research indicates that EME exerts distinct and potentially therapeutic effects on the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of EME's CNS effects, targeting researchers, scientists, and drug development professionals. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further investigation into the pharmacological profile of this intriguing compound. While quantitative data on the direct interaction of EME with several key CNS targets remains limited in publicly available literature, this guide consolidates existing knowledge to serve as a foundational resource for future research.
Introduction
Ecgonine methyl ester is a tropane (B1204802) alkaloid and a major hydrolytic metabolite of cocaine, formed by the action of serum and liver cholinesterases.[1] Unlike cocaine, which is a potent psychostimulant with a high abuse liability, EME has demonstrated a different and more nuanced pharmacological profile. Initial studies often dismissed EME as an inactive metabolite; however, more recent investigations have revealed its potential to modulate cognitive function, anxiety-like behaviors, and cerebral blood flow.[2][3] This whitepaper will delve into the known CNS effects of EME, its proposed mechanisms of action, and the experimental methodologies used to elucidate these properties.
Pharmacodynamics: CNS Effects of this compound
Cognitive and Behavioral Effects
Studies in animal models have suggested that EME may possess cognitive-enhancing and anxiolytic properties. In scopolamine-impaired and aged rats, EME has been shown to reverse cognitive deficits in the Morris water maze, a test of spatial learning and memory.[2][4] A single dose of EME was sufficient to reverse scopolamine-induced impairment, suggesting an interaction with the cholinergic system.[2][4] Furthermore, longer-term treatment with EME improved cognition and reduced thigmotaxis (a behavior indicative of anxiety) in aged rats.[2][4] These findings stand in contrast to the cognitive impairment often associated with chronic cocaine use, suggesting that EME and cocaine have opposing effects in certain behavioral paradigms.[2]
Cerebrovascular Effects
EME has been demonstrated to have significant effects on cerebral hemodynamics. In neonatal sheep, intravenous administration of EME resulted in cerebral vasodilation, leading to a 20% increase in cerebral blood flow (CBF) and a 21% decrease in cerebrovascular resistance.[3] These effects were observed without significant changes in mean arterial pressure, heart rate, or arterial blood gases, indicating a direct vasodilatory action on cerebral vessels.[3] This vasodilatory effect of EME may contribute to some of the cerebrovascular consequences observed after cocaine administration.[3]
Mechanism of Action
The precise molecular mechanisms underlying the CNS effects of EME are not fully elucidated. However, current evidence points towards interactions with cholinergic systems and a notable lack of significant activity at the monoamine transporters that are the primary targets of cocaine.
Interaction with Cholinergic Systems
The reversal of scopolamine-induced cognitive deficits by EME strongly implicates the involvement of acetylcholine (B1216132) receptors.[2][4] Research suggests that EME may act at a novel regulatory site on nicotinic acetylcholine receptors (nAChRs).[4][5] It is hypothesized that while some inhibitors bind to this site and shift the ion channel to a closed state, EME can bind without altering the channel's equilibrium, thereby displacing inhibitors and alleviating their effects.[4]
While direct binding data for EME on muscarinic acetylcholine receptors (mAChRs) is limited, its pyrolysis product, anhydroecgonine (B8767336) methyl ester (AEME), has been shown to have an affinity for muscarinic receptors, suggesting that this receptor system may also be relevant to the broader pharmacology of cocaine metabolites.[6]
Monoamine Transporter Activity
A crucial distinction between cocaine and EME is their activity at monoamine transporters. While cocaine is a potent inhibitor of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), studies on EME analogs suggest a significantly lower affinity for these transporters.[7] This lack of potent monoamine reuptake inhibition likely accounts for the absence of cocaine-like psychostimulant effects with EME administration.
Quantitative Data
Specific quantitative binding data for this compound at key CNS targets is not extensively available in the peer-reviewed literature. The following table summarizes the available data for EME and its analogs.
| Compound/Analog | Target | Assay Type | Value | Species | Reference |
| 3β-substituted EME analogs | Dopamine Transporter (DAT) | [³H]cocaine binding inhibition | IC₅₀ values vary by analog | Rat | [7] |
| 3β-substituted EME analogs | Dopamine Transporter (DAT) | [³H]dopamine uptake inhibition | IC₅₀ values vary by analog | Rat | [7] |
| This compound | Cerebral Vasculature | In vivo blood flow | 20% increase in CBF at 2.5 mg/kg | Neonatal Sheep | [3] |
| This compound | Cerebral Vasculature | In vivo vascular resistance | 21% decrease at 2.5 mg/kg | Neonatal Sheep | [3] |
Note: The lack of specific Kᵢ or IC₅₀ values for this compound at DAT, SERT, and NET is a significant data gap in the current literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's CNS effects.
Morris Water Maze for Cognitive Assessment
Objective: To assess spatial learning and memory in rodents.
Apparatus:
-
A circular water tank (e.g., 1.5 meters in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged just below the water surface.
-
Visual cues placed around the room, visible from the water tank.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Acquisition Phase:
-
Animals are trained over several days (e.g., 4-5 days) with multiple trials per day.
-
In each trial, the animal is placed in the water at one of several predetermined start locations.
-
The animal is allowed a set time (e.g., 60-90 seconds) to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the visual cues.
-
The latency to find the platform and the swim path are recorded for each trial.
-
-
Probe Trial:
-
Following the acquisition phase, a probe trial is conducted where the escape platform is removed from the tank.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured as an index of spatial memory.
-
Scopolamine-Impairment Model: To induce a cognitive deficit, animals are administered scopolamine (B1681570) (a muscarinic receptor antagonist) prior to testing. EME or a vehicle control is then administered to assess its ability to reverse the scopolamine-induced impairment.[2][4]
Radioligand Binding Assay for Dopamine Transporter ([³H]WIN 35,428)
Objective: To determine the binding affinity of a test compound for the dopamine transporter.
Materials:
-
Rat striatal tissue homogenate or cell lines expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428.
-
Test compound: this compound.
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat striatal tissue in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound (EME).
-
Total binding is determined in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).
-
Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8]
-
Measurement of Cerebral Blood Flow in Neonatal Sheep
Objective: To measure the effect of EME on cerebral blood flow.
Methodology: This protocol is based on the study by Burchfield and colleagues (1997).[3]
Procedure:
-
Animal Preparation:
-
Chronically catheterize unanesthetized neonatal sheep for intravenous drug administration and blood sampling.
-
-
Blood Flow Measurement:
-
Use the radiolabeled microsphere technique to measure cerebral blood flow (CBF).
-
At baseline and at various time points after intravenous injection of EME (e.g., 2.5 mg/kg), inject a known activity of radiolabeled microspheres into the left ventricle.
-
Simultaneously, withdraw a reference blood sample from an artery at a known rate.
-
At the end of the experiment, euthanize the animal and collect the brain tissue.
-
Measure the radioactivity in the brain tissue and the reference blood sample.
-
-
Calculations:
-
Calculate CBF using the formula: CBF (ml/min/100g) = (Radioactivity in brain tissue / Weight of brain tissue) x (Withdrawal rate of reference blood sample / Radioactivity in reference blood sample) x 100.
-
Measure mean arterial pressure (MAP) and calculate cerebrovascular resistance (CVR) as MAP/CBF.
-
Measure arteriovenous oxygen content to calculate cerebral oxygen consumption (CMRO₂).
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the study of this compound.
Caption: Experimental workflow for characterizing the CNS effects of EME.
Caption: Proposed mechanisms of action for this compound in the CNS.
Conclusion and Future Directions
This compound presents a pharmacological profile that is distinct from its parent compound, cocaine. The available evidence suggests potential therapeutic applications for EME in cognitive disorders and anxiety, warranting further investigation. Key areas for future research include:
-
Quantitative Pharmacodynamics: There is a critical need for comprehensive binding studies to determine the affinity (Kᵢ values) of EME for a wide range of CNS targets, including monoamine transporters and various subtypes of cholinergic receptors.
-
Mechanism of Action: Further elucidation of the specific signaling pathways modulated by EME is necessary. Investigating its effects on second messenger systems (e.g., cAMP, intracellular calcium) will provide a more complete understanding of its molecular mechanisms.
-
In Vivo Neurochemistry: In vivo microdialysis studies are required to determine the effects of EME on extracellular levels of key neurotransmitters, such as acetylcholine, dopamine, serotonin, and norepinephrine, in various brain regions.
-
Preclinical Efficacy and Safety: More extensive preclinical studies are needed to fully characterize the therapeutic potential and safety profile of EME.
This technical guide has synthesized the current knowledge on the CNS effects of this compound. By providing a consolidated resource of available data and experimental protocols, it is hoped that this document will stimulate further research into this promising and understudied compound.
References
- 1. This compound|Cocaine Metabolite Reference Standard [benchchem.com]
- 2. 2.3. Morris Water Maze Test [bio-protocol.org]
- 3. This compound, a major cocaine metabolite, causes cerebral vasodilation in neonatal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on cognition in scopolamine-impaired and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism-based discovery of small molecules that prevent noncompetitive inhibition by cocaine and MK-801 mediated by two different sites on the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxicity of anhydrothis compound, a crack cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (-)-3 beta-Substituted ecgonine methyl esters as inhibitors for cocaine binding and dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecgonine Methyl Ester: A Comprehensive Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ecgonine (B8798807) methyl ester (EME) is a primary metabolite of cocaine, formed through the hydrolysis of the parent compound by serum and liver cholinesterases.[1] While cocaine's toxicity is well-documented, the toxicological profile of EME is less extensively characterized. This technical guide provides a comprehensive overview of the current scientific understanding of EME's toxicological properties, including its pharmacokinetics, acute and developmental toxicity, and mechanism of action. This document summarizes available quantitative data, outlines experimental methodologies, and presents key pathways and workflows through detailed diagrams. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in fields related to toxicology, pharmacology, and forensic science.
Pharmacokinetics and Metabolism
EME is a major metabolite of cocaine in humans, dogs, rabbits, and monkeys.[2][3][4][5][6] Following cocaine administration, EME is readily detected in various biological matrices, including urine, plasma, and whole blood, making it a crucial biomarker for confirming cocaine use.[1][7]
The formation of EME from cocaine is catalyzed by plasma cholinesterase and liver esterases.[2][5] In humans, urinary excretion of EME can account for 26% to 60% of the administered cocaine dose.[8][9][10] The elimination half-life of EME in humans has been reported to be approximately 4.2 hours.[8][9][10]
In rats, the elimination half-life of EME was found to be approximately twice that of cocaine. Studies in rhesus monkeys after intravenous cocaine administration showed that plasma concentrations of EME did not vary significantly over a 40-minute observation period, suggesting that tissue redistribution of cocaine is a more significant factor than its metabolism to EME in the initial phase after administration.[11]
Toxicological Data
Available data consistently indicate that ecgonine methyl ester is significantly less toxic than its parent compound, cocaine.
Acute Toxicity
A study in mice investigated the protective effects of EME against cocaine-induced lethality. Pretreatment with 50 mg/kg of EME intraperitoneally increased survival in mice subsequently administered a lethal dose of cocaine (126 mg/kg IP).[12][14]
| Parameter | Species | Route of Administration | Observation | Reference |
| Comparative Toxicity | Rat | Intravenous | Did not produce toxic manifestations at infusion rates that were toxic for cocaine. 60-fold higher doses were required for mild neurobehavioral changes. No lethality at doses 100 times greater than cocaine. | [8][12] |
| Lethal Potential | Rat | Intravenous | Less potent convulsant and respiratory depressant than cocaine and norcocaine. | [13] |
| Protective Effect | Mouse | Intraperitoneal | Pretreatment with 50 mg/kg EME increased survival following a lethal dose of cocaine. | [12][14] |
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is a significant lack of specific data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound.
-
Genotoxicity: No studies utilizing standard assays such as the Ames test, chromosomal aberration test, or in vivo micronucleus assay specifically for EME were identified in the reviewed literature. While some research suggests that cocaine's metabolites are responsible for its genotoxic effects, EME has not been directly implicated.[3][15]
-
Carcinogenicity: No long-term carcinogenicity bioassays specifically on EME have been reported.
-
Reproductive and Developmental Toxicity: An in vitro study on early somite stage ICR mouse embryos found that EME induced developmental defects, including neural tube defects, at concentrations of 400 µM and above. However, it was less potent than cocaine, which produced defects at concentrations of 51.4 µM and higher.[16]
| Endpoint | Test System | Observation | Reference |
| Developmental Toxicity | In vitro mouse whole embryo culture | Induced defects at concentrations of 400 µM and above. Less potent than cocaine. | [16] |
Mechanism of Action and Signaling Pathways
The precise mechanisms underlying the toxicological and physiological effects of this compound are not fully elucidated but appear to be distinct from those of cocaine.
Vasodilatory Effects
In neonatal sheep, a single intravenous injection of EME (2.5 mg/kg) caused a 21% decrease in cerebrovascular resistance and a 20% increase in cerebral blood flow, suggesting a vasodilatory effect.[2][17] This effect may contribute to the observed protection against cocaine-induced lethality. The exact signaling pathway for this vasodilation is not yet clear but may involve modulation of endothelial or vascular smooth muscle function.
Interaction with Nicotinic Acetylcholine (B1216132) Receptors
Some evidence suggests that EME may interact with nicotinic acetylcholine receptors (nAChRs). One study proposed that EME could act as a compound that displaces nAChR inhibitors without affecting receptor function itself, potentially alleviating inhibition caused by substances like cocaine.[14] This interaction might be linked to observed cognitive-enhancing effects in animal models.
Interaction with Dopamine (B1211576) Transporter
Unlike cocaine, which is a potent dopamine transporter (DAT) inhibitor, EME exhibits a much weaker affinity for DAT. This difference in activity is a key factor in the lower psychostimulant and toxic effects of EME compared to cocaine.
Experimental Protocols
Detailed experimental protocols for the cited studies are often not fully available in the abstracts. However, the methodologies can be summarized based on the provided information and standard toxicological guidelines.
Acute Intravenous Toxicity in Rats (General Protocol)
This protocol is based on the descriptions in the comparative toxicity studies and aligns with general principles of acute toxicity testing.
-
Animal Model: Conscious, freely moving male rats with indwelling intravenous catheters.
-
Test Substance: this compound hydrochloride dissolved in a suitable vehicle (e.g., sterile saline).
-
Dosing: Continuous intravenous infusion at varying rates.
-
Observation: Continuous monitoring for behavioral changes (e.g., stereotypy, ataxia, convulsions), cardiovascular parameters (e.g., blood pressure, heart rate via arterial catheter), and lethality.
-
Data Analysis: Comparison of the dose and infusion rate required to produce specific toxic endpoints with those of a positive control (e.g., cocaine).
In Vitro Developmental Toxicity (Whole Embryo Culture)
This protocol is based on the description of the study on mouse embryos and general guidelines for whole embryo culture assays.[4][11][18]
-
Embryo Collection: Isolation of early somite stage embryos from pregnant mice.
-
Culture: Embryos are cultured in rotating bottles containing nutrient-rich medium (e.g., rat serum).
-
Exposure: Addition of varying concentrations of this compound or cocaine to the culture medium.
-
Incubation: Incubation for a defined period (e.g., 24-48 hours) under controlled temperature and atmospheric conditions.
-
Assessment: Microscopic evaluation of embryonic growth and development, including assessment of morphological abnormalities (e.g., neural tube defects, craniofacial malformations).
-
Data Analysis: Determination of the concentration-response relationship for the induction of developmental defects.
Analytical Methodology
The quantification of this compound in biological matrices is crucial for both toxicological studies and forensic analysis. Several validated analytical methods are available.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used method for the detection and quantification of EME.[7][19][20][21] The method typically involves:
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate EME from the biological matrix (e.g., urine, blood).
-
Derivatization: In some cases, derivatization is performed to improve the chromatographic properties of EME.
-
GC Separation: Separation of EME from other compounds on a capillary column.
-
MS Detection: Mass spectrometric detection for positive identification and quantification, often using a deuterated internal standard.[22]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of EME and is particularly suitable for complex biological matrices.[10][22][23] The general procedure includes:
-
Sample Preparation: Often simpler than for GC-MS, may only involve protein precipitation or a simple extraction.
-
LC Separation: Reversed-phase or HILIC chromatography to separate EME from other analytes.
-
MS/MS Detection: Detection using multiple reaction monitoring (MRM) for high selectivity and accurate quantification.
| Method | Sample Preparation | Detection | Key Advantages | References |
| GC-MS | SPE or LLE | Mass Spectrometry | High specificity, well-established method. | [7][19][20][21] |
| LC-MS/MS | Protein precipitation, SPE, or LLE | Tandem Mass Spectrometry | High sensitivity and specificity, often requires less sample preparation. | [10][22][23] |
Conclusion
The available toxicological data for this compound indicate that it is substantially less toxic than cocaine. Its acute toxicity is low, and while it can induce developmental defects in vitro, it is less potent than the parent compound. Significant data gaps exist, particularly in the areas of genotoxicity, carcinogenicity, and reproductive toxicity, warranting further investigation to fully characterize its safety profile. The primary mechanism of EME's physiological effects appears to be distinct from cocaine, involving vasodilation and potential interactions with nicotinic acetylcholine receptors rather than potent dopamine transporter inhibition. Continued research into the toxicological and pharmacological properties of EME is essential for a comprehensive understanding of cocaine's overall effects and for the development of potential therapeutic interventions.
References
- 1. The carcinogenic potential of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. umwelt-online.de [umwelt-online.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vivo and in vitro studies on cocaine metabolism: this compound as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cocaine, this compound, and benzoylecgonine plasma profiles in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. Whole embryo culture and toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The comparative toxicity of cocaine and its metabolites in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oecd.org [oecd.org]
- 15. Genetic toxicity of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. This compound, a major cocaine metabolite, causes cerebral vasodilation in neonatal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mouse Whole Embryo Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. prepchem.com [prepchem.com]
- 21. (-)-3 beta-Substituted ecgonine methyl esters as inhibitors for cocaine binding and dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 23. Rapid confirmation/quantitation of this compound, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preserving the Evidence: An In-depth Technical Guide to Ecgonine Methyl Ester Stability in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Ecgonine (B8798807) methyl ester (EME), a primary metabolite of cocaine, serves as a crucial biomarker for detecting cocaine use. However, the inherent instability of this ester in biological matrices can pose significant challenges for accurate toxicological analysis and interpretation. This technical guide provides a comprehensive overview of the factors influencing EME stability in biological samples, detailed experimental protocols for its assessment, and quantitative data to inform best practices for sample handling and storage.
Core Concepts: The Degradation of Ecgonine Methyl Ester
The stability of EME in biological samples is primarily dictated by its susceptibility to hydrolysis, a chemical process that breaks down the ester bond. This degradation is influenced by several key factors:
-
pH: EME is significantly more stable in acidic environments. As the pH increases towards alkaline conditions, the rate of hydrolysis accelerates dramatically.[1][2]
-
Temperature: Lower temperatures are critical for preserving EME. Both refrigeration and freezing have been shown to slow the degradation process significantly compared to room temperature.[2][3][4]
-
Enzymatic Activity: Esterase enzymes present in biological matrices, particularly in blood and plasma, can enzymatically hydrolyze EME to ecgonine.[5][6][7] The presence of preservatives that inhibit these enzymes can enhance stability.[4][5]
The primary degradation product of EME is ecgonine (ECG).[8][9] Therefore, monitoring the concentrations of both EME and ECG is crucial for a complete understanding of cocaine metabolism and post-collection changes in samples.
Quantitative Stability Data
The following tables summarize the stability of this compound under various storage conditions in different biological matrices.
Table 1: Stability of this compound in Urine
| Storage Temperature | pH | Duration | Analyte Concentration Change | Reference |
| 4-5°C | 3 | 30 days | No observed loss | [1] |
| 4-5°C | 5 | 3 years | Stable | [1] |
| 4-5°C | 9 | 30 days | 100% loss | [1] |
| 4°C | Not Specified | 6 months | 19 of 25 specimens were within 20% of the initial concentration | [3] |
| -20°C | Not Specified | 6 months | 22 of 25 specimens were within 20% of the initial concentration | [3] |
| 4°C | 8 | 15 days | Disappeared | [2][4] |
| -20°C | Not Specified | 1 year | Stable (recoveries higher than 80%) | [4] |
Table 2: Stability of this compound in Blood/Plasma
| Sample Type | Storage Temperature | Preservative | Duration | Analyte Concentration Change | Reference |
| Whole Blood | 4°C | With NaF | 215 days | Disappeared | [2][4] |
| Whole Blood | 4°C | Without NaF | 185 days | Disappeared | [2][4] |
| Whole Blood | -20°C | With or Without NaF | 1 year | Stable (recoveries higher than 80%) | [4] |
| Plasma | 4°C | Unpreserved | 15 days | Significant degradation | [8] |
| Plasma | 20°C | Unpreserved | 15 days | Rapid degradation | [8] |
| Plasma | 4°C | 0.25% KF | 15 days | Degradation observed, but slower than unpreserved | [8] |
| Plasma | 20°C | 0.25% KF | 15 days | Degradation observed, but slower than unpreserved | [8] |
Experimental Protocols
Accurate assessment of EME stability requires robust and well-documented experimental protocols. The following sections detail methodologies cited in the literature.
Protocol 1: Evaluation of Long-Term EME Stability in Urine[1]
-
Sample Preparation:
-
Spike drug-free urine with a known concentration of this compound hydrochloride (e.g., 0.84 mg/mL).
-
Adjust the pH of separate urine aliquots to 3, 5, and 9 using sodium hydroxide (B78521) or hydrochloric acid.
-
-
Storage:
-
Store the prepared urine samples in a refrigerator at 4-5°C between analyses.
-
-
Analysis:
-
At predetermined time intervals (e.g., daily for a month, and then long-term up to three years), analyze the samples for EME concentration.
-
Use a previously validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
For long-term stability determination, prepare a fresh EME standard in drug-free urine to calculate the concentration in the stored samples.
-
-
Data Reporting:
-
Report the results as a percentage loss from the day of sample preparation, using the pH 5 urine as the standard for comparison.
-
Protocol 2: Assessment of EME Stability in Postmortem Urine[3]
-
Sample Collection:
-
Use postmortem urine specimens that have tested positive for cocaine and EME.
-
-
Initial Quantitation:
-
Perform an initial quantitative analysis (t=0) of EME concentration using a validated method like full scan electron impact GC-MS.
-
-
Sample Aliquoting and Storage:
-
Split each specimen into two aliquots.
-
Store one set of aliquots at 4°C (refrigerated) and the other at -20°C (frozen).
-
-
Time-Course Analysis:
-
At several intervals over a six-month period, re-analyze the refrigerated and frozen aliquots for EME and cocaine concentrations.
-
-
Data Evaluation:
-
Compare the EME concentrations at each time point to the initial (t=0) concentration to determine stability.
-
Protocol 3: In Vitro Degradation Study of Cocaine and its Metabolites in Plasma[8]
-
Sample Preparation:
-
Spike fresh unpreserved and preserved (e.g., with 0.25% Potassium Fluoride) plasma samples with a known concentration of cocaine (e.g., 1000 ng/mL).
-
-
Storage Conditions:
-
Store aliquots of both the unpreserved and preserved plasma series at 4°C and 20°C for up to 15 days.
-
-
Analytical Method:
-
At selected time points, analyze the samples for cocaine, benzoylecgonine (B1201016) (BE), EME, and ecgonine (ECG) using a sensitive and specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Monitor the degradation of cocaine and the formation and subsequent degradation of its metabolites (BE, EME, and ECG) over time under the different storage conditions.
-
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion and Recommendations
The stability of this compound in biological samples is a critical consideration for accurate forensic and clinical toxicology. The evidence strongly indicates that to ensure the integrity of EME in biological samples, the following best practices should be adhered to:
-
Immediate Cooling: Samples should be cooled to refrigerated or frozen temperatures as soon as possible after collection.
-
Acidification of Urine: For urine samples, adjusting the pH to an acidic range (pH 3-5) is highly effective in preventing EME degradation.[1]
-
Use of Preservatives in Blood: For whole blood and plasma, the addition of an esterase inhibitor, such as sodium fluoride, is recommended to prevent enzymatic hydrolysis.[4][5]
-
Frozen Storage for Long-Term: For long-term storage, freezing at -20°C or lower is the optimal condition for preserving EME in all biological matrices.[3][4]
By implementing these standardized procedures, researchers, scientists, and drug development professionals can minimize the impact of EME instability, leading to more reliable and defensible analytical results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability of this compound in postmortem urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive study of the stability of cocaine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on in vitro degradation of anhydrothis compound (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cocaine metabolism: cocaine and norcocaine hydrolysis by liver and serum esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of cocaine, benzoylecgonine, ecogonine methyl ester, and ecgonine by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Unraveling the Urinary Excretion Kinetics of Ecgonine Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the urinary excretion kinetics of ecgonine (B8798807) methyl ester (EME), a major metabolite of cocaine. Understanding the pharmacokinetic profile of EME is crucial for interpreting toxicological screenings, developing anti-cocaine therapeutics, and conducting clinical research. This document synthesizes key findings from scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental workflows.
Introduction to Ecgonine Methyl Ester
Cocaine undergoes rapid metabolism in the human body, primarily through two main pathways: hydrolysis by plasma and liver esterases to form this compound (EME), and spontaneous or enzymatically catalyzed hydrolysis to produce benzoylecgonine (B1201016) (BE).[1][2] While BE has historically been the primary target for cocaine use detection, EME is also a significant urinary metabolite, and its detection can serve as a reliable marker of recent cocaine consumption.[3][4] The time course of EME excretion is a critical factor in forensic and clinical toxicology.
Quantitative Analysis of EME Urinary Excretion
The urinary excretion of EME is characterized by a relatively short half-life and accounts for a substantial portion of the administered cocaine dose. The following table summarizes key pharmacokinetic parameters for EME derived from various human studies.
| Parameter | Value | Route of Administration | Study Population | Source |
| Elimination Half-Life (t½) | 4.2 hours | Intravenous & Intranasal | Healthy cocaine users | [3] |
| 3.1 hours | Intravenous Infusion | Cocaine users | [5][6][7] | |
| 5.5 hours | Chronic Use (Plasma) | Chronic cocaine users | [8] | |
| Percentage of Cocaine Dose Excreted as EME | 26 - 60% | Intravenous & Intranasal | Healthy cocaine users | [3][4] |
| 12 - 21% | Intravenous Infusion | Cocaine users | [5][6][7] | |
| ~15% (combined with minor metabolites) | Intranasal | Human subjects | [9] | |
| ~18% (combined with minor metabolites) | Intravenous | Human subjects | [9] | |
| ~8% (combined with minor metabolites) | Smoked | Human subjects | [9] | |
| Time to Peak Concentration (Tmax) | 5.6 ± 1.4 hours | Smoked (40 mg dose) | Human subjects | [10] |
| Detection Time | Up to 77 hours (for one subject) | Smoked (40 mg dose) | Human subjects | [10] |
Metabolic Pathway of Cocaine to this compound
The biotransformation of cocaine to EME is a critical step in its elimination. This process is primarily mediated by plasma cholinesterase and liver carboxylesterases.[2] The resulting EME is then excreted in the urine. The following diagram illustrates this key metabolic pathway.
References
- 1. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro studies on cocaine metabolism: this compound as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary excretion of this compound, a major metabolite of cocaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Urinary excretion of cocaine, benzoylecgonine, and this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Cocaine metabolism and urinary excretion after different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cocaine and Metabolites Urinary Excretion after Controlled Smoked Administration - PMC [pmc.ncbi.nlm.nih.gov]
Ecgonine Methyl Ester: An In-depth Technical Guide to its Role as a Biomarker for Cocaine Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine remains one of the most widely abused illicit drugs globally, necessitating reliable and accurate methods for monitoring its use. While the parent compound, cocaine, is rapidly metabolized and excreted, its metabolites serve as crucial biomarkers with longer detection windows. Historically, benzoylecgonine (B1201016) (BE) has been the primary target for routine cocaine urinalysis. However, ecgonine (B8798807) methyl ester (EME), another major metabolite, offers distinct advantages and complementary information for forensic and clinical toxicology. This technical guide provides a comprehensive overview of EME, its pharmacokinetics, analytical methodologies for its detection, and its significance as a biomarker of cocaine consumption.
Pharmacokinetics and Metabolism
Cocaine is extensively metabolized in the human body, with less than 1% of an administered dose excreted unchanged in the urine. The two main hydrolytic pathways lead to the formation of benzoylecgonine (BE) and ecgonine methyl ester (EME).[1]
-
Formation of Benzoylecgonine (BE): This occurs through the spontaneous hydrolysis of the methyl ester group or is catalyzed by human carboxylesterase 1 (hCE1) in the liver.
-
Formation of this compound (EME): EME is produced through the enzymatic hydrolysis of the benzoyl ester group, primarily mediated by plasma butyrylcholinesterase (BChE) and other liver esterases.[2]
EME is a significant metabolite, accounting for approximately 26% to 60% of a cocaine dose excreted in the urine.[3][4] It has an elimination half-life of about 4.2 hours, which is slightly shorter than that of BE (approximately 5.1 hours).[3][4] The presence of EME is a reliable indicator of recent cocaine use. Furthermore, when cocaine is consumed concurrently with ethanol, a portion of the cocaine undergoes transesterification in the liver to form cocaethylene, another active metabolite.[1]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data regarding EME and other cocaine metabolites, compiled from various studies.
| Parameter | This compound (EME) | Benzoylecgonine (BE) | Cocaine (Parent Drug) | Reference(s) |
| Elimination Half-life (Urine) | ~4.2 hours | ~5.1 hours | ~0.5 - 1.5 hours | [3][4] |
| Elimination Half-life (Plasma, Rat) | ~60 - 71 minutes | ~40 - 44 minutes | ~28 - 33 minutes | [5] |
| % of Dose Excreted in Urine | 26% - 60% | ~40% | < 1% | [3][4] |
| Typical Detection Window (Urine) | Up to 72 hours | 3 - 5 days | 12 - 72 hours | [2] |
Table 1. Pharmacokinetic parameters of EME and other cocaine analytes.
| Matrix | Analyte | Concentration Range | Method | Reference(s) |
| Urine | EME | 0.06 - 72 mg/L | GC-NPD | [6] |
| Urine | BE | 0.08 - 386 mg/L | EMIT / GC-MS | [6] |
| Blood (Plasma) | EME | 1 - 200 ng/mL (Linear Range) | LC-MS/MS | [7] |
| Blood (Plasma) | Cocaine | 0.01 - 1000 ng/mL (Linear Range) | LC-MS/MS | [7] |
Table 2. Reported concentration ranges of cocaine metabolites in biological matrices.
| Method | Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Reference(s) |
| LC-MS/MS | EME | Urine | 0.5 ng/mL (LOD) | |
| LC-MS/MS | BE | Urine | 2.0 ng/mL (LOD) | |
| LC-MS/MS | Cocaine | Urine | 0.5 ng/mL (LOD) | |
| GC-MS | EME | Urine | 25 ng/mL | [8] |
| GC-MS | BE | Urine | 25 ng/mL | [8] |
| GC-MS | Cocaine | Urine | 25 ng/mL | [8] |
Table 3. Comparison of analytical sensitivity for EME detection.
Experimental Protocols
Accurate quantification of EME requires robust analytical methods. The following sections detail typical protocols for the analysis of EME in urine and blood using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: LC-MS/MS Analysis of EME in Urine
This protocol is based on methodologies employing solid-phase extraction (SPE) for sample clean-up and concentration.
1. Principle: Urine samples are first treated with an internal standard and a buffer. The analytes are then isolated from the matrix using a mixed-mode cation exchange SPE cartridge. After washing to remove interferences, the analytes are eluted, dried, and reconstituted for analysis by LC-MS/MS.
2. Reagents and Materials:
-
This compound (EME) and Benzoylecgonine (BE) reference standards
-
Deuterated internal standards (e.g., EME-d3, BE-d8)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid, Ammonium hydroxide (B78521)
-
Phosphoric acid
-
Deionized water
-
Phosphate (B84403) buffer (100 mM, pH 6.0)
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
3. Sample Preparation (Solid-Phase Extraction):
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to dry.
-
Sample Loading: To 1 mL of urine, add 25 µL of the internal standard working solution and 1 mL of phosphate buffer. Vortex and load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 0.5 M acetic acid, and 3 mL of methanol.
-
Drying: Dry the cartridge thoroughly under full vacuum for at least 5 minutes.
-
Elution: Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2, v/v).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the initial mobile phase (e.g., 0.1% formic acid in water:acetonitrile).
4. LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient might start at 5-15% B, ramp up to 95% B, hold, and then return to initial conditions.
-
Flow Rate: 0.4 - 0.5 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor → product ion transitions for EME, BE, cocaine, and their respective internal standards.
5. Validation Parameters: The method should be validated according to established guidelines, assessing linearity, lower limit of quantification (LLOQ), accuracy, precision (intra- and inter-day), recovery, matrix effects, and stability.[6][9]
Protocol 2: GC-MS Analysis of EME in Urine
This protocol involves derivatization to improve the chromatographic properties of the polar metabolites.
1. Principle: Following extraction from the urine matrix, EME and other metabolites are chemically modified (derivatized) to increase their volatility and thermal stability, making them suitable for GC-MS analysis.
2. Reagents and Materials:
-
All reagents listed in Protocol 1 (excluding LC-MS specific reagents).
-
Derivatizing agent: e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or Pentafluoropropionic anhydride (B1165640) (PFPA).
-
Ethyl acetate (B1210297) or other suitable organic solvent.
-
GC-MS system with a capillary column.
3. Sample Preparation and Derivatization:
-
Extraction: Perform the Solid-Phase Extraction as described in steps 1-5 of the LC-MS/MS protocol.
-
Evaporation: Evaporate the eluate to complete dryness under a stream of nitrogen. It is critical to remove all moisture.
-
Derivatization (using MTBSTFA): Add 50 µL of MTBSTFA and 50 µL of ethyl acetate to the dried extract. Cap the vial tightly and heat at 60-70°C for 20-30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
4. GC-MS Parameters:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of ~100°C, held for 1 minute, then ramped at 20-30°C/min to a final temperature of ~280-300°C, and held for several minutes.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized forms of EME, BE, and cocaine.
Discussion
The analysis of EME offers several advantages in the context of cocaine use monitoring.
-
Complementary Biomarker: While BE is the most abundant and longest-lasting metabolite, its presence alone does not definitively rule out in-vitro hydrolysis of cocaine if a urine sample is contaminated or improperly stored.[10] EME is formed enzymatically in vivo, making it a stronger indicator of physiological metabolism following cocaine ingestion.
-
Analytical Advantages: For GC-MS analysis, EME can sometimes be chromatographed without derivatization, unlike the more polar BE, which simplifies sample preparation.[11][12][13]
-
Postmortem Toxicology: In postmortem blood samples, cocaine can rapidly degrade to EME in vitro. Therefore, measuring EME concentrations can help toxicologists estimate the perimortem (at the time of death) concentration of cocaine, which is crucial for interpreting its role in a cause of death.[12]
Despite these advantages, the shorter detection window compared to BE means that for general abstinence monitoring, BE remains the primary target. However, for a more comprehensive toxicological assessment, the simultaneous quantification of cocaine, BE, and EME provides the most complete picture of an individual's cocaine use.
Conclusion
This compound is a pivotal, major metabolite of cocaine, and its detection serves as a reliable biomarker for recent drug use. Its unique pharmacokinetic profile and analytical characteristics make it an essential analyte, particularly in forensic investigations and clinical studies aiming for a detailed understanding of cocaine consumption patterns. The robust and sensitive LC-MS/MS and GC-MS methods detailed in this guide provide the necessary tools for researchers and laboratory professionals to accurately quantify EME in biological matrices, contributing to more informed toxicological interpretations. The continued refinement of these analytical techniques will further solidify the role of EME in the comprehensive monitoring of cocaine abuse.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. waters.com [waters.com]
- 3. Detection of cocaine and its metabolites in urine using solid phase extraction-ion mobility spectrometry with alternating least squares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of cocaine and its metabolite (-)this compound in human acidified stabilized plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid analysis of cocaine and metabolites in urine using microextraction in packed sorbent and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. This compound, a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Natural Occurrence of Ecgonine Methyl Ester in Plants: A Technical Guide
Abstract
Ecgonine (B8798807) methyl ester (EME) is a tropane (B1204802) alkaloid naturally occurring in significant quantities within plants of the Erythroxylum genus, most notably Erythroxylum coca (coca).[1][2] As the immediate biosynthetic precursor to cocaine, EME is a pivotal compound in the study of tropane alkaloid metabolism and for the development of forensic and pharmaceutical applications.[1][3] Recent advancements have fully elucidated its biosynthetic pathway, revealing unique enzymatic steps that differentiate it from similar alkaloid pathways in other plant families like Solanaceae.[4][5][6] This technical guide provides an in-depth overview of the natural occurrence of ecgonine methyl ester, its complete biosynthetic pathway, quantitative data on its concentration in plant tissues, and detailed methodologies for its extraction and analysis.
Introduction
This compound is a prominent secondary metabolite found in the leaves of Erythroxylum coca.[1] It serves as the penultimate intermediate in the biosynthesis of cocaine, one of the most well-known and potent tropane alkaloids.[3] The tropane alkaloid structure, characterized by an N-methyl-8-azabicyclo[3.2.1]-octane core, is shared by a diverse class of over 200 compounds with significant pharmaceutical properties.[5][7] While historically studied in the context of cocaine production, research into EME's own biological activities and its precise role in plant metabolism is ongoing. Understanding the natural production of EME is critical for chemotaxonomic characterization, metabolic engineering efforts, and the development of sensitive analytical methods for both legal and illicit substance detection.[8][9]
Biosynthesis of this compound
The biosynthesis of cocaine and its precursor, this compound, is a complex, multi-step process that originates from the amino acid L-ornithine (or L-arginine).[10] The pathway is highly active in the young, developing leaves and buds of the E. coca plant.[1][11] The complete pathway was fully elucidated in 2022, correcting previous hypotheses and revealing catalytic innovations unique to the Erythroxylaceae family.[4][12][13]
The process begins with the formation of the N-methyl-Δ¹-pyrrolinium cation from L-ornithine. This cation then serves as a foundation for the construction of the bicyclic tropane core.[10] A key intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA), is formed and subsequently undergoes an oxidative cyclization mediated by the cytochrome P450 enzyme EnCYP81AN15 to yield the unstable intermediate, ecgonone.[12][13] This step is critical and was one of the last to be discovered. Ecgonone is then methylated by the methyltransferase EnMT4 to produce methylecgonone, which is synonymous with this compound.[4][12][14] Finally, methylecgonone is reduced by methylecgonone reductase (EnMecgoR) to produce methylecgonine, which is then acylated with benzoyl-CoA by cocaine synthase (EnCS) to form cocaine.[3][4][7]
Quantitative Occurrence in Erythroxylum Species
The concentration of this compound varies significantly depending on the plant species, the specific organ, and developmental stage.[1][15] The highest concentrations are typically found in young, metabolically active tissues such as buds and newly rolled leaves.[1][11] Studies have quantified EME in various Erythroxylum species and products derived from them, providing valuable data for both academic research and forensic analysis.
| Plant/Product | Species/Origin | Plant Part | This compound Concentration | Reference(s) |
| Erythroxylum coca | Not Specified | Buds | 0.47% (dry weight) | [15] |
| Erythroxylum coca | Not Specified | Young Leaves | 0.78% (dry weight) | [15] |
| Erythroxylum coca | Not Specified | Mature Leaves | 0.59% (dry weight) | [15] |
| Erythroxylum coca | Not Specified | Leaves | 0.18% (dry weight) | [9][16] |
| Coca Tea Bag | Peru | Dried Leaves | 1.15 mg per tea bag | [8][17] |
| Coca Tea Bag | Bolivia | Dried Leaves | 2.93 mg per tea bag | [8][17] |
| E. emarginatum | South Africa | Not Specified | Presence confirmed, varies seasonally | [8][18][19] |
| E. delagoense | South Africa | Not Specified | Presence confirmed, varies seasonally | [8][19] |
| E. pictum | South Africa | Not Specified | Presence confirmed, varies seasonally | [8][19] |
Methodologies for Analysis
The accurate extraction and quantification of this compound from plant matrices require robust analytical protocols. The two most prominent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[20][21]
Experimental Workflow
The general workflow involves sample preparation followed by chromatographic separation and mass spectrometric detection. The choice between GC-MS and LC-MS often depends on sample volatility and the need for derivatization.[20]
Sample Preparation and Extraction Protocol
Effective extraction is crucial to isolate EME from the complex plant matrix.
-
Homogenization : Air-dry the plant material (e.g., leaves) and grind it into a fine powder to increase the surface area for extraction.[22]
-
Solvent Extraction :
-
Maceration/Agitation : Soak the pulverized material in an appropriate organic solvent such as methanol or a chloroform-isopropanol mixture.[22][23][24] Mechanical agitation enhances extraction efficiency.
-
Soxhlet Extraction : For exhaustive extraction, use a Soxhlet apparatus with a solvent like methanol. This continuous process ensures a high recovery of alkaloids.[22]
-
-
Purification (Cleanup) :
-
Liquid-Liquid Extraction (LLE) : Partition the crude extract between an acidic aqueous phase and an organic phase to separate alkaloids from neutral compounds. Adjusting the pH to basic conditions allows for the back-extraction of the alkaloids into a clean organic solvent.
-
Solid-Phase Extraction (SPE) : Pass the extract through an SPE cartridge (e.g., Extrelut, Clean Screen DAU) to remove interfering matrix components.[25][26] Elute the target analytes with a suitable solvent like dichloromethane.[25]
-
Analytical Determination Protocols
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and is a well-established method for tropane alkaloid analysis.[20][25]
-
Principle : Separates volatile compounds in a gaseous mobile phase. Analytes are then ionized and detected based on their mass-to-charge ratio.[20]
-
Derivatization (Mandatory) : EME, like many tropane alkaloids, has polar functional groups (-OH) that make it non-volatile. Derivatization is required to increase thermal stability and volatility.[20] Common derivatizing agents include:
-
Silylation reagents : e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[25]
-
Acylating reagents : e.g., Pentafluoropropionic anhydride (B1165640) (PFPA) with pentafluoropropanol.[27][28]
-
-
Instrumentation :
-
Column : A semi-polar capillary column is typically used for good separation from endogenous impurities.[25]
-
Detection : Mass spectrometer operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
-
Internal Standard : Use of a deuterated internal standard (e.g., EME-d3) is crucial for accurate quantification to correct for variations in extraction and derivatization efficiency.[27][28]
B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often preferred for its ability to analyze thermally labile and non-volatile compounds without derivatization.[20][21]
-
Principle : Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[20]
-
Derivatization : Generally not required, which simplifies sample preparation and reduces analysis time.[20]
-
Instrumentation :
-
Column : Reversed-phase columns (e.g., C18, Pentafluorophenylpropyl) are commonly used.[23]
-
Mobile Phase : Typically consists of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol).[15][29]
-
Detection : Tandem mass spectrometry (MS/MS) using modes like Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity, minimizing matrix effects.[15]
-
-
Advantages : Higher throughput and less susceptibility to analyte degradation compared to GC-MS.[20] However, it can be more prone to matrix effects like ion suppression.[20]
Conclusion
This compound is a naturally occurring and biosynthetically significant alkaloid within the Erythroxylum genus. Its role as the direct precursor to cocaine makes its study essential for understanding tropane alkaloid metabolism. The recent complete elucidation of its biosynthetic pathway has opened new avenues for metabolic engineering and synthetic biology applications. Quantitative analyses reveal that its concentration is highest in young, developing plant tissues. Robust and validated analytical methods, primarily GC-MS and LC-MS/MS, are available for its accurate quantification, each with specific sample preparation requirements. This guide provides a foundational resource for professionals engaged in the research and development of tropane alkaloids and related compounds.
References
- 1. This compound|Cocaine Metabolite Reference Standard [benchchem.com]
- 2. Methylecgonine - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Last Steps in the Biosynthesis Pathway of Tropane Alkaloids Identified | Technology Networks [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Biosynthesis of cocaine - Wikipedia [en.wikipedia.org]
- 11. The first step in the biosynthesis of cocaine in Erythroxylum coca: the characterization of arginine and ornithine decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gwern.net [gwern.net]
- 14. EC 2.1.1.403 [iubmb.qmul.ac.uk]
- 15. cdn.who.int [cdn.who.int]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Identification and quantitation of alkaloids in coca tea - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Seasonal analysis of the tropane alkaloid this compound and the occurrence of other highly-valued tropanes in the South African Erythroxylum trees | Semantic Scholar [semanticscholar.org]
- 19. repository.up.ac.za [repository.up.ac.za]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound: Topics by Science.gov [science.gov]
- 24. static.adenuniv.com [static.adenuniv.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. Identification and quantitation of cocaine and its metabolites, benzoylecgonine and this compound, in hair of Bolivian coca chewers by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Ecgonine Methyl Ester Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of the enantiomers of ecgonine (B8798807) methyl ester. The synthesis is of significant historical and practical importance, primarily revolving around the stereoselective reduction of the key intermediate, 2-carbomethoxytropinone (2-CMT).[1] The protocols outlined below are based on established methodologies and are intended to guide researchers in the efficient and stereocontrolled synthesis of these compounds.
I. Synthetic Strategy Overview
The most common and practical approach to the total synthesis of ecgonine methyl ester enantiomers begins with the synthesis of racemic 2-carbomethoxytropinone ((±)-2-CMT). This key intermediate is then subjected to resolution to separate the enantiomers, (+)-2-CMT and (-)-2-CMT. Subsequent stereoselective reduction of the separated enantiomers yields the corresponding enantiomerically pure (+)-ecgonine methyl ester and (-)-ecgonine methyl ester.
A critical step in this pathway is the reduction of the ketone functionality in 2-CMT, which can lead to the formation of both this compound (EME) and its epimer, pseudoecgonine (B1221877) methyl ester (PEME).[2][3] Careful control of reaction conditions is necessary to maximize the yield of the desired EME isomer.
II. Experimental Protocols
Protocol 1: Synthesis of Racemic 2-Carbomethoxytropinone ((±)-2-CMT)
The synthesis of (±)-2-CMT is typically achieved through a Mannich-type condensation reaction.[1][2]
Starting Materials:
-
Monomethyl ester of acetonedicarboxylic acid
-
Succindialdehyde
Procedure:
The monomethyl ester of acetonedicarboxylic acid is reacted with methylamine and succindialdehyde in a one-pot Mannich condensation.[2][3] This reaction constructs the bicyclic tropane (B1204802) ring system.
Quantitative Data:
| Step | Starting Materials | Product | Yield | Reference |
| Synthesis of Acetonedicarboxylic Acid Anhydride | Acetonedicarboxylic acid | Acetonedicarboxylic anhydride | 84% | [3] |
| Synthesis of Monomethyl Ester of Acetonedicarboxylic Acid | Acetonedicarboxylic anhydride | Monomethyl ester | 99% | [3] |
| Mannich Condensation to (±)-2-CMT | Monomethyl ester, Methylamine, Succindialdehyde | (±)-2-Carbomethoxytropinone | 86% | [3] |
| Overall Yield of (±)-2-CMT | 71% | [3] |
Protocol 2: Resolution of (±)-2-Carbomethoxytropinone
The resolution of the racemic 2-CMT is a crucial step to obtain the individual enantiomers. This is commonly achieved by fractional crystallization using a chiral resolving agent, such as tartaric acid.
Procedure:
(±)-2-Carbomethoxytropinone is treated with an enantiomerically pure form of tartaric acid (e.g., L-(-)-tartaric acid or D-(+)-tartaric acid) in a suitable solvent. The diastereomeric salts formed will have different solubilities, allowing for their separation by fractional crystallization. The resolved diastereomeric salt is then treated with a base to liberate the enantiomerically pure 2-CMT.
Protocol 3: Stereoselective Reduction of 2-CMT Enantiomers to this compound Enantiomers
The separated enantiomers of 2-CMT are then reduced to yield the corresponding enantiomerically pure this compound. Sodium amalgam is a commonly used reducing agent for this transformation.[3][4] The reduction is performed under acidic conditions to favor the formation of the desired equatorial 3-hydroxy isomer (this compound) over the axial isomer (pseudothis compound).[5]
Procedure for the Synthesis of (+)-Ecgonine Methyl Ester from (-)-2-CMT:
-
To a three-neck 500 ml round bottom flask, add 7.70 g (0.036 mol) of (-)-2-CMT hydrate (B1144303) and 51 ml of ice-cold 10% sulfuric acid.[3]
-
Add approximately 2 mg of bromophenol blue indicator.[3]
-
With stirring, add 1028 g of 1.5% sodium amalgam in small portions over 2.5 hours, maintaining the temperature below +5°C.[3]
-
Monitor the pH using the indicator and keep it between 3 and 4 by the periodic addition of sulfuric acid.[3][4]
-
After the addition of the amalgam is complete, continue stirring for an additional 45 minutes.[4]
-
Work-up the reaction mixture to isolate the product. This typically involves basification and extraction with an organic solvent like chloroform.[6]
-
The crude product is a mixture of (+)-ecgonine methyl ester and (+)-pseudothis compound.
-
Purification and separation of the epimers can be achieved through crystallization of the hydrochloride salt. The hydrochloride salt of (+)-ecgonine methyl ester is less soluble and can be isolated by filtration.[7]
Quantitative Data for Reduction and Purification:
| Step | Starting Material | Product | Yield | Reference |
| Reduction of (-)-2-CMT and Purification of (+)-EME HCl | (-)-2-CMT hydrate | (+)-Ecgonine methyl ester hydrochloride | 27% | [2][3] |
| Recrystallization of (+)-EME HCl | Crude (+)-EME HCl | Pure (+)-Ecgonine methyl ester hydrochloride | — | [2] |
Note: The same procedure can be followed using (+)-2-CMT to synthesize (-)-ecgonine methyl ester.
III. Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the total synthesis of this compound enantiomers.
Caption: Synthetic workflow for this compound enantiomers.
IV. Data Summary
The following table summarizes the key quantitative data associated with the synthesis.
| Reaction Step | Reagents/Conditions | Product(s) | Yield (%) | Enantiomeric Excess (ee %) | Key Considerations |
| Synthesis of (±)-2-CMT | Mannich Condensation | (±)-2-Carbomethoxytropinone | ~71% | Racemic | One-pot reaction providing the core tropane structure. |
| Resolution of (±)-2-CMT | Enantiomerically pure tartaric acid | (+)-2-CMT and (-)-2-CMT | — | >99% (after recrystallization) | Diastereomeric salt formation and fractional crystallization are critical for separation. |
| Reduction of (-)-2-CMT | Sodium amalgam, H₂SO₄, T < 5°C, pH 3-4 | (+)-Ecgonine methyl ester and (+)-Pseudothis compound | 27% (isolated (+)-EME HCl) | High (dependent on resolution) | The ratio of EME to PEME is influenced by reaction conditions. Acidic pH favors the desired EME isomer.[5] |
| Reduction of (+)-2-CMT | Sodium amalgam, H₂SO₄, T < 5°C, pH 3-4 | (-)-Ecgonine methyl ester and (-)-Pseudothis compound | Not specified, but expected to be similar to the (+) enantiomer. | High (dependent on resolution) | The ratio of EME to PEME is influenced by reaction conditions. Acidic pH favors the desired EME isomer.[5] |
V. Concluding Remarks
The total synthesis of this compound enantiomers is a well-established process that relies on the effective resolution of the key intermediate, 2-carbomethoxytropinone, and a subsequent stereocontrolled reduction. The protocols and data presented herein provide a comprehensive guide for researchers in the field. Careful execution of the resolution and reduction steps is paramount to achieving high enantiomeric purity and good yields of the target compounds. These enantiomerically pure ecgonine methyl esters can then be utilized in the synthesis of the corresponding cocaine enantiomers for further pharmacological and toxicological studies.[2][3]
References
- 1. This compound|Cocaine Metabolite Reference Standard [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Practical Total Synthesis of Cocaine's Enantiomers - [www.rhodium.ws] [erowid.org]
- 4. US20190224185A1 - Preparation of (-)-cocaine hydrochloride - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. prepchem.com [prepchem.com]
- 7. erowid.org [erowid.org]
Application Note: Solid-Phase Extraction of Ecgonine Methyl Ester from Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction Ecgonine (B8798807) methyl ester (EME) is a primary and major metabolite of cocaine, making it a critical biomarker for confirming cocaine use in toxicological and forensic analyses.[1][2][3] Due to its high polarity and water solubility, extracting EME from complex biological matrices like urine presents an analytical challenge, often resulting in low recovery with standard liquid-liquid extraction methods.[4][5] Solid-phase extraction (SPE) offers a superior alternative by providing a more efficient, selective, and cleaner sample preparation method. This application note details a robust SPE protocol for the isolation of EME from human urine, suitable for subsequent analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described utilizes a mixed-mode cation exchange SPE cartridge to effectively capture the polar, basic EME analyte while minimizing matrix interferences.
Principle of the Method This protocol employs a mixed-mode solid-phase extraction mechanism, which combines reversed-phase and ion-exchange retention. The urine sample is first pH-adjusted to ensure that EME, a basic compound, is in its protonated, positively charged state. When loaded onto the SPE cartridge, EME is retained primarily by strong cation exchange interactions with the sorbent. A multi-step wash procedure is then used to remove endogenous interferences. An acidic wash removes neutral and acidic compounds, while an organic solvent wash removes non-polar interferences. Finally, the pH of the system is raised with a basic elution solvent, neutralizing the charge on the EME molecule and disrupting the ionic bond with the sorbent, allowing for its selective elution.
Experimental Protocol
1. Materials and Reagents
-
SPE Cartridges: Mixed-mode cation exchange (e.g., Clean Screen® DAU, 200 mg/10 mL)
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
100 mM Phosphate (B84403) Buffer (pH 6.0)
-
0.1 M Acetic Acid
-
Elution Solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v). Prepare fresh.
-
Internal Standard (IS): Ecgonine methyl ester-d3 (EME-d3) solution
-
(For GC-MS analysis) Derivatizing agent: e.g., BSTFA + 1% TMCS
-
-
Apparatus:
-
SPE Vacuum Manifold
-
Nitrogen Evaporator with water bath
-
Vortex Mixer
-
Centrifuge
-
Analytical balance
-
pH meter
-
Glass conical tubes (10 mL)
-
2. Sample Pre-treatment
-
Pipette 1-5 mL of urine into a glass conical tube.
-
Spike the sample with an appropriate volume of the internal standard solution (e.g., EME-d3).
-
Add 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Vortex the sample for 30 seconds.
-
Check the pH of the sample and adjust to 6.0 ± 0.5 if necessary, using 100 mM monobasic or dibasic sodium phosphate.
-
Centrifuge the sample if particulates are present.
3. Solid-Phase Extraction Procedure
-
Conditioning:
-
Place the SPE cartridges onto the vacuum manifold.
-
Wash the cartridges sequentially with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to dry between steps.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned cartridge.
-
Apply a low vacuum to draw the sample through the sorbent at a slow, steady flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 3 mL of methanol to remove residual water and some interferences.
-
-
Drying:
-
Dry the SPE cartridge thoroughly by applying a high vacuum (≥10 inches Hg) for 5-10 minutes. This step is critical for ensuring efficient elution.
-
-
Elution:
-
Place clean, labeled collection tubes inside the manifold.
-
Add 3 mL of the freshly prepared elution solvent (Dichloromethane/Isopropanol/Ammonium Hydroxide) to the cartridge.
-
Elute the analyte at a slow flow rate of 1-2 mL/min.
-
4. Post-Elution Processing
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution / Derivatization:
-
For LC-MS/MS Analysis: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase. Vortex and transfer to an autosampler vial.
-
For GC-MS Analysis: Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of a derivatizing agent (e.g., BSTFA + 1% TMCS). Cap the tube, vortex, and heat at 70°C for 20 minutes. Cool to room temperature and transfer to an autosampler vial.
-
Performance Data
The following table summarizes quantitative data for the analysis of this compound from urine using SPE, as reported in various scientific studies.
| Parameter | Value | Analytical Method | Reference |
| Recovery | 85% | HPLC | [5] |
| Recovery | 75.3% | GC/MS | [6] |
| Extraction Efficiency | 84% - 103% | GC-EI-MS | [4] |
| Limit of Detection (LOD) | 0.5 ng/mL | On-line SPE-LC-MS/MS | [7][8][9] |
| Limit of Detection (LOD) | 50 ng/mL | GC/MS | [6][10] |
| Limit of Quantitation (LOQ) | 2.5 - 10 ng/mL | GC-EI-MS | [4] |
| Linearity Range | 10 - 200 ng/mL | UPLC-QTOF-MS | [11][12] |
| Linearity Range | 7.5 - 1000 ng/mL | On-line SPE-LC-MS/MS | [8] |
Visualized Workflow
Caption: Workflow for the solid-phase extraction of EME from urine.
References
- 1. Cocaine Screen [johnshopkinshealthplans.staywellsolutionsonline.com]
- 2. Urinary excretion of this compound, a major metabolite of cocaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoylecgonine and this compound concentrations in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of cocaine, benzoylecgonine, this compound, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Rapid confirmation/quantitation of this compound, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ecgonine and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol: Quantification of Ecgonine Methyl Ester in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of ecgonine (B8798807) methyl ester (EME), a primary metabolite of cocaine, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is crucial for pharmacokinetic, toxicological, and forensic studies involving cocaine exposure. The protocol outlines sample preparation by protein precipitation, followed by chromatographic separation on a HILIC column and detection using multiple reaction monitoring (MRM) mass spectrometry. This method demonstrates high sensitivity, accuracy, and precision, making it suitable for routine analysis in a variety of research and clinical settings.
Introduction
Ecgonine methyl ester (EME) is a significant hydrolysis product of cocaine in the human body.[1][2] Its quantification in plasma is essential for understanding the pharmacokinetics of cocaine and for forensic investigations.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and ability to provide accurate quantitative data without the need for derivatization.[2] This document presents a validated LC-MS/MS method for the determination of EME in human plasma, adaptable for high-throughput analysis.
Experimental Workflow
The overall experimental workflow for the quantification of EME in plasma is depicted below.
Experimental Protocols
Materials and Reagents
-
This compound (EME) reference standard
-
This compound-d3 (EME-d3) internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Human plasma (drug-free)
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (EME-d3).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 60 seconds.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
-
Instrument: HPLC or UHPLC system
-
Column: HILIC Column (e.g., 100 mm x 2.1 mm, 1.7 µm)[4]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) %B 0.0 95 2.5 50 2.6 95 | 4.0 | 95 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) EME 200.1 182.1 22 | EME-d3 (IS) | 203.1 | 185.1 | 22 |
-
Declustering Potential (DP): 100 V[5]
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method, synthesized from various validation studies.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| EME | 1 - 200[4] | ≥ 0.993[4] |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| EME | Low QC | < 10 | < 10 | 97 - 113 |
| EME | Mid QC | < 10 | < 10 | 97 - 113 |
| EME | High QC | < 10 | < 10 | 97 - 113 |
| Data synthesized from reported values indicating precision better than 13.0% and acceptable accuracy.[4][6] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Factor |
| EME | > 85[4] | 0.817 - 1.10[4] |
Table 4: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| Lower Limit of Quantification (LLOQ) | 1[4] |
| Limit of Detection (LOD) | 0.5[6] |
Discussion
The presented LC-MS/MS method for the quantification of this compound in human plasma is both robust and reliable. The protein precipitation sample preparation method is straightforward and rapid, making it suitable for high-throughput analysis.[4] The use of a HILIC column provides good retention and separation for the polar EME molecule.[4] The mass spectrometric detection in MRM mode ensures high selectivity and sensitivity, allowing for accurate quantification at low concentrations.
The method validation data demonstrates excellent linearity over the specified concentration range.[4] The precision and accuracy of the method are well within the acceptable limits for bioanalytical assays.[4][6] Furthermore, the high recovery and minimal matrix effects indicate that the sample preparation procedure is efficient in removing interfering substances from the plasma matrix.[4]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is sensitive, specific, and has been validated to meet the stringent requirements of bioanalytical method validation. This protocol can be readily implemented in research, clinical, and forensic laboratories for the routine analysis of EME in plasma samples.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of cocaine, benzoylecgonine, ecogonine methyl ester, and ecgonine by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of cocaine and its metabolite (-)this compound in human acidified stabilized plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Rapid confirmation/quantitation of this compound, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Note: Simultaneous Determination of Cocaine and its Metabolites by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine is a potent central nervous system stimulant that is widely abused. The determination of cocaine and its metabolites in biological specimens is crucial in clinical and forensic toxicology, as well as in drug development and metabolism studies.[1][2] The primary metabolites of cocaine include benzoylecgonine (B1201016) (BZE), ecgonine (B8798807) methyl ester (EME), norcocaine (B1214116) (NCOC), and cocaethylene (B1209957) (CE), which is formed in the presence of ethanol.[2][3] This application note describes a sensitive and robust UPLC-MS/MS method for the simultaneous quantification of cocaine and its major metabolites in biological matrices such as plasma, whole blood, and urine.[3][4][5]
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers significant advantages over other analytical techniques, including enhanced sensitivity, specificity, and reduced analysis time.[2][6] This methodology is essential for obtaining reliable and accurate quantitative data for pharmacokinetic studies, toxicological investigations, and monitoring drug abuse.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analytes of interest.[7] Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common techniques for the extraction of cocaine and its metabolites.[8][9]
2.1.1. Solid Phase Extraction (SPE) Protocol (for Plasma/Whole Blood)
Mixed-mode SPE cartridges are often employed for the extraction of cocaine and its metabolites due to their ability to separate analytes with varying properties and reduce matrix effects.[8]
-
Sample Pre-treatment: Transfer 1 mL of plasma or whole blood into a polypropylene (B1209903) tube. Add 25 μL of an internal standard working solution (e.g., cocaine-d3). Add 3 mL of 0.1 M phosphate (B84403) buffer (pH 6).[2] Centrifuge for 15 minutes at 4000 rpm.[2]
-
SPE Column Conditioning: Condition a mixed-mode SPE column by sequentially passing 3 mL of methanol (B129727), 3 mL of deionized water, and 2 mL of 0.1 M phosphate buffer (pH 6).[2]
-
Sample Loading: Decant the pre-treated sample supernatant onto the conditioned SPE column.[2]
-
Washing: Wash the column with 3 mL of deionized water, followed by 3 mL of 0.5 M acetic acid, and then 3 mL of methanol to remove interfering substances.[2]
-
Elution: Elute the analytes with an appropriate solvent mixture, such as 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 78:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition.
2.1.2. Liquid-Liquid Extraction (LLE) Protocol (for Whole Blood)
LLE is a rapid and effective alternative for sample clean-up.[4][6]
-
Sample Preparation: To 500 µL of whole blood, add an internal standard and 1 mL of a suitable organic solvent (e.g., tert-butyl methyl ether).[6]
-
Extraction: Vortex the mixture for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
UPLC-MS/MS Instrumental Conditions
The following tables summarize the typical instrumental parameters for the analysis.
Table 1: UPLC Conditions
| Parameter | Setting |
| Column | Agilent Poroshell 120EC-C18 (2.1 mm × 50 mm, 2.7 µm) or equivalent[2] |
| Mobile Phase A | 0.1% Formic acid in Water[2] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[2] |
| Flow Rate | 0.5 mL/min[2] |
| Gradient | 0.0 min, 15% B; 0.5 min, 15% B; 3.0 min, 65% B; 4.0 min, 95% B; 5.0 min, 95% B; 6.0 min, 15% B[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 60 °C[2] |
| Run Time | 6.0 minutes[2] |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Capillary Voltage | 3500 V[2] |
| Sheath Gas Temp | 375 °C[2] |
| Sheath Gas Flow | 10 L/min[2] |
| Nebulizer Pressure | 45 psi[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Cocaine and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cocaine (COC) | 304.1 | 182.1 |
| Benzoylecgonine (BZE) | 290.1 | 168.1 |
| Ecgonine Methyl Ester (EME) | 200.1 | 168.1 |
| Norcocaine (NCOC) | 290.1 | 168.1 |
| Cocaethylene (CE) | 318.2 | 196.1 |
| Cocaine-d3 (IS) | 307.2 | 185.1 |
Data Presentation
The method was validated for linearity, sensitivity, accuracy, and precision. The results are summarized below.
Table 4: Method Validation Parameters
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (CV%) |
| Cocaine (COC) | 5 - 500[3] | 1.9 - 3.2[5] | 93.4 - 108.1[3] | 2.22 - 10.54[3] |
| Benzoylecgonine (BZE) | 5 - 500[3] | 1.9 - 3.2[5] | 93.4 - 108.1[3] | 2.22 - 10.54[3] |
| This compound (EME) | 5 - 500[3] | 1.9 - 3.2[5] | 93.4 - 108.1[3] | 2.22 - 10.54[3] |
| Norcocaine (NCOC) | 5 - 500[3] | 1.9 - 3.2[5] | 93.4 - 108.1[3] | 2.22 - 10.54[3] |
| Cocaethylene (CE) | 5 - 500[3] | 1.9 - 3.2[5] | 93.4 - 108.1[3] | 2.22 - 10.54[3] |
Table 5: Extraction Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Cocaine (COC) | > 66.7[5] | Ion suppression/enhancement evaluated[6] |
| Benzoylecgonine (BZE) | > 66.7[5] | Ion suppression/enhancement evaluated[6] |
| This compound (EME) | > 66.7[5] | Ion suppression/enhancement evaluated[6] |
| Norcocaine (NCOC) | > 66.7[5] | Ion suppression/enhancement evaluated[6] |
| Cocaethylene (CE) | > 66.7[5] | Ion suppression/enhancement evaluated[6] |
Visualizations
Caption: Experimental workflow for UPLC-MS/MS analysis.
References
- 1. Bioanalytical methods for the determination of cocaine and metabolites in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simultaneous Determination of Cocaine and Metabolites in Human Plasma Using Solid Phase Micro-Extraction Fiber Tips C18 and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a fast UPLC-MS/MS method for quantitative analysis of opioids, cocaine, amphetamines (and their derivatives) in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijisrt.com [ijisrt.com]
- 8. researchgate.net [researchgate.net]
- 9. cbspd.com [cbspd.com]
Application Notes and Protocols for Ecgonine Methyl Ester (EME) Certified Reference Material in Analytical Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ecgonine (B8798807) Methyl Ester (EME) Certified Reference Material (CRM) in various analytical testing protocols. EME is a primary metabolite of cocaine and serves as a critical biomarker for confirming cocaine use in forensic and clinical toxicology.[1][2] The use of a CRM is essential for ensuring the accuracy, precision, and traceability of analytical results.
Introduction to Ecgonine Methyl Ester (EME)
This compound is a major hydrolytic metabolite of cocaine, formed by the action of serum and liver cholinesterases.[2] Along with benzoylecgonine, it accounts for a significant portion of cocaine metabolism in humans.[2] Its detection in biological matrices such as urine, blood, and plasma is a reliable indicator of recent cocaine ingestion.[3][4] Certified reference materials for EME are typically supplied as solutions in acetonitrile (B52724) at a concentration of 1.0 mg/mL.[1][5] For isotope dilution methods, a stable-labeled internal standard, such as this compound-D3, is also available.[6]
Applications in Analytical Testing
The EME CRM is suitable for a range of analytical applications, including:
-
Forensic Analysis: Detection and quantification of cocaine use in criminal investigations.[1][7]
-
Urine Drug Testing: Routine screening and confirmation of cocaine consumption in workplace, clinical, and rehabilitation settings.[1][7]
-
Clinical Toxicology: Diagnosis and management of cocaine overdose and toxicity.[1][7]
-
Pharmacokinetic Studies: Researching the metabolism and elimination of cocaine in the human body.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods for the determination of EME.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Biological Matrix | Linearity Range (ng/mL) | Lower Limit of Detection (LLOD) (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Recovery (%) | Precision (%CV) | Citation |
| Human Urine | 7.5 - 1000 | 0.5 | 7.5 | 97 - 113 (as accuracy) | < 10 | [9][10][11] |
| Human Urine | 10 - 200 | 0.2 - 16 | 1 - 40 | 41.0 - 114.3 | < 18.1 | [12] |
| Human Acidified Stabilized Plasma | 1 - 200 | - | - | > 85 | < 13.0 | [8] |
| Whole Blood | 20 - 1000 | 0.2 - 16 | 1 - 40 | 41.0 - 114.3 | < 18.1 | [12] |
| Plasma | 0 - 1000 | - | - | 86.9 - 128.9 | - | [13] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Biological Matrix | Linearity Range (ng/mL) | Recovery (%) | Citation |
| Meconium | 0 - 1000 | 58.1 - 99.7 | [13] |
| Whole Blood | 0 - 1000 | 95.6 - 124.0 | [13] |
| Plasma | 0 - 1000 | 86.9 - 128.9 | [13] |
| Urine | 200 - 1000 | 85 | [14] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Urine and Blood
This protocol is a general guideline for the extraction of EME from biological matrices prior to LC-MS/MS or GC-MS analysis.
Materials:
-
EME Certified Reference Material
-
This compound-D3 (Internal Standard)
-
Phosphate (B84403) buffer (pH 6.0)
-
Methanol
-
Ammonium (B1175870) hydroxide
-
Mixed-mode solid-phase extraction cartridges
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 1 mL of urine or blood, add the internal standard (this compound-D3).[4]
-
Buffering: Add phosphate buffer to the sample.[4]
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with methanol, followed by deionized water, and finally phosphate buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water, followed by a solution of dichloromethane/isopropanol/ammonium hydroxide.
-
Elution: Elute the analytes from the cartridge with an appropriate solvent, such as a mixture of dichloromethane and isopropanol with ammonium hydroxide.[4]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.[4]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., mobile phase for LC-MS/MS or ethyl acetate (B1210297) for GC-MS).[4]
Analytical Method: LC-MS/MS for EME in Urine
This protocol provides a starting point for the development of a quantitative LC-MS/MS method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate EME from other matrix components.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
EME: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined by direct infusion of the CRM)
-
EME-D3: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined by direct infusion of the internal standard)
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank urine with known concentrations of the EME CRM.
-
Add a constant amount of the internal standard (EME-D3) to all calibrators, quality control samples, and unknown samples.
-
Analyze the samples using the developed LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of EME in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Cocaine Metabolism to this compound
The following diagram illustrates the primary metabolic pathway of cocaine to its major metabolites, including this compound.
Caption: Metabolic pathway of cocaine.
Experimental Workflow for EME Analysis
This diagram outlines the general workflow for the analysis of this compound in biological samples.
Caption: Workflow for EME analysis.
Storage and Stability
To ensure the integrity of the EME CRM, proper storage is crucial.
-
Storage Temperature: Certified reference materials of this compound should be stored frozen at -20°C.[3][5]
-
Stability in Biological Samples: The stability of EME in biological samples is dependent on storage conditions. In postmortem urine specimens, 22 out of 25 frozen (-20°C) samples were within 20% of their initial EME concentration after 6 months.[3] In refrigerated (4°C) specimens, 19 out of 25 showed similar stability.[3] For long-term storage of biological samples, -20°C is the optimal temperature to maintain the stability of cocaine and its metabolites.[15] The addition of preservatives like sodium fluoride (B91410) (NaF) can enhance stability in blood samples.[15] The pH of urine samples can also affect stability, with a pH of 4 being optimal.[15]
By following these application notes and protocols, researchers, scientists, and drug development professionals can confidently and accurately utilize this compound certified reference material in their analytical testing workflows.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. This compound|Cocaine Metabolite Reference Standard [benchchem.com]
- 3. Stability of this compound in postmortem urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of cocaine, benzoylecgonine, this compound, and cocaethylene in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 芽子碱甲酯标准液 溶液 1.0 mg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. alkalisci.com [alkalisci.com]
- 8. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of cocaine and its metabolite (-)this compound in human acidified stabilized plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Rapid confirmation/quantitation of this compound, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. Rapid confirmation/quantitation of this compound, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of ecgonine and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of cocaine, benzoylecgonine, this compound, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Ecgonine Methyl Ester using a Deuterated Internal Standard
Introduction
Ecgonine (B8798807) methyl ester (EME) is a primary metabolite of cocaine, and its detection and quantification in biological samples are crucial for clinical and forensic toxicology, as well as pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as ecgonine methyl ester-D3 (EME-D3), is the gold standard for accurate and precise quantification using mass spectrometry-based methods.[1] This application note provides a detailed protocol for the quantification of EME in various biological matrices using EME-D3 as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Cocaine is extensively metabolized in the human body primarily through hydrolysis by plasma and liver esterases, leading to the formation of benzoylecgonine (B1201016) (BE) and this compound (EME).[2][3] Minor metabolic pathways include N-demethylation to norcocaine.[2] When ethanol (B145695) is consumed concurrently with cocaine, a unique and biologically active metabolite, cocaethylene, is formed via transesterification in the liver.[2][3] Accurate measurement of these metabolites is critical for interpreting drug exposure and metabolism.
Principle
The method relies on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard (EME-D3) is added to the biological sample prior to sample preparation. EME-D3 is chemically identical to the endogenous EME but has a higher mass due to the deuterium (B1214612) atoms. During LC-MS/MS analysis, EME and EME-D3 co-elute from the liquid chromatography column but are distinguished by the mass spectrometer based on their different mass-to-charge ratios (m/z). The ratio of the peak area of the analyte (EME) to the peak area of the internal standard (EME-D3) is used to calculate the concentration of EME in the original sample, correcting for any sample loss during preparation and instrumental variability.
Materials and Reagents
-
This compound (EME) analytical standard
-
This compound-D3 (EME-D3) internal standard[1]
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water[2]
-
Formic acid[2]
-
Ammonium (B1175870) hydroxide[2]
-
Phosphate (B84403) buffer[2]
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)[2]
Experimental Protocols
Sample Preparation
A robust sample preparation is essential for removing matrix interferences and concentrating the analytes. The following protocols are generalized and may require optimization based on the specific biological matrix and laboratory instrumentation.
1. Solid-Phase Extraction (SPE) for Urine and Plasma: [4][5]
-
To 1 mL of the biological sample (e.g., urine, plasma), add 100 ng of the EME-D3 internal standard.[4]
-
Add 1 mL of phosphate buffer (pH 6.0) and vortex for 30 seconds.[4]
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of phosphate buffer.[4]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M HCl, and then 2 mL of methanol.
-
Elute the analytes with 2 mL of a freshly prepared solution of methanol containing 5% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Protein Precipitation for Plasma: [6]
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the EME-D3 internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following LC-MS/MS parameters provide a starting point for method development.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | HILIC Column[6] or C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Gradient | Optimized for separation of EME from other metabolites |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (EME) | 200.1 | 182.1 | 15 |
| This compound-D3 (EME-D3) | 203.1 | 185.1 | 15 |
Note: The specific precursor and product ions and collision energies may vary depending on the mass spectrometer used and should be optimized.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of EME using EME-D3 as an internal standard.
Table 3: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [4][6] |
| Correlation Coefficient (r²) | > 0.99 | [4][6] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1 ng/mL | [8] |
| Intra-day Precision (%CV) | < 10% | [5] |
| Inter-day Precision (%CV) | < 15% | [5] |
| Accuracy (%Bias) | ± 15% | [5] |
| Recovery | > 85% | [6] |
Visualizations
Cocaine Metabolic Pathway
Caption: Major metabolic pathways of cocaine.
Experimental Workflow
Caption: General workflow for EME quantification.
Conclusion
The use of this compound-D3 as an internal standard provides a robust and reliable method for the quantification of this compound in biological samples. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this methodology for various applications in toxicology, clinical chemistry, and pharmacology. The high sensitivity and specificity of the LC-MS/MS method, combined with the accuracy afforded by the deuterated internal standard, make it the preferred choice for the analysis of cocaine and its metabolites.[2]
References
- 1. This compound-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. benchchem.com [benchchem.com]
- 3. faa.gov [faa.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative analysis of cocaine and its metabolites in whole blood and urine by high-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of cocaine and its metabolite (-)this compound in human acidified stabilized plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
Application Notes: Selective Extraction of Ecgonine Methyl Ester using Molecularly Imprinted Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecgonine (B8798807) methyl ester (EME) is a primary metabolite of cocaine, and its detection in biological and environmental samples is a key indicator of cocaine use and contamination. The complexity of matrices such as urine, blood, and wastewater often necessitates highly selective sample preparation methods to ensure accurate quantification. Molecularly imprinted polymers (MIPs) offer a robust solution for the selective extraction of target analytes. MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functionality to the template molecule used during their synthesis. This application note provides detailed protocols for the synthesis of a cocaine-imprinted polymer for the selective extraction of EME and its subsequent analysis.
Principle of Molecular Imprinting
Molecular imprinting involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule (in this case, cocaine, a structural analog of EME). After polymerization, the template is removed, leaving behind specific recognition cavities in the polymer matrix that can selectively rebind the template or structurally similar molecules like EME.
Experimental Protocols
Protocol 1: Synthesis of Cocaine-Imprinted Polymer (MIP)
This protocol describes the synthesis of a cocaine-imprinted polymer using a non-covalent imprinting approach with methacrylic acid (MAA) as the functional monomer and ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linker.[1][2]
Materials:
-
Cocaine hydrochloride (Template)
-
Methacrylic acid (MAA) (Functional Monomer)
-
Ethylene glycol dimethacrylate (EGDMA) (Cross-linker)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Acetonitrile (B52724) (ACN) (Porogenic Solvent)
-
Acetic Acid
-
Glass polymerization vessel
-
UV lamp (365 nm) or water bath
-
Mortar and pestle
-
Sieves (e.g., 25 µm)
-
Rotary evaporator
Procedure:
-
Pre-polymerization Mixture Preparation:
-
In a glass vessel, dissolve 1 mmol of cocaine hydrochloride (template) and 4 mmol of methacrylic acid (functional monomer) in 20 mL of acetonitrile (porogen).[2]
-
Sonicate the mixture for 10 minutes to facilitate the formation of the template-monomer complex.
-
Add 20 mmol of ethylene glycol dimethacrylate (cross-linker) and 0.5 mmol of AIBN (initiator) to the solution.
-
Purge the solution with nitrogen gas for 10 minutes to remove oxygen, which can inhibit polymerization.
-
-
Polymerization:
-
Seal the vessel and place it under a UV lamp (365 nm) at 4°C for 24 hours. Alternatively, polymerization can be initiated thermally by placing the vessel in a water bath at 60°C for 24 hours.[2]
-
-
Polymer Processing:
-
The resulting bulk polymer should be a rigid block. Carefully break the polymer block.
-
Grind the polymer into a fine powder using a mortar and pestle.
-
Suspend the ground polymer in a methanol/acetic acid solution (9:1, v/v) to extract the cocaine template.
-
Wash the polymer repeatedly with fresh methanol/acetic acid solution, followed by methanol, until no cocaine can be detected in the washings by LC-MS analysis.
-
Dry the polymer particles under vacuum.
-
Sieve the polymer particles to obtain a uniform size fraction (e.g., < 25 µm).
-
-
Non-Imprinted Polymer (NIP) Synthesis:
-
A non-imprinted polymer (NIP) should be synthesized following the same procedure but omitting the cocaine template. The NIP will serve as a control to evaluate the imprinting effect.[1]
-
Protocol 2: Molecularly Imprinted Solid-Phase Extraction (MISPE) of EME from Urine
This protocol details the use of the synthesized MIP for the selective solid-phase extraction of EME from urine samples. A preliminary liquid-liquid extraction (LLE) is recommended for complex matrices like urine to reduce matrix effects.[1]
Materials:
-
Synthesized MIP and NIP particles
-
Empty SPE cartridges (e.g., 1 mL)
-
Frits
-
Urine sample
-
Dichloromethane
-
Isopropanol
-
Ammonium (B1175870) hydroxide
-
Methanol
-
Acetic acid
-
SPE manifold
Procedure:
-
Cartridge Packing:
-
Pack 50-100 mg of the MIP or NIP particles into an empty SPE cartridge between two frits.
-
-
Sample Pre-treatment (LLE):
-
To 1 mL of urine, add a suitable internal standard.
-
Adjust the pH of the urine sample to ~9 with ammonium hydroxide.
-
Add 5 mL of a dichloromethane/isopropanol mixture (9:1, v/v).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile.
-
-
MISPE Procedure:
-
Conditioning: Condition the MIP cartridge with 3 mL of methanol followed by 3 mL of acetonitrile.
-
Loading: Load the pre-treated and reconstituted sample onto the conditioned MIP cartridge at a slow flow rate (e.g., 0.5 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of acetonitrile to remove non-specifically bound compounds.
-
Further, wash with 3 mL of a solution of 5% acetic acid in acetonitrile to remove more polar interferences.
-
-
Elution: Elute the bound EME from the cartridge with 3 mL of a methanol/acetic acid mixture (98:2, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Protocol 3: LC-MS/MS Analysis of Ecgonine Methyl Ester
This protocol provides typical parameters for the quantification of EME using liquid chromatography-tandem mass spectrometry.
Instrumentation and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate EME from other matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor at least two transitions for EME (e.g., precursor ion m/z 200.1 -> product ions). The exact mass transitions should be optimized for the specific instrument.
Data Presentation
The performance of the MIP should be evaluated by determining its recovery, selectivity, and binding capacity for EME.
Table 1: Recovery and Selectivity of MIP for this compound
| Analyte | Polymer | Recovery (%) | Imprinting Factor (IF) |
| This compound | MIP | > 80%[1] | > 2.5 |
| This compound | NIP | < 30%[1] | - |
Imprinting Factor (IF) = Recovery (%) of MIP / Recovery (%) of NIP
Table 2: Quantitative Performance of the MISPE-LC-MS/MS Method for EME in Urine
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 1.1 ng/mL | [1] |
| Linear Range | 5 - 500 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Intra-day Precision (%RSD) | < 10% | |
| Inter-day Precision (%RSD) | < 15% |
Visualizations
Caption: Workflow for the synthesis of Molecularly Imprinted Polymers (MIPs).
References
Application Note: Quantitative Analysis of Ecgonine Methyl Ester using HPLC with Fluorescence Detection
Abstract
This application note details a robust and sensitive method for the quantitative analysis of ecgonine (B8798807) methyl ester (EME), a primary metabolite of cocaine, in biological samples. Due to its lack of a native chromophore or fluorophore, direct detection of EME by common HPLC methods is challenging.[1] This protocol utilizes a pre-column derivatization step with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) to yield a highly fluorescent EME derivative. The derivatized analyte is then separated by reversed-phase high-performance liquid chromatography (HPLC) and quantified using a fluorescence detector (FLD). This method provides a reliable and accessible approach for researchers, scientists, and drug development professionals for the determination of EME in various matrices.
Introduction
Ecgonine methyl ester (EME) is a major hydrolytic metabolite of cocaine. Its detection and quantification in biological fluids are crucial for pharmacokinetic studies, drug metabolism research, and forensic analysis. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for EME analysis, these techniques can require extensive sample preparation or expensive instrumentation.[2][3][4] High-performance liquid chromatography with fluorescence detection (HPLC-FLD) offers a sensitive and cost-effective alternative. However, EME does not possess intrinsic fluorescence. To overcome this limitation, a derivatization step is necessary to introduce a fluorescent tag to the molecule.
Dansyl chloride is a widely used derivatizing reagent that reacts with primary and secondary amines, such as the secondary amine group in EME, to form stable and intensely fluorescent sulfonamide adducts.[5][6] This derivatization not only enables highly sensitive fluorescence detection but also increases the hydrophobicity of the analyte, leading to improved retention and separation on reversed-phase HPLC columns.[5]
Principle of the Method
The analytical method involves three main stages:
-
Sample Preparation: EME is extracted from the biological matrix using solid-phase extraction (SPE) to remove interfering endogenous components.
-
Pre-column Derivatization: The extracted EME is reacted with dansyl chloride under alkaline conditions to form the fluorescent dansyl-EME derivative.
-
HPLC-FLD Analysis: The derivatized sample is injected into a reversed-phase HPLC system. The dansyl-EME is separated from other components and detected by a fluorescence detector set at the optimal excitation and emission wavelengths for the dansyl group. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared with derivatized EME standards.
Experimental Protocols
Reagents and Materials
-
This compound (EME) standard
-
Dansyl Chloride (5 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 10.0)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory glassware and equipment
Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
-
To 1 mL of the biological sample (e.g., urine, plasma), add an appropriate internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the EME from the cartridge with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of sodium bicarbonate buffer (0.1 M, pH 10.0).
Pre-column Derivatization with Dansyl Chloride
-
To the 100 µL of reconstituted sample extract, add 100 µL of dansyl chloride solution (5 mg/mL in acetone).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a heating block at 60°C for 45 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 20 µL of a quenching solution (e.g., 2% methylamine (B109427) hydrochloride) to react with the excess dansyl chloride.
-
Vortex for 30 seconds and allow to stand for 10 minutes at room temperature.
-
Filter the final solution through a 0.22 µm syringe filter before HPLC injection.
HPLC-FLD Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 340 nm
-
Emission Wavelength (λem): 530 nm
-
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 22.0 | 60 | 40 |
| 30.0 | 60 | 40 |
Quantitative Data Summary
The following table summarizes the typical validation parameters for the analysis of dansylated secondary amines using HPLC-FLD. These values are representative and may vary depending on the specific instrumentation and experimental conditions. Method validation for EME should be performed to establish specific performance characteristics.
| Parameter | Typical Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 2 - 5 ng/mL[7] |
| Limit of Quantitation (LOQ) | 7 - 15 ng/mL |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
Visualizations
Discussion
The pre-column derivatization of this compound with dansyl chloride provides a highly sensitive and selective method for its quantification by HPLC-FLD. The derivatization reaction is robust and proceeds efficiently under mild alkaline conditions. The resulting dansyl-EME derivative is stable and exhibits strong fluorescence, allowing for detection at low nanogram-per-milliliter levels.
The use of a C18 reversed-phase column with a gradient elution of acetonitrile and acidified water allows for the effective separation of the dansyl-EME derivative from the excess derivatizing reagent and other potential byproducts. The described method is a valuable tool for laboratories that may not have routine access to mass spectrometry instrumentation but require sensitive and reliable quantification of EME.
It is important to note that the derivatization and chromatographic conditions may require optimization depending on the specific biological matrix and the instrumentation used. A suitable internal standard, structurally similar to EME, should be employed to account for variations in extraction efficiency and derivatization yield.
Conclusion
This application note presents a detailed protocol for the analysis of this compound using HPLC with fluorescence detection after pre-column derivatization with dansyl chloride. The method is sensitive, reliable, and provides a cost-effective alternative to mass spectrometry-based techniques. The provided protocols and data serve as a strong foundation for the implementation of this analytical method in research, clinical, and forensic laboratories.
References
- 1. Analysis of cocaine, benzoylecgonine, this compound, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid confirmation/quantitation of this compound, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of cocaine and its metabolite (-)this compound in human acidified stabilized plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of cocaine, benzoylecgonine, ecogonine methyl ester, and ecgonine by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
On-line Solid-Phase Extraction Coupled with Fast HPLC-MS/MS for the Rapid Analysis of Ecgonine Methyl Ester
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and high-throughput method for the quantitative analysis of ecgonine (B8798807) methyl ester (EME), a primary metabolite of cocaine, in biological matrices. The protocol utilizes on-line solid-phase extraction (SPE) directly coupled with fast high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This automated approach significantly reduces sample preparation time and minimizes manual handling, leading to improved reproducibility and laboratory efficiency. The method demonstrates high sensitivity and specificity, making it suitable for various applications, including clinical and forensic toxicology, and drug metabolism studies.
Introduction
Ecgonine methyl ester (EME) is a major metabolite of cocaine and serves as a crucial biomarker for monitoring cocaine use.[1][2] Traditional methods for its quantification often involve laborious and time-consuming offline sample preparation steps such as liquid-liquid extraction or solid-phase extraction, followed by chromatographic analysis. These manual procedures can be prone to variability and are not ideal for high-throughput screening.
The methodology presented here leverages the power of on-line SPE coupled with fast HPLC-MS/MS to overcome these limitations.[1][3][4] This integrated system automates the extraction and clean-up of EME from complex biological samples, followed by rapid and selective quantification. The direct coupling of extraction and analysis streamlines the entire workflow, enabling a sample-to-result time of less than 3.5 minutes.[1][4][5] This application note provides a detailed protocol for this method, along with performance characteristics, demonstrating its suitability for routine analysis in a high-throughput environment.
Experimental
Materials and Reagents
-
This compound (EME) standard
-
Internal Standard (IS) (e.g., EME-d3)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade 2-propanol
-
Formic acid
-
Ammonium acetate
-
Control human urine
Instrumentation
-
Fast HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
On-line SPE system with appropriate extraction cartridges
Protocols
Sample Preparation
The sample preparation for this method is minimal, consisting of a single centrifugation step.[1][4]
-
Collect urine samples.
-
Spike the samples with the internal standard to a final concentration of approximately 150 ng/mL.[5]
-
Centrifuge the samples to pellet any particulate matter.
-
Transfer the supernatant to autosampler vials for on-line extraction and analysis.
On-line Solid-Phase Extraction (SPE)
-
Extraction Mobile Phase: 4% 2-propanol in water.[5]
-
Valve Configuration: Utilize a two-position switching valve to direct the flow to either the extraction column or the analytical column.
-
Extraction Step:
-
Inject the urine sample onto the extraction column.
-
Wash the extraction column with the extraction mobile phase to remove interfering matrix components.
-
-
Elution Step:
-
Switch the valve to back-flush the retained analytes from the extraction column onto the analytical HPLC column using the HPLC mobile phase.
-
Fast HPLC
-
Analytical Column: A suitable fast HPLC column (specifics to be optimized based on available instrumentation).
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in methanol.[6]
-
Gradient Elution: A gradient program should be developed to ensure the separation of EME from other cocaine metabolites like benzoylecgonine (B1201016) (BZE) and cocaine (COC).
-
Flow Rate: 600 µL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Total Run Time: Less than 5 minutes.[6]
Tandem Mass Spectrometry (MS/MS) Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI).[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Monitor at least two MRM transitions for EME and the internal standard for quantification and confirmation.
-
The protonated molecule [M+H]+ for EME is at a mass-to-charge ratio of 200.1.[7]
-
Data Presentation
The following table summarizes the quantitative performance of the on-line extraction coupled with fast HPLC-MS/MS method for the analysis of this compound and other cocaine metabolites in urine.[1][4][5]
| Analyte | Linearity Range (ng/mL) | Lower Limit of Detection (LOD) (ng/mL) | Within-day Precision (%CV) | Between-day Precision (%CV) | Mean Accuracy (%) |
| This compound (EME) | 7.5 - 1000 | 0.5 | < 10 | < 10 | 97 - 113 |
| Benzoylecgonine (BZE) | 7.5 - 1000 | 2.0 | < 10 | < 10 | 97 - 113 |
| Cocaine (COC) | 7.5 - 1000 | 0.5 | < 10 | < 10 | 97 - 113 |
Workflow and Pathway Diagrams
Caption: Workflow for on-line SPE-HPLC-MS/MS analysis of EME.
Conclusion
The described on-line extraction coupled with a fast HPLC-MS/MS method provides a highly efficient, sensitive, and reliable solution for the quantification of this compound in urine.[1][3] The automation of the sample clean-up process significantly reduces manual labor and analysis time, making it an ideal approach for laboratories with high sample throughput requirements. The excellent precision, accuracy, and low detection limits demonstrate the method's robustness and suitability for routine use in clinical and forensic settings.
References
- 1. Rapid confirmation/quantitation of this compound, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A Major Metabolite of Cocaine | Scilit [scilit.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. sciex.com [sciex.com]
- 7. Figure I from Rapid confirmation/quantitation of this compound, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Preparation of Ecgonine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecgonine (B8798807) methyl ester (EME) is a tropane (B1204802) alkaloid and a primary metabolite of cocaine.[1][2][3][4] It is also a key precursor in the synthesis of cocaine and its analogs.[3][5] Understanding the preparation of its hydrochloride salt is crucial for researchers in pharmacology, toxicology, and medicinal chemistry for use as an analytical standard, in metabolic studies, and as a starting material for further chemical synthesis. These application notes provide detailed protocols for the preparation of ecgonine methyl ester hydrochloride through various synthetic routes, compiled from scientific literature and patents.
Synthetic Pathways and Experimental Workflows
Several routes for the preparation of this compound hydrochloride are documented. The primary methods include the chemical hydrolysis of cocaine and the synthetic reduction of 2-carbomethoxytropinone (2-CMT).
Logical Workflow for Synthesis and Purification
The general process involves the synthesis of this compound from a suitable precursor, followed by extraction, conversion to the hydrochloride salt, and purification.
Caption: General experimental workflow for the synthesis and purification of EME HCl.
Synthetic Route 1: Reduction of 2-Carbomethoxytropinone (2-CMT)
A common synthetic route involves the reduction of 2-carbomethoxytropinone (2-CMT), which produces a mixture of (-)-ecgonine methyl ester (EME) and its epimer, pseudoecgonine (B1221877) methyl ester (PEM).[5][6]
Caption: Reduction of 2-CMT to yield EME and its epimer.
Synthetic Route 2: Hydrolysis of Cocaine
This compound can be formed by the hydrolysis of the benzoyl ester group of cocaine. This reaction is a major metabolic pathway in vivo and can also occur in vitro under certain conditions, such as in the heated injection port of a gas chromatograph or through chemical means.[1][2][7][8]
Caption: Formation of EME via the hydrolysis of cocaine.
Experimental Protocols
Protocol 1: Preparation of (±)-Ecgonine Methyl Ester Hydrochloride via Reduction of (±)-2-CMT
This protocol is adapted from methodologies described in forensic science and synthetic chemistry literature.[5][6] The reduction of 2-CMT with sodium amalgam yields a mixture of diastereomers, which requires careful purification.
Materials:
-
(±)-2-Carbomethoxytropinone ((±)-2-CMT)
-
1.5% Sodium amalgam (Na/Hg)
-
Sulfuric acid (H₂SO₄), concentrated
-
Chloroform (B151607) (CHCl₃)
-
Methanol (MeOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and cooled in an ice-salt bath to -2 to 7°C, dissolve (±)-2-CMT in deionized water.
-
Reduction: Slowly add 1.5% sodium amalgam to the stirred solution over a period of 2.5 to 3.5 hours.[5]
-
pH Control: Throughout the addition of the amalgam, maintain the pH of the reaction mixture between 3 and 4 by the periodic, dropwise addition of sulfuric acid.[5] Monitor the pH closely.
-
Reaction Completion: After the final addition of amalgam, continue stirring the mixture for an additional 30-45 minutes at a temperature below 5°C.[5]
-
Work-up:
-
Carefully separate the mercury from the aqueous solution.
-
Adjust the pH of the aqueous solution to 11 with ammonium hydroxide.[6]
-
Extract the aqueous solution with chloroform (4 x volume of aqueous phase).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the chloroform in vacuo to yield a crude mixture of (±)-EME and (±)-PEM.
-
-
Salt Formation and Purification:
-
Dissolve the crude product in a minimal amount of dry methanol.[6]
-
Evaporate the methanol in vacuo.
-
Add dry chloroform to the resulting crystals to form a slurry.[6]
-
Filter the slurry and wash the collected crystals with additional chloroform and then with hexane (B92381) to remove residual solvent.[5]
-
The resulting solid is crude (±)-ecgonine methyl ester hydrochloride.
-
-
Recrystallization:
-
Dissolve the crude hydrochloride salt in a minimum volume of hot methanol.
-
Slowly add diethyl ether until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in a freezer to facilitate crystal formation.
-
Collect the pure crystals of (±)-ecgonine methyl ester hydrochloride by suction filtration and dry in vacuo.[6]
-
Protocol 2: Liberation of this compound Free Base from its Hydrochloride Salt
This protocol is useful for preparing the free base form of EME for further reactions, such as benzoylation to cocaine.[9]
Materials:
-
This compound hydrochloride
-
Saturated potassium carbonate (K₂CO₃) solution, cold
-
Chloroform (CHCl₃)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Deionized water
Procedure:
-
Dissolution: Dissolve 5.0 g of this compound hydrochloride in 5 ml of deionized water.[9]
-
Basification and Extraction:
-
Drying and Evaporation:
-
Combine the chloroform extracts.
-
Dry the combined extracts over anhydrous sodium carbonate.[9]
-
Filter the solution and evaporate the solvent in vacuo.
-
-
Final Drying: Place the resulting oil under a high vacuum (e.g., 0.05 mm Hg) for at least 15 minutes to remove any residual solvent, yielding pure this compound free base.[9]
Data Presentation
The following table summarizes quantitative data from various reported syntheses of this compound (EME).
| Starting Material | Method | Key Reagents | Reaction Time | pH | Yield | Reference |
| (+)-2-CMT | Sodium Amalgam Reduction | Na/Hg, Inorganic Acid | < 3 hours | 3 - 4.5 | >96% conversion to EME/PEM mixture | [5] |
| (-)-2-CMT Hydrate | Sodium Amalgam Reduction | 1.5% Na/Hg, H₂SO₄ | ~3.25 hours | 3 - 4 | 28% (isolated (+)-EME HCl after recrystallization) | [5] |
| (-)-2-CMT | Sodium Amalgam Reduction | 1.5% Na/Hg, H₂SO₄ | ~4 hours | 3 - 4 | 27% (isolated (+)-EME HCl after recrystallization) | [6] |
| EME Hydrochloride | Free Base Liberation | K₂CO₃, CHCl₃ | N/A | Basic | 93% | [9] |
Note: Yields can vary significantly based on the diastereomeric separation and purification efficiency. The reduction of 2-CMT inherently produces a mixture of EME and PEM, and the reported yields often reflect the isolated, purified EME salt.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo and in vitro studies on cocaine metabolism: this compound as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylecgonine - Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0006406) [hmdb.ca]
- 5. US20190224185A1 - Preparation of (-)-cocaine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. dl.astm.org [dl.astm.org]
- 8. The Ability of Bacterial Cocaine Esterase to Hydrolyze Cocaine Metabolites and Their Simultaneous Quantification Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: GC/MS Analysis of Cocaine and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the artifact formation of ecgonine (B8798807) methyl ester (EME) during the GC/MS analysis of cocaine. This resource is intended for researchers, scientists, and drug development professionals to help ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is ecgonine methyl ester (EME) and why is its artifact formation a concern in GC/MS analysis of cocaine?
This compound (EME) is a primary hydrolysis product of cocaine.[1][2] Its artifactual formation during GC/MS analysis is a significant concern because it can lead to the inaccurate quantification of both cocaine and EME. This can result in the misinterpretation of data, particularly in forensic and clinical toxicology where the presence and concentration of these compounds are critical.
Q2: What are the primary mechanisms that lead to the artifact formation of EME in the GC/MS system?
There are two main mechanisms responsible for the artifactual formation of EME during GC/MS analysis of cocaine:
-
Thermal Degradation: Cocaine is a thermally labile compound. The high temperatures in the GC injection port can cause cocaine to degrade, leading to the formation of EME and other byproducts.[3]
-
Chemical Reactions: The presence of residual basic substances, such as sodium bicarbonate (often found in "crack" cocaine samples), can catalyze the hydrolysis of cocaine to EME in the heated injection port, especially when methanol (B129727) is used as a solvent.[4][5]
Q3: Can the choice of injection technique influence the formation of EME artifacts?
Yes, the injection technique plays a crucial role. A cool on-column injection is the most effective method for preventing thermal degradation as the sample is introduced directly onto the column without passing through a heated injector.[3][6][7] In contrast, split/splitless injections, which utilize a heated inlet, can significantly contribute to the thermal degradation of cocaine and the subsequent formation of EME.[3][6]
Q4: How does the GC inlet liner affect the formation of artifacts?
The type and condition of the GC inlet liner can impact artifact formation. An inert or deactivated liner can help reduce the catalytic degradation of cocaine on active sites.[8] Liners with glass wool can provide a large surface area for vaporization but may also introduce active sites if the wool breaks down. A sintered frit liner can be a more robust alternative, offering a large surface area while minimizing the risk of introducing new active sites.
Q5: Is derivatization a recommended solution to prevent EME artifact formation?
Yes, derivatization is a highly effective strategy. Converting cocaine and its metabolites into more thermally stable derivatives, such as silyl (B83357) derivatives, can prevent their degradation in the hot injector. Silylation, for example, replaces active hydrogen atoms with a silyl group, which reduces the polarity of the compound, decreases hydrogen bonding, and increases its volatility and thermal stability.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the GC/MS analysis of cocaine that may be related to the artifactual formation of EME.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high EME peak with a corresponding decrease in cocaine peak area. | Thermal degradation of cocaine in the GC injector. | 1. Optimize Injector Temperature: Lower the injector temperature. A study found no statistical difference in the conversion of cocaine to anhydroecgonine (B8767336) methyl ester (a related pyrolysis product) at injector temperatures of 250°C and 210°C, suggesting lower temperatures can be used without sacrificing sensitivity.[1] Start with a lower temperature (e.g., 200-220°C) and optimize based on your instrument and method. 2. Change Injection Technique: If available, switch to a cool on-column injection method. This technique has been shown to cause essentially no degradation of cocaine.[3] 3. Use an Inert Liner: Ensure you are using a deactivated inlet liner to minimize active sites that can promote degradation. |
| Inconsistent and non-reproducible quantification of cocaine and EME. | Variable degradation of cocaine in the injector. Presence of catalytic residues in the sample (e.g., sodium bicarbonate). | 1. Implement Derivatization: Derivatize your samples before analysis. Silylation is a common and effective method. (See Experimental Protocol 1). 2. Sample Cleanup: If analyzing "crack" cocaine samples, consider a wash step with a non-polar solvent like diethyl ether to remove residual sodium bicarbonate before analysis. 3. Check Liner and Septum: Regularly inspect and replace the inlet liner and septum to prevent the buildup of non-volatile residues and active sites. |
| Presence of additional, unidentified peaks in the chromatogram. | Formation of other cocaine pyrolysis products besides EME, such as anhydrothis compound (AEME). | 1. Confirm Peak Identities: Use a mass spectral library and, if possible, certified reference standards to identify all peaks in your chromatogram. 2. Lower Injector Temperature: Reducing the injector temperature can minimize the formation of all thermal degradation products. 3. Consider LC-MS/MS: For complex matrices or when thermal degradation is a persistent issue, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful alternative that avoids high temperatures during sample introduction. |
Quantitative Data Summary
| Parameter | Condition | Effect on Cocaine Degradation / EME Artifact Formation | Reference |
| Injection Technique | Cool On-Column | Essentially no degradation observed. | [3] |
| Split/Splitless (Packed Liner) | Marked degradation of all compounds observed. | [3] | |
| Split/Splitless (Open Liner) | Reduced degradation compared to a packed liner. | [3] | |
| Injector Temperature | 250°C vs. 210°C | No statistical difference in the formation of anhydrothis compound (a related pyrolysis product). | [1] |
| Derivatization | Silylation | Artifact formation of anhydrothis compound was less than 1%. | [9] |
Experimental Protocols
Protocol 1: Silylation of Cocaine and its Metabolites for GC/MS Analysis
This protocol describes a common silylation procedure to derivatize cocaine and its metabolites, making them more thermally stable for GC/MS analysis.
Reagents:
-
Silylating agent:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
OR N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
-
Ethyl acetate (B1210297) (anhydrous)
-
Nitrogen gas (high purity)
Procedure:
-
Evaporation: Evaporate the sample extract to dryness under a gentle stream of nitrogen at a temperature below 60°C.
-
Reconstitution: Reconstitute the dry residue in 30 µL of anhydrous ethyl acetate.
-
Derivatization: Add 50 µL of the chosen silylating agent (BSTFA + 1% TMCS or MTBSTFA + 1% TBDMCS) to the reconstituted sample.
-
Incubation: Cap the vial tightly and heat at 70°C for 20 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC/MS.
Protocol 2: Optimized GC/MS Parameters for Cocaine Analysis
The following table provides a starting point for GC/MS method parameters to minimize the thermal degradation of underivatized cocaine. Optimization may be required for your specific instrument.
| Parameter | Value | Rationale |
| GC Column | HP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard non-polar column suitable for drug analysis. |
| Inlet Mode | Splitless | Appropriate for trace analysis. |
| Inlet Temperature | 250°C | A common starting point; can be lowered to 210-220°C to reduce degradation. |
| Oven Program | Initial Temp: 150°C (hold 1 min) Ramp: 10°C/min to 290°C (hold 1 min) | A moderate ramp rate provides good separation. |
| Carrier Gas | Helium | Inert carrier gas. |
| Flow Rate | 1.0 - 1.5 mL/min | Typical flow rate for this column dimension. |
| MS Transfer Line | 280°C | Ensures efficient transfer of analytes to the mass spectrometer. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
Visualizations
References
- 1. faa.gov [faa.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Influence of the injection technique on the thermal degradation of cocaine and its metabolites in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparison of Temperature Programmable Split/Splitless and Cool On-Column Inlets for the Determination of Glycerol and Glycerides in Biodiesel by Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Choose a GC Inlet Liner [restek.com]
- 9. Simultaneous measurement of cocaine, cocaethylene, their metabolites, and "crack" pyrolysis products by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ecgonine Methyl Ester (EME) Recovery from Urine Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of ecgonine (B8798807) methyl ester (EME) from urine samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and analysis of EME from urine.
Q1: My EME recovery is consistently low. What are the potential causes and solutions?
A: Low recovery of EME is a frequent challenge, often stemming from its high polarity and water solubility.[1] Several factors could be at play:
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Suboptimal Extraction Method: Traditional liquid-liquid extraction (LLE) can be inefficient for polar compounds like EME. Consider switching to Solid-Phase Extraction (SPE), which generally provides higher recoveries for EME.[2][3]
-
Incorrect SPE Sorbent: The choice of SPE sorbent is critical. Mixed-mode cation exchange SPE cartridges are often effective for extracting EME and other cocaine metabolites.
-
pH of the Sample: The pH of the urine sample can significantly impact the extraction efficiency. Ensure the sample is adjusted to the optimal pH as specified in your chosen protocol. For some SPE methods, a pH of around 6.0 is used for the phosphate (B84403) buffer.
-
Inadequate Elution Solvents: The elution solvent may not be strong enough to desorb EME from the SPE sorbent. A common effective elution mixture is dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521).[4]
-
Analyte Degradation: EME can be susceptible to degradation. It's important to properly store urine samples, preferably frozen at -20°C, to minimize hydrolysis.[5] However, studies have shown EME to be relatively stable compared to cocaine.[2][6]
Q2: I'm observing significant variability in my results between samples. What could be causing this?
A: Inconsistent results can arise from several sources:
-
Matrix Effects: Urine is a complex matrix, and endogenous components can interfere with the extraction and analysis, leading to ion suppression or enhancement in LC-MS/MS analysis. A robust sample cleanup is crucial. SPE is generally effective at minimizing matrix effects.[4]
-
Inconsistent Sample Pre-treatment: Ensure uniform pre-treatment for all samples, including pH adjustment and the addition of internal standards.
-
Variability in SPE Cartridge Packing: If using SPE, lot-to-lot variability in cartridges can sometimes contribute to inconsistent recoveries.
-
Human Error: Ensure consistent technique throughout the extraction process, especially during critical steps like solvent addition and elution.
Q3: Can I analyze EME using GC-MS? What are the key considerations?
A: Yes, GC-MS is a viable technique for EME analysis. However, due to its polarity and low volatility, derivatization is typically required.[7][8] A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[8] This step adds complexity and a potential source of variability to the workflow.
Q4: What is a suitable alternative to traditional SPE for high-throughput analysis?
A: For laboratories processing a large number of samples, online SPE coupled with HPLC-tandem mass spectrometry (LC-MS/MS) offers a rapid and automated alternative.[9][10][11] This technique significantly reduces sample preparation time, with combined extraction and chromatographic run times of less than 3.5 minutes reported.[9][10] Microextraction in packed sorbent (MEPS) is another fast and efficient sample preparation technique that can be used prior to GC-MS analysis.[12]
Q5: How can I ensure the stability of EME in my urine samples before analysis?
A: Proper storage is crucial for maintaining the integrity of EME in urine samples. Studies have shown that storing urine specimens at -20°C is effective in preserving EME concentrations for up to six months, with most specimens remaining within 20% of their initial concentration.[5] While EME is more stable than cocaine, minimizing storage time and maintaining a frozen state are best practices.[2][6]
Experimental Protocols
Below are detailed methodologies for common EME extraction techniques from urine.
Method 1: Solid-Phase Extraction (SPE) for GC-MS Analysis
This protocol is adapted from a validated method for the simultaneous determination of benzoylecgonine (B1201016) and EME.[8]
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate internal standard.
-
Mix with 3 mL of 100 mM phosphate buffer (pH 6.0).
-
-
SPE Column Conditioning:
-
Condition a Clean Screen DAU SPE cartridge with methanol (B129727), followed by water, and then 100 mM phosphate buffer (pH 6.0).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE column.
-
-
Washing:
-
Wash the column sequentially with water, 100 mM HCl, and methanol to remove interferences.
-
-
Drying:
-
Dry the column thoroughly under vacuum.
-
-
Elution:
-
Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 80:20:2 v/v/v).[4]
-
-
Evaporation and Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue and derivatize with 50 µL of MTBSTFA at 60°C for 20 minutes.[8]
-
-
Analysis:
-
Analyze the derivatized sample by GC-MS.
-
Method 2: Online SPE Coupled with LC-MS/MS
This method provides a rapid and automated approach for high-throughput analysis.[9][10]
-
Sample Preparation:
-
Centrifuge the urine sample to remove particulates.
-
Spike the supernatant with an appropriate internal standard.
-
-
Online Extraction:
-
Inject the prepared sample into the online SPE-LC-MS/MS system.
-
The system automatically performs the extraction on a suitable SPE column (e.g., a mixed-mode or polymer-based sorbent).
-
-
Chromatographic Separation and Detection:
-
After extraction and washing, the analytes are automatically eluted from the SPE column and transferred to the analytical HPLC column for separation.
-
Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantitative Data Summary
The following tables summarize key performance metrics for different EME analysis methods reported in the literature.
Table 1: Recovery and Precision Data for EME Extraction Methods
| Extraction Method | Analytical Technique | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Solid-Phase Extraction | GC-MS | 75.3 | 4.4 - 5.7 | Not Reported | [8] |
| Solid-Phase Extraction | GC-MS | 84 - 103 (overall efficiency) | 1.2 - 14.9 | 1.8 - 17.9 | [1][13] |
| Microextraction in Packed Sorbent (MEPS) | GC-MS | 14.5 - 37.2 | < 15 | < 10 | [12] |
| Modified Solid-Phase Extraction | HPLC | 85 | Not Reported | Not Reported | |
| Online Extraction | HPLC-MS/MS | 97 - 113 (accuracy) | < 10 | < 10 | [14] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for EME
| Extraction Method | Analytical Technique | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Solid-Phase Extraction | GC-MS | 50 | Not Reported | [7][8] |
| Solid-Phase Extraction | GC-MS | Not Reported | 2.5 - 10 | [1][13] |
| Online Extraction | HPLC-MS/MS | 0.5 | 7.5 | [9][10] |
| Microextraction in Packed Sorbent (MEPS) | GC-MS | Not Reported | 25 | [12] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described EME extraction methods.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. scielo.br [scielo.br]
- 3. Analysis of cocaine, benzoylecgonine, ecgonine methyl ester, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability of this compound in postmortem urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. [PDF] Rapid confirmation/quantitation of this compound, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. Rapid confirmation/quantitation of this compound, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid analysis of cocaine and metabolites in urine using microextraction in packed sorbent and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
minimizing in vitro hydrolysis of cocaine to ecgonine methyl ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the in vitro hydrolysis of cocaine to its primary metabolites, ecgonine (B8798807) methyl ester and benzoylecgonine (B1201016). Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of in vitro cocaine hydrolysis?
A1: In vitro, cocaine primarily degrades through two main pathways:
-
Enzymatic Hydrolysis: In biological matrices such as blood and plasma, cocaine is rapidly hydrolyzed by esterases. Butyrylcholinesterase (BChE) is the principal enzyme responsible for hydrolyzing the benzoyl ester bond to form ecgonine methyl ester (EME).[1][2] Human carboxylesterase-1 (hCE-1), found in the liver, hydrolyzes the methyl ester bond to produce benzoylecgonine (BE).[3]
-
Chemical (Spontaneous) Hydrolysis: Cocaine can also undergo spontaneous, non-enzymatic hydrolysis, which is pH and temperature-dependent. This chemical hydrolysis also leads to the formation of benzoylecgonine (BE).[1][4]
Q2: What are the most critical factors influencing the rate of cocaine hydrolysis in my samples?
A2: The three most critical factors are:
-
Temperature: Higher temperatures significantly accelerate the rate of both enzymatic and chemical hydrolysis.[4][5]
-
pH: Alkaline conditions promote the chemical hydrolysis of cocaine to benzoylecgonine.[1][4]
-
Presence of Esterases: Biological samples containing active esterases (e.g., blood, plasma, tissue homogenates) will exhibit rapid enzymatic degradation of cocaine.[6]
Q3: How can I effectively inhibit enzymatic hydrolysis of cocaine in my blood or plasma samples?
A3: The most effective method is the addition of an esterase inhibitor. Sodium fluoride (B91410) (NaF) is a widely used and effective inhibitor of plasma cholinesterases.[6][7][8] It is recommended to use collection tubes containing sodium fluoride, often referred to as "gray-top" tubes.[7]
Q4: What is the optimal storage temperature for samples containing cocaine?
A4: For long-term stability, it is crucial to store biological samples at -20°C.[4][9] Refrigeration at 4°C can slow down degradation compared to room temperature, but significant hydrolysis can still occur over time.
Q5: How does pH affect cocaine stability, and what is the recommended pH for storage?
A5: Cocaine is most stable in acidic conditions. Adjusting the pH of the sample to a range of 4-5 can significantly reduce the rate of chemical hydrolysis to benzoylecgonine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid disappearance of cocaine in blood/plasma samples. | 1. High storage temperature.2. Absence of an esterase inhibitor.3. Alkaline pH of the sample. | 1. Immediately process and freeze samples at -20°C after collection.2. Use blood collection tubes containing sodium fluoride (NaF).3. Adjust the sample pH to 4-5 using a suitable acidic buffer. |
| High variability in cocaine concentrations between replicate samples. | 1. Inconsistent sample handling procedures.2. Different time intervals between sample collection and processing.3. Partial thawing and refreezing of samples. | 1. Standardize the entire workflow from collection to analysis.2. Process all samples as quickly and consistently as possible after collection.3. Aliquot samples upon initial processing to avoid multiple freeze-thaw cycles. |
| Unexpectedly high levels of this compound (EME) or benzoylecgonine (BE). | 1. Significant enzymatic hydrolysis has occurred (high EME).2. Significant chemical hydrolysis has occurred (high BE). | 1. Review sample collection and storage procedures to ensure the use of an effective esterase inhibitor and low temperatures.2. Check the pH of the storage buffer and samples; ensure it is in the acidic range. |
Data Presentation: Cocaine Stability Under Various Conditions
The following tables summarize quantitative data on the stability of cocaine in different biological matrices and under various storage conditions.
Table 1: Stability of Cocaine in Whole Blood with and without Sodium Fluoride (NaF)
| Storage Time | Condition | Cocaine Recovery (%) |
| 48 hours | Room Temperature, No NaF | Substantial Degradation |
| 48 hours | Room Temperature, 0.25% NaF | 86-91%[7][8] |
| 48 hours | 4°C, No NaF | Substantial Degradation |
| 48 hours | 4°C, 0.25% NaF | 86-91%[7][8] |
Table 2: Long-Term Stability of Cocaine in Biological Samples at Different Temperatures
| Sample Type | Storage Duration | Storage Temperature | Preservative | Cocaine Recovery (%) |
| Blood | 30 days | 4°C | None | Disappeared[9] |
| Blood | 150 days | 4°C | NaF | Disappeared[9] |
| Blood | 365 days | -20°C | NaF | >80%[9] |
| Urine | 75 days | 4°C (pH 8) | None | Disappeared[9] |
| Urine | 365 days | -20°C | None | Stable |
Experimental Protocols
Protocol 1: Blood Sample Collection and Handling to Minimize Cocaine Hydrolysis
-
Materials:
-
Gray-top vacuum collection tubes containing sodium fluoride and potassium oxalate.
-
Centrifuge with temperature control.
-
-20°C freezer.
-
Acidic buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 4.5).
-
-
Procedure:
-
Collect whole blood directly into a gray-top tube containing sodium fluoride and potassium oxalate.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the anticoagulant and preservative.
-
Place the tube on ice or in a refrigerated container immediately.
-
Transport the sample to the laboratory as soon as possible, maintaining a temperature of 2-8°C.
-
Within two hours of collection, centrifuge the sample at 1,000-1,300 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma to a clean, labeled polypropylene (B1209903) tube.
-
For long-term storage, acidify the plasma to a pH of 4-5 by adding a small volume of acidic buffer.
-
Immediately store the plasma aliquots at -20°C until analysis.
-
Protocol 2: Preparation of Cocaine-Spiked Plasma for In Vitro Stability Studies
-
Materials:
-
Drug-free human plasma.
-
Cocaine hydrochloride standard solution.
-
Sodium fluoride.
-
pH meter.
-
Incubator/water bath.
-
-20°C freezer.
-
-
Procedure:
-
Prepare a stock solution of cocaine hydrochloride in methanol (B129727) or another suitable solvent.
-
Divide the drug-free plasma into different treatment groups (e.g., control, with NaF, different pH levels).
-
If applicable, add sodium fluoride to the designated plasma samples to achieve the desired final concentration (e.g., 1% w/v).
-
Adjust the pH of the plasma for the different pH groups using dilute HCl or NaOH.
-
Spike the plasma with the cocaine stock solution to the desired final concentration. Ensure the volume of the spiking solution is minimal to avoid significant dilution of the plasma.
-
Vortex each sample gently to ensure homogeneity.
-
Aliquot the samples for analysis at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Incubate the samples at the desired temperature (e.g., 37°C, room temperature, 4°C).
-
At each time point, remove the designated aliquots and immediately add a quenching solution (e.g., ice-cold acetonitrile) to stop any further reaction.
-
Store the quenched samples at -20°C until analysis by a validated analytical method (e.g., LC-MS/MS).
-
Visualizations
Caption: In Vitro Cocaine Hydrolysis Pathways
Caption: Optimal Workflow for Biological Sample Handling
References
- 1. researchgate.net [researchgate.net]
- 2. Fundamental Reaction Mechanism for Cocaine Hydrolysis in Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro stability of cocaine in whole blood and plasma including ecgonine as a target analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Collection and handling of clinical blood samples to assure the accurate measurement of cocaine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of ecgonine methyl ester in different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ecgonine (B8798807) methyl ester (EME) under various storage conditions. Understanding the stability of EME is critical for accurate quantification in experimental and forensic settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of ecgonine methyl ester (EME)?
A1: The primary degradation product of EME is ecgonine (ECG) through hydrolysis.[1][2][3] This process can be influenced by both chemical and enzymatic factors.[4][5]
Q2: What are the main factors that affect the stability of EME in biological samples?
A2: The stability of EME is primarily affected by storage temperature, the pH of the matrix, and the presence of preservatives.[6][7][8] Higher temperatures and alkaline pH can accelerate degradation.
Q3: How stable is EME in urine samples?
A3: EME is relatively stable in urine, especially when stored at low temperatures. In one study, 22 out of 25 frozen (-20°C) postmortem urine specimens showed EME concentrations within 20% of the initial value after 6 months.[9] At 4°C, 19 of the 25 specimens showed similar stability.[9] However, at a pH of 8 and a temperature of 4°C, EME can disappear in as little as 15 days.[6][7][8] Adjusting the urine pH to 4 can enhance stability.[6][7][8]
Q4: How stable is EME in blood or plasma samples?
A4: EME is less stable in blood and plasma compared to urine due to enzymatic hydrolysis.[1][10] Its formation and degradation are dependent on storage time, temperature, and the use of preservatives.[2][3] At 4°C in blood without preservatives, EME can disappear after 185 days, while with a preservative like sodium fluoride (B91410) (NaF), it can last up to 215 days.[6][7][8] Freezing at -20°C is the optimal storage condition to maintain the stability of EME in blood samples, with recoveries higher than 80% after one year.[6][8]
Q5: What is the recommended storage temperature for samples containing EME?
A5: The recommended storage temperature is -20°C for both urine and blood/plasma samples to ensure long-term stability.[6][7][8][9] Refrigeration at 4°C can be acceptable for shorter periods, but degradation is more pronounced compared to freezing.[6][7][8][9]
Q6: Do preservatives help in stabilizing EME?
A6: Yes, preservatives containing fluoride, such as sodium fluoride (NaF), can inhibit enzymatic activity and slow down the degradation of EME in blood and plasma samples.[1][6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or undetectable EME concentrations in stored samples. | EME may have degraded due to improper storage conditions. | - Verify the storage temperature. Samples should ideally be stored at -20°C.[6][7][8] - Check the pH of the sample matrix, especially for urine. Acidic pH (around 4-5) is preferable.[6][7][8] - For blood/plasma, confirm if a preservative like sodium fluoride was added.[1][6][7][8] - Analyze for the degradation product, ecgonine (ECG), which may indicate the initial presence of EME.[1][2][3] |
| Inconsistent EME concentrations across replicate analyses of the same stored sample. | Non-homogeneity of the sample after thawing or continued degradation during sample processing. | - Ensure the sample is thoroughly mixed (vortexed) after thawing and before aliquoting. - Minimize the time samples are kept at room temperature during preparation and analysis. Process samples on ice where possible. |
| Increase in benzoylecgonine (B1201016) (BE) concentration with a decrease in cocaine, but EME levels are stable. | This suggests that the primary degradation pathway for cocaine in the sample under the specific storage conditions is hydrolysis to BE, not EME. | This is an expected outcome in some matrices, as cocaine can hydrolyze to both BE and EME. The relative rates depend on the specific conditions.[1] |
Data on EME Stability
Table 1: Stability of this compound in Urine
| Storage Temperature | Duration | pH | Preservative | % Recovery / Stability | Reference |
| -20°C | 6 months | Not Specified | None | 22 of 25 specimens within 20% of initial concentration. | [9] |
| 4°C | 6 months | Not Specified | None | 19 of 25 specimens within 20% of initial concentration. | [9] |
| -20°C | 1 year | Varied | None | Stable (recoveries >80%) | [6][7][8] |
| 4°C | 1 year | 4 | None | Stable | [6][7][8] |
| 4°C | 15 days | 8 | None | Disappeared | [6][7][8] |
Table 2: Stability of this compound in Blood/Plasma
| Storage Temperature | Duration | Preservative | % Recovery / Stability | Reference |
| -20°C | 1 year | With or Without NaF | >80% Recovery | [6][7][8] |
| 4°C | 185 days | Without NaF | Disappeared | [6][7][8] |
| 4°C | 215 days | With NaF | Disappeared | [6][7][8] |
| 20°C | 2 days (unpreserved) | None | Peak concentration followed by a steep decline | [1] |
| 20°C | 5 days (preserved) | 0.25% KF | Slower decay after day 5 | [1] |
Experimental Protocols
Protocol 1: Analysis of EME in Biological Fluids by LC-MS/MS
This protocol is a generalized procedure based on methodologies described in the literature.[1][2][3]
-
Sample Preparation:
-
Thaw frozen samples (urine or plasma) at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge plasma samples to separate any particulate matter.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with methanol (B129727) followed by deionized water and a buffer solution (e.g., phosphate (B84403) buffer, pH 6).
-
Load a specific volume of the biological sample (e.g., 1 mL) onto the conditioned cartridge.
-
Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., methanol/acetonitrile with a small percentage of ammonium (B1175870) hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a specific volume of the mobile phase (e.g., 100 µL).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).
-
Flow Rate: A suitable flow rate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for EME and any internal standards.
-
-
Protocol 2: Analysis of EME in Urine by GC-MS
This protocol is a generalized procedure based on methodologies described in the literature.[9]
-
Sample Preparation and Extraction:
-
Follow steps 1 and 2 from Protocol 1 (SPE is a common extraction technique for GC-MS as well).
-
-
Derivatization (if necessary):
-
While EME can sometimes be analyzed directly, derivatization can improve its chromatographic properties. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
After evaporation of the SPE eluate, add the derivatizing agent and heat the sample (e.g., at 70°C for 20-30 minutes).
-
-
GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of around 100-150°C, ramped up to 280-300°C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
-
Monitor characteristic ions for the derivatized or underivatized EME.
-
-
Visualizations
Caption: Degradation pathway of cocaine and EME.
Caption: A typical experimental workflow for EME analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of cocaine, benzoylecgonine, ecogonine methyl ester, and ecgonine by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Studies on in vitro degradation of anhydrothis compound (methylecgonidine) in human plasma. | Chemsrc [chemsrc.com]
- 5. Studies on in vitro degradation of anhydrothis compound (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of this compound in postmortem urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Derivatization of Ecgonine Methyl Ester (EME) for Improved Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the derivatization of ecgonine (B8798807) methyl ester (EME) to enhance its detection in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of ecgonine methyl ester (EME) necessary for GC-MS analysis?
A1: While EME can be analyzed by GC-MS without derivatization, the process can be challenging due to its polarity. Derivatization is performed to increase the volatility and thermal stability of EME, leading to improved chromatographic peak shape, reduced tailing, and enhanced sensitivity. This is particularly important for detecting low concentrations of EME in complex biological matrices.
Q2: What are the most common derivatization reagents for EME?
A2: Common derivatizing agents for EME include silylating reagents and acylating reagents. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used.[1] Acylating reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) in combination with pentafluoropropanol (B8783277) (PFPOH) are also effective.[2][3]
Q3: Can EME be analyzed without derivatization?
A3: Yes, EME can be analyzed without derivatization using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[4][5][6] This method avoids the extra sample preparation step of derivatization and can offer high sensitivity and specificity.[6]
Q4: What is the purpose of using an internal standard during EME analysis?
A4: An internal standard, typically a deuterated analog of EME (EME-d3), is added to samples before extraction and derivatization. It helps to correct for any loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of quantification.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no derivatized EME peak detected | Incomplete derivatization reaction. | - Ensure all reagents are fresh and not expired. Derivatization reagents are often sensitive to moisture. - Optimize reaction temperature and time. Some reactions may require heating. - Ensure the sample extract is completely dry before adding derivatization reagents, as water can quench the reaction. |
| Degradation of EME. | - EME can be unstable, especially in certain pH conditions. Ensure proper storage of samples (frozen at -20°C is recommended).[7] - Avoid prolonged exposure to high temperatures during sample processing. | |
| Poor peak shape (e.g., tailing) | Active sites in the GC system. | - Use a deactivated inlet liner and a high-quality capillary column. - Perform regular maintenance of the GC system, including trimming the column and cleaning the inlet. |
| Incomplete derivatization. | - Re-optimize the derivatization protocol as described above. | |
| Interfering peaks from other analytes | Co-elution of other derivatized compounds. | - Optimize the GC temperature program to improve the separation of EME from other compounds like benzoylecgonine (B1201016). - Use a more selective mass spectrometry scan mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), to specifically detect EME.[8][9] |
| Artifact formation. | - The injection port can sometimes facilitate artifact formation. For instance, the presence of sodium bicarbonate in "crack" cocaine exhibits can lead to the formation of EME as an artifact during GC/MS analysis.[10][11] Be aware of the sample matrix and potential contaminants. | |
| Inconsistent quantification results | Variability in sample preparation. | - Ensure precise and consistent addition of the internal standard to all samples and calibrators. - Use a validated solid-phase extraction (SPE) method for consistent recovery of EME from the matrix.[1][12] |
| Matrix effects in the ion source (for MS detection). | - Dilute the sample extract to minimize matrix suppression or enhancement. - Use matrix-matched calibrators to compensate for matrix effects. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the derivatization and analysis of EME.
Table 1: Derivatization Reagents and GC-MS Parameters
| Derivatization Reagent | Matrix | GC Column | Detection Limit (LOD/LLOQ) | Linear Range | Reference |
| Pentafluoropropionic anhydride/Pentafluoropropanol | Hair | Not Specified | 1 ng/mg | Not Specified | [2] |
| 4-fluorobenzoyl chloride | Blood, Urine | HP-1 | 0.10 mg/L (LLOQ) | 0.10–4.0 mg/L | [8][9] |
| MTBSTFA | Urine | Not Specified | 50 ng/mL (LOD) | Not Specified | [12] |
Table 2: Performance of HPLC-MS/MS Methods (Without Derivatization)
| Method | Matrix | Detection Limit (LLOQ) | Linear Range | Recovery | Reference |
| LC-ESI-MS/MS | Human Plasma | 1 ng/mL | 1-200 ng/mL | >85% | [4] |
| On-line SPE-HPLC-MS/MS | Human Urine | 0.5 ng/mL | 7.5-1000 ng/mL | Not Specified | [5][13] |
Experimental Protocols
Protocol 1: Acylation with Pentafluoropropionic Anhydride (PFPA) and Pentafluoropropanol (PFPOH)
This protocol is adapted from methods used for the analysis of cocaine and its metabolites in hair and urine.[2][3]
-
Sample Extraction:
-
Extract EME from the biological matrix (e.g., urine, hair digest) using a suitable solid-phase extraction (SPE) method.
-
Elute the analyte and evaporate the eluent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dry residue, add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of pentafluoropropanol (PFPOH).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, evaporate the excess reagent under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried derivative in 50 µL of ethyl acetate.
-
Inject 1-2 µL of the reconstituted sample into the GC-MS system.
-
Protocol 2: Silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
This protocol is based on a method for the simultaneous determination of benzoylecgonine and EME in urine.[12]
-
Sample Extraction:
-
Perform solid-phase extraction (SPE) to isolate EME and other metabolites from the urine sample.
-
Elute the analytes and evaporate the solvent to complete dryness.
-
-
Derivatization:
-
Add 50 µL of MTBSTFA to the dried extract.
-
Vortex the mixture and heat at 60-70°C for 20-30 minutes.
-
-
Analysis:
-
After cooling, the sample can be directly injected into the GC-MS.
-
Visualizations
Caption: Experimental workflow for EME derivatization for GC-MS analysis.
Caption: Chemical transformation of EME during derivatization.
References
- 1. journal-imab-bg.org [journal-imab-bg.org]
- 2. Identification and quantitation of cocaine and its metabolites, benzoylecgonine and this compound, in hair of Bolivian coca chewers by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of cocaine, benzoylecgonine, this compound, and cocaethylene in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of cocaine and its metabolite (-)this compound in human acidified stabilized plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid confirmation/quantitation of this compound, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thamesrestek.co.uk [thamesrestek.co.uk]
- 7. Stability of this compound in postmortem urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A method for the simultaneous determination of cocaine, benzoylecgonine, and this compound in blood and urine using GC/EIMS with derivatization to produce high mass molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl Esters of Ecgonine: Injection-Port Produced Artifacts From Cocaine Base (Crack) Exhibits | National Institute of Justice [nij.ojp.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Analysis of Ecgonine Methyl Ester
Welcome to the technical support center for the analysis of ecgonine (B8798807) methyl ester (EME). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of ecgonine methyl ester (EME)?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix. In the analysis of EME, particularly with liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either ion suppression or enhancement. This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification. Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[1][2][3][4]
Q2: What is the most effective sample preparation technique to minimize matrix effects for EME analysis?
A2: Solid-phase extraction (SPE) is generally considered the most effective technique for reducing matrix effects in EME analysis.[1][5] SPE provides a more thorough cleanup of the sample compared to simpler methods like protein precipitation or liquid-liquid extraction (LLE), resulting in a cleaner final extract.[1] By effectively removing interfering substances like phospholipids, SPE can significantly improve the reliability and sensitivity of the assay.[1][3]
Q3: How can a stable isotope-labeled internal standard (SIL-IS) help in overcoming matrix effects?
A3: The use of a stable isotope-labeled internal standard, such as EME-d3, is a highly recommended strategy to compensate for matrix effects.[6][7][8] A SIL-IS is chemically identical to the analyte (EME) but has a different mass due to the isotopic substitution. It is assumed that the SIL-IS will experience the same degree of ion suppression or enhancement as the target analyte. By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[9]
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing chromatographic conditions can help separate EME from interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of chromatographic column.[9][10] For instance, using a column with a different selectivity or a more efficient separation can resolve EME from co-eluting interferences, thereby minimizing their impact on ionization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of EME.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Co-eluting interferences. | 1. Adjust the mobile phase pH to ensure EME is in a single ionic form. 2. Use a guard column and/or wash the analytical column.[11] 3. Optimize the chromatographic gradient to better separate the analyte from interferences. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instrument instability. | 1. Ensure consistent and reproducible sample preparation steps. 2. Implement a more effective sample cleanup method like SPE and use a stable isotope-labeled internal standard (e.g., EME-d3).[6][7] 3. Perform system suitability tests to ensure instrument performance. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample processing. 3. Suboptimal SPE elution solvent. | 1. Optimize the extraction solvent and pH for LLE or the sorbent and elution conditions for SPE. 2. Ensure samples are stored properly and minimize processing time. EME can be formed from the degradation of cocaine, and it can also degrade further.[5][12] 3. Test different elution solvents and volumes to ensure complete elution of EME from the SPE cartridge. |
| Suspected Ion Suppression or Enhancement | 1. Co-elution of matrix components with EME. 2. Insufficient sample cleanup. | 1. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.[9] 2. Improve the sample preparation method, for example, by switching from protein precipitation to SPE.[1] 3. Modify the chromatographic method to shift the retention time of EME away from the suppression/enhancement zones. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for EME from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Pre-treatment: To 500 µL of plasma, add a deuterated internal standard (e.g., EME-d3).[5]
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol (B129727), followed by 2 mL of deionized water, and finally 2 mL of 10mM phosphate (B84403) buffer (pH 6.0).[5][13]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[5][13]
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M HCl, and then 2 mL of methanol to remove interfering substances.[13]
-
Elution: Elute EME and other analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 78:20:2 v/v/v).[13]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[13]
Protocol 2: Liquid-Liquid Extraction (LLE) for EME from Plasma
-
Pre-treatment: To 1 mL of plasma, add the internal standard (e.g., EME-d3).
-
Extraction: Add 5 mL of an organic extraction solvent (e.g., a mixture of n-butyl acetate (B1210297) and hexane). Vortex for 10 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of EME and related compounds, highlighting the impact of different sample preparation techniques.
Table 1: Comparison of Matrix Effects for Different Extraction Techniques
| Extraction Method | Analyte | Matrix Factor (Average) | Reference |
| Protein Precipitation | Nevirapine | 0.30 | [1] |
| Liquid-Liquid Extraction | Nevirapine | 0.80 | [1] |
| Solid-Phase Extraction | Nevirapine | 0.99 | [1] |
| Liquid-Liquid Extraction | Cocaine & EME | 0.817 - 1.10 | [7] |
A matrix factor of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Table 2: Recovery of EME and Related Metabolites using SPE
| Analyte | Recovery (%) | Matrix | Reference |
| This compound | 75.3 | Urine | [14] |
| Benzoylecgonine | 81 | Urine | [14] |
Visualizations
Caption: Experimental workflow for EME analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. citefactor.org [citefactor.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A validated stable isotope dilution liquid chromatography tandem mass spectrometry assay for the trace analysis of cocaine and its major metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of cocaine and its metabolite (-)this compound in human acidified stabilized plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of cocaine and its principal metabolite, benzoylecgonine, by GLC-mass spectrometry using stable isotope labeled analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. Analysis of cocaine, benzoylecgonine, ecogonine methyl ester, and ecgonine by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Cocaine Metabolites
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of cocaine metabolites.
Frequently Asked questions (FAQs)
Q1: What are the most common analytical techniques for detecting low-level cocaine metabolites?
A1: The most prevalent and sensitive techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is often preferred as it typically does not require derivatization, which simplifies the workflow and reduces potential sources of error.[1][2]
Q2: Why am I seeing poor peak shapes (e.g., tailing or fronting) in my HPLC analysis?
A2: Poor peak shape for basic compounds like cocaine and its metabolites can be caused by several factors. One common reason is the interaction of the analytes with acidic silanol (B1196071) groups on the surface of the silica-based stationary phase. This can be addressed by using a modern, high-purity, end-capped column or by adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites. Another potential cause is using a sample solvent that is stronger than the initial mobile phase, which can be resolved by reconstituting the sample in a weaker solvent.[3]
Q3: My retention times are drifting and not reproducible. What should I check?
A3: Retention time drift often points to an unstable chromatographic system. Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, which may take 20-30 column volumes. Also, check for any leaks in the system and ensure the mobile phase composition is consistent and properly degassed.[4] Temperature fluctuations can also affect retention times, so maintaining a stable column temperature is crucial.
Q4: How can matrix effects interfere with the analysis of cocaine metabolites, and how can I minimize them?
A4: Matrix effects, the alteration of ionization efficiency by co-eluting substances from the sample matrix, can lead to inaccurate quantification, particularly in LC-MS/MS analysis.[1] These effects are a significant challenge when analyzing complex biological samples like urine, blood, and hair.[5] To minimize matrix effects, robust sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are crucial.[1] The use of stable isotope-labeled internal standards (SIL-IS), such as cocaine-d3 and benzoylecgonine-d3, is also essential to compensate for these effects and ensure accurate results.[1]
Q5: Is derivatization necessary for the analysis of cocaine metabolites?
A5: For GC-MS analysis, derivatization of metabolites like benzoylecgonine (B1201016) is often required to improve their volatility and chromatographic properties.[1] Common derivatizing agents include silylating agents like BSTFA or MTBSTFA.[1] However, this additional step can introduce variability. A significant advantage of LC-MS/MS is that it typically does not require derivatization, simplifying the sample preparation process.[1][2]
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column; Sample solvent stronger than mobile phase. | Use a high-quality, end-capped column; Add a competing base (e.g., triethylamine) to the mobile phase; Reconstitute the dried extract in a solvent weaker than or identical to the initial mobile phase.[3] |
| Poor Resolution | Suboptimal mobile phase or stationary phase; Inadequate column length. | Optimize mobile phase composition (e.g., pH, organic solvent ratio); Select a column with a different selectivity (e.g., phenyl-hexyl instead of C18); Increase column length or decrease particle size for higher efficiency. |
| Low Signal Intensity | Poor ionization efficiency; Ion suppression due to matrix effects; Analyte degradation. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature); Improve sample cleanup using SPE to remove interfering matrix components; Check the pH of the mobile phase to ensure it is optimal for ionizing the analytes.[1] |
| Retention Time Drift | Inadequate column equilibration; Leaks in the system; Mobile phase composition changes; Temperature fluctuations. | Ensure the column is fully equilibrated before analysis; Check all fittings for leaks; Prepare fresh mobile phase and ensure proper degassing; Use a column oven to maintain a constant temperature. |
| High Backpressure | Column contamination or blockage; Frit blockage. | Use a guard column to protect the analytical column; Filter samples before injection; Backflush the column with a strong solvent. |
GC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column; Analyte degradation at high temperatures. | Use a deactivated injector liner; Ensure the column is properly conditioned; Optimize the injector temperature to prevent degradation. |
| Low Sensitivity for Benzoylecgonine | Incomplete derivatization; Degradation of the analyte or derivative. | Optimize derivatization conditions (temperature, time, reagent volume); Ensure the sample is completely dry before adding the derivatizing agent; Use a fresh derivatizing agent.[1] |
| No Peaks Detected | Incorrect sample concentration; Poor recovery from extraction; Syringe or injector issue. | Verify the concentration of your standards and samples; Optimize the extraction procedure to improve recovery; Check the autosampler syringe for blockages and ensure proper injection volume.[1] |
| Inconsistent Results | Variability in sample preparation, especially the derivatization step; Instrument instability. | Ensure consistent and reproducible sample preparation procedures; Perform regular instrument maintenance and calibration.[1] |
Quantitative Data
LC-MS/MS Parameters for Cocaine Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cocaine | 304.1 | 182.1, 105.1 | 15, 25 |
| Benzoylecgonine (BE) | 290.1 | 168.1, 105.1 | 18, 30 |
| Ecgonine (B8798807) Methyl Ester (EME) | 200.1 | 182.1, 82.1 | 12, 20 |
| Norcocaine | 290.1 | 168.1, 82.1 | 20, 35 |
| Cocaethylene | 318.2 | 196.1, 105.1 | 15, 28 |
| para-Hydroxycocaine | 320.1 | 198.1, 105.1 | 20, 32 |
| meta-Hydroxycocaine | 320.1 | 198.1, 105.1 | 20, 32 |
Note: These values are illustrative and should be optimized for the specific instrument and conditions used.[6][7]
GC-MS Parameters for Cocaine Metabolites (as TMS derivatives)
| Analyte (as TMS derivative) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Cocaine | ~8.3 | 182 | 82, 303 |
| Benzoylecgonine-TMS | ~9.5 | 240 | 82, 361 |
| Ecgonine Methyl Ester-TMS | ~7.2 | 272 | 82, 182 |
| Norcocaine-TMS | ~9.2 | 240 | 82, 347 |
| Cocaethylene | ~8.8 | 196 | 82, 317 |
Note: Retention times and ion ratios are dependent on the specific column, temperature program, and instrument used.[8][9][10]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Cocaine Metabolites from Urine
This protocol describes a general procedure for the extraction of cocaine and its metabolites from urine samples using mixed-mode cation exchange SPE cartridges prior to LC-MS/MS or GC-MS analysis.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Phosphate (B84403) buffer (100 mM, pH 6.0)
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide (B78521)
-
Internal standards (e.g., cocaine-d3, benzoylecgonine-d3)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Column Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the column to dry out between steps.[1][3]
-
Sample Preparation: To 1 mL of urine, add the internal standard solution and 1 mL of 100 mM phosphate buffer (pH 6.0). Vortex to mix.[1][3]
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[11]
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash with 2 mL of 100 mM HCl.
-
Wash with 3 mL of methanol to remove interfering substances.[3]
-
Dry the column completely under vacuum for 5-10 minutes.
-
-
Elution: Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (e.g., 78:20:2 v/v/v).[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (for LC-MS) or a suitable solvent for derivatization (for GC-MS).[1]
Visualizations
Caption: Metabolic pathway of cocaine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Determination of cocaine, norcocaine, benzoylecgonine and this compound in rat plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcollections.lipscomb.edu [digitalcollections.lipscomb.edu]
- 7. Characterization of metabolites in urine samples from individuals with a lethal co-administration of cocaine and ethanol [redalyc.org]
- 8. journal-imab-bg.org [journal-imab-bg.org]
- 9. shimadzu.com [shimadzu.com]
- 10. academic.oup.com [academic.oup.com]
- 11. bgb-analytik.com [bgb-analytik.com]
Technical Support Center: Analysis of Ecgonine Methyl Ester
Welcome to the technical support center for the analytical validation of ecgonine (B8798807) methyl ester (EME). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the analysis of this primary cocaine metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of ecgonine methyl ester (EME)?
A1: The most prevalent and validated techniques for EME quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Both methods offer high sensitivity and specificity, crucial for bioanalytical applications.
Q2: Why is derivatization often required for the analysis of EME by GC-MS?
A2: EME is a polar compound due to the presence of a hydroxyl and a methyl ester group. This polarity makes it less volatile, which is not ideal for GC analysis. Derivatization, for instance with silylating agents like MTBSTFA, increases the volatility and thermal stability of EME, leading to improved chromatographic peak shape and sensitivity.[4][5]
Q3: What are the typical challenges encountered in the extraction of EME from biological matrices?
A3: The high polarity and water solubility of EME can lead to low recovery rates during liquid-liquid extraction (LLE) with less polar organic solvents.[2][6] Solid-phase extraction (SPE) is often a more effective technique for isolating EME from complex matrices like urine and blood, providing cleaner extracts and better recovery.[2][4][6]
Q4: What is the stability of EME in biological samples?
A4: EME is susceptible to hydrolysis, especially in non-preserved biological samples.[7][8] Its stability is dependent on storage temperature and the presence of preservatives. For long-term storage, freezing at -20°C is recommended to minimize degradation.[9] Some studies suggest that EME can also be formed in vitro from the hydrolysis of cocaine in unpreserved blood samples, which is a critical consideration for forensic analysis.[10]
Q5: What are typical validation parameters for an analytical method for EME?
A5: A validated analytical method for EME should include data on linearity, accuracy, precision (intra- and inter-day), selectivity, sensitivity (limit of detection and limit of quantification), recovery, and matrix effects.[2][3][11]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in GC-MS Analysis
-
Question: My EME peak is showing significant tailing in my GC-MS chromatogram. What could be the cause and how can I fix it?
-
Answer:
-
Incomplete Derivatization: Ensure your derivatization reaction has gone to completion. Optimize the reaction time, temperature, and reagent concentration. The presence of underivatized, polar EME can lead to interactions with active sites in the GC system.[4][12]
-
Active Sites in the GC System: The GC liner, column, or injection port may have active sites (e.g., silanol (B1196071) groups) that can interact with the analyte. Consider using a deactivated liner and a high-quality, low-bleed column. Conditioning the column according to the manufacturer's instructions is also crucial.
-
Injection Temperature: An injection temperature that is too low may result in slow volatilization, while a temperature that is too high can cause degradation of the derivatized analyte. Optimize the injection port temperature.
-
Issue 2: Low Recovery of EME during Sample Extraction
-
Question: I am experiencing low and inconsistent recovery of EME from urine samples using liquid-liquid extraction. What can I do to improve it?
-
Answer:
-
Optimize Extraction pH: The extraction efficiency of EME is pH-dependent. Adjust the pH of the sample to optimize the extraction of EME into the organic solvent.
-
Switch to Solid-Phase Extraction (SPE): Due to its polarity, SPE is often more efficient for EME extraction.[2][6] Mixed-mode or polymeric SPE cartridges can provide better retention and elution characteristics for polar analytes like EME.
-
Choice of Elution Solvent: Ensure the elution solvent in your SPE protocol is strong enough to desorb EME from the sorbent. You may need to experiment with different solvent mixtures and pH values.
-
Issue 3: Matrix Effects in LC-MS/MS Analysis
-
Question: I am observing significant ion suppression for EME in my LC-MS/MS analysis of plasma samples. How can I mitigate this?
-
Answer:
-
Improve Sample Cleanup: Matrix effects are often caused by co-eluting endogenous components from the biological matrix. Enhance your sample preparation method to remove these interferences. This could involve a more rigorous SPE protocol or the use of a protein precipitation step followed by SPE.[3]
-
Chromatographic Separation: Optimize your HPLC method to achieve better separation of EME from the matrix components. This could involve changing the mobile phase composition, gradient profile, or using a different type of HPLC column (e.g., HILIC).[3]
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., EME-d3) that co-elutes with the analyte can help to compensate for matrix effects during quantification.[3]
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of EME by GC-MS and LC-MS/MS as reported in the literature.
Table 1: GC-MS Method Validation Parameters for EME in Urine
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 2.5 - 1000 ng/mL | [2][4] |
| Correlation Coefficient (r²) | > 0.99 | [2][6] |
| Limit of Detection (LOD) | 2.5 - 50 ng/mL | [2][4] |
| Limit of Quantification (LOQ) | 2.5 - 10 ng/mL | [2][6] |
| Intra-day Precision (%RSD) | 1.2% - 14.9% | [2] |
| Inter-day Precision (%RSD) | 1.8% - 17.9% | [2] |
| Accuracy (%RE) | ± 16.4% | [2] |
| Recovery | 75.3% - 103% | [2][4] |
Table 2: LC-MS/MS Method Validation Parameters for EME in Plasma/Urine
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [3][13] |
| Correlation Coefficient (r²) | > 0.993 | [1][3] |
| Limit of Detection (LOD) | 0.2 - 0.5 ng/mL | [11][13] |
| Limit of Quantification (LOQ) | 1 - 40 ng/mL | [13] |
| Intra-day Precision (%CV) | < 13.0% | [3] |
| Inter-day Precision (%CV) | < 13.0% | [3] |
| Accuracy | 97% - 113% | [11] |
| Recovery | > 85% | [3] |
| Matrix Effect | 0.817 - 1.10 (Matrix Factor) | [3] |
Experimental Protocols
Protocol 1: GC-MS Analysis of EME in Urine with Derivatization
This protocol is a synthesized example based on common practices.[2][4][6]
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add an internal standard (e.g., EME-d3).
-
Precondition a mixed-mode SPE cartridge with methanol (B129727) followed by deionized water and a buffer solution.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water and a weak organic solvent to remove interferences.
-
Elute the EME with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent (e.g., 50 µL of MTBSTFA) and a solvent (e.g., acetonitrile).[4]
-
Vortex the mixture and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Set the GC oven temperature program to achieve separation (e.g., start at 100°C, ramp to 280°C).
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for derivatized EME and the internal standard.
-
Protocol 2: LC-MS/MS Analysis of EME in Plasma
This protocol is a synthesized example based on common practices.[3][11]
-
Sample Preparation (Protein Precipitation & Dilution):
-
To 100 µL of plasma, add an internal standard (e.g., EME-d3).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness or dilute with the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a C18 or HILIC column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of acidified water (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for EME and its internal standard for confident quantification and identification.
-
Visualizations
Caption: Workflow for GC-MS analysis of EME in urine.
Caption: Workflow for LC-MS/MS analysis of EME in plasma.
Caption: Troubleshooting logic for poor peak shape in GC-MS.
References
- 1. [PDF] Rapid confirmation/quantitation of this compound, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of cocaine and its metabolite (-)this compound in human acidified stabilized plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of cocaine, benzoylecgonine, ecogonine methyl ester, and ecgonine by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of this compound in postmortem urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of this compound in the interpretation of cocaine concentrations in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A method for the simultaneous determination of cocaine, benzoylecgonine, and this compound in blood and urine using GC/EIMS with derivatization to produce high mass molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of ecgonine and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing ion suppression in LC-MS analysis of ecgonine methyl ester
Welcome to the technical support center for the LC-MS analysis of ecgonine (B8798807) methyl ester (EME). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS analysis of EME?
A1: Ion suppression is a type of matrix effect where non-target components in a sample reduce the ionization efficiency of the analyte of interest, in this case, EME.[1] This phenomenon can lead to a decreased signal for EME, impacting the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2] In complex biological matrices such as plasma, urine, or meconium, endogenous substances like proteins, lipids, and salts can co-elute with EME and compete for ionization in the mass spectrometer's source, leading to inaccurate quantification.[1][3]
Q2: How can I detect if ion suppression is affecting my EME analysis?
A2: You can assess ion suppression qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment.[4] This involves infusing a standard solution of EME directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the EME signal at its retention time indicates the presence of co-eluting, suppressing components.[3][4] Quantitatively, you can compare the peak area of EME in a standard solution prepared in a pure solvent with the peak area of EME spiked into a blank matrix extract at the same concentration.[2] A lower response in the matrix sample indicates ion suppression.[2]
Q3: What are the primary strategies to reduce ion suppression for EME analysis?
A3: The main strategies to combat ion suppression fall into three categories:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.[1]
-
Chromatographic Optimization: To separate EME from matrix components that cause suppression.[1]
-
Methodological Approaches: Such as using appropriate internal standards and adjusting MS parameters.[1]
Q4: Which sample preparation techniques are most effective for reducing ion suppression when analyzing EME?
A4: Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex samples and reducing matrix effects for EME analysis.[1][5][6][7] Other methods like liquid-liquid extraction (LLE) and protein precipitation can also be used.[1][8] While protein precipitation is a simpler method, it may result in less clean extracts compared to SPE or LLE.[9] The choice of method depends on the sample matrix and the required sensitivity. For instance, a study on cocaine and its metabolites in plasma utilized a single-step LLE for a low concentration range and protein precipitation for a higher concentration range.[8]
Q5: How can I optimize my LC method to minimize ion suppression for EME?
A5: Chromatographic optimization aims to separate the elution of EME from interfering matrix components.[2] This can be achieved by:
-
Adjusting the Mobile Phase: Modifying the organic solvent (e.g., acetonitrile (B52724), methanol) and the aqueous phase composition, including pH and additives.[1][10] Using volatile buffers like ammonium (B1175870) formate (B1220265) is often preferred over non-volatile ones.[11]
-
Modifying the Gradient: Altering the gradient slope and duration can improve the resolution between EME and matrix interferences.[1][10]
-
Column Selection: Using a column with a different stationary phase (e.g., C18, HILIC) can change the elution profile and separate EME from suppressive compounds.[8] A Hydrophilic Interaction Liquid Chromatography (HILIC) column has been successfully used for the separation of EME.[8]
Q6: What is the role of an internal standard in mitigating ion suppression for EME analysis?
A6: An internal standard (IS) is crucial for compensating for ion suppression.[1] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as EME-D3.[8] A SIL IS co-elutes with EME and experiences similar degrees of ion suppression or enhancement.[1] By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low EME Signal/Sensitivity | - Significant ion suppression from the sample matrix.[1] - Inefficient sample cleanup.[2] - Suboptimal LC-MS parameters.[12] | - Perform a post-column infusion experiment to identify regions of ion suppression.[4] - Implement a more rigorous sample preparation method like SPE.[1][9] - Optimize chromatographic conditions to separate EME from suppressive zones.[1] - Use a stable isotope-labeled internal standard (e.g., EME-D3).[8] - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).[10][12] |
| Poor Reproducibility (High %CV) | - Variable ion suppression across different samples.[2] - Inconsistent sample preparation. | - Ensure the use of a co-eluting stable isotope-labeled internal standard.[1] - Standardize the sample preparation protocol and ensure consistency. - Consider sample dilution, if sensitivity allows, to reduce the concentration of interfering matrix components.[2][4] |
| Non-linear Calibration Curve | - Ion suppression affecting higher concentration standards more significantly.[2] - Saturation of the detector. | - Prepare calibration standards in a blank matrix similar to the samples to compensate for consistent matrix effects.[1] - Dilute samples to fall within the linear range of the assay.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for EME from Biological Fluids
This protocol is a general guideline based on common SPE procedures for cocaine and its metabolites.[5][6]
-
Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate volume of the internal standard solution (e.g., EME-D3).[5] For plasma, perform protein precipitation by adding an acid (e.g., 4% formic acid) and centrifuging.[5] For urine, adjust the pH with a phosphate (B84403) buffer.[5]
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with sequential washes of methanol (B129727) and water.[5]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an acidic solution (e.g., 0.1 M HCl) followed by methanol to remove interferences.
-
Elution: Elute EME and other analytes with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).[5]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.[5]
Protocol 2: LC-MS/MS Parameters for EME Analysis
These parameters are a starting point and should be optimized for the specific instrument and application.[5][8]
-
LC System:
-
Column: A HILIC column or a C18 reversed-phase column.[5][8]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[5]
-
Flow Rate: 0.2 - 0.6 mL/min.[5]
-
Gradient: A suitable gradient to ensure separation of EME from other metabolites and matrix components.[5]
-
Column Temperature: 30-40 °C.[5]
-
-
MS System:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[5]
-
Source Temperature: Typically around 120 °C (instrument dependent).[5]
-
Capillary Voltage: Optimized, for example, 3.5 kV.[5]
-
Cone Voltage: Optimized, for example, 35 V.[5]
-
MRM Transitions: Monitor at least two transitions (quantifier and qualifier) for both EME and its internal standard.
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hdb.ugent.be [hdb.ugent.be]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sciex.com [sciex.com]
- 7. Analysis of cocaine, benzoylecgonine, ecogonine methyl ester, and ecgonine by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of cocaine and its metabolite (-)ecgonine methyl ester in human acidified stabilized plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Troubleshooting Ecgonine Methyl Ester Peak Tailing in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing with ecgonine (B8798807) methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for ecgonine methyl ester analysis?
A1: Peak tailing is a phenomenon in chromatography where the trailing half of a peak is broader than the leading half, resulting in an asymmetrical peak.[1][2] For quantitative analysis of this compound, peak tailing can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from other compounds in the sample, compromising the accuracy and reliability of the results.[3]
Q2: What are the most common causes of peak tailing for a basic compound like this compound?
A2: this compound is a basic compound due to its tertiary amine group, making it susceptible to several factors that cause peak tailing. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for basic compounds is the interaction between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase of the HPLC column.[1][4]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing the likelihood of secondary interactions.[1][4]
-
Column Issues: Column degradation, voids in the packing material, or the use of an inappropriate column chemistry can all contribute to peak tailing.[3][4]
-
Instrumental Effects: Issues such as excessive dead volume in the system (e.g., from tubing or fittings) can cause peak broadening and tailing.[5]
-
Sample Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.[5][6]
Q3: How does the pKa of this compound influence peak tailing?
A3: this compound is a basic compound with a pKa value greater than 8.[3] The pKa is the pH at which the compound is 50% ionized and 50% unionized. When the mobile phase pH is close to the pKa, both the ionized and unionized forms of the analyte exist, which can lead to peak broadening and tailing. To ensure a consistent interaction with the stationary phase and a sharp peak, it is crucial to control the mobile phase pH to be at least 2 pH units away from the analyte's pKa.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.
Step 1: Evaluate and Optimize the Mobile Phase
The mobile phase composition, particularly its pH, is a critical factor in controlling the peak shape of basic compounds.
Issue: Inappropriate Mobile Phase pH
-
Explanation: At a mid-range pH, residual silanol groups on the silica (B1680970) packing are ionized and can strongly interact with the protonated tertiary amine of this compound, causing peak tailing.[1][4]
-
Solution:
-
Lower the pH: Adjust the mobile phase pH to be between 2 and 3. At this low pH, the silanol groups are protonated (not ionized), minimizing the secondary interactions.[1][2]
-
Use a Buffer: Incorporate a buffer (e.g., phosphate (B84403) or formate) into your mobile phase to maintain a consistent pH throughout the analysis.[4][5]
-
| Parameter | Recommendation for this compound | Rationale |
| Mobile Phase pH | 2.0 - 3.0 | Suppresses the ionization of residual silanol groups on the stationary phase. |
| Buffer | 10-25 mM Phosphate or Formate | Maintains a stable pH and can help mask residual silanol interactions.[5] |
| Organic Modifier | Acetonitrile (B52724) or Methanol (B129727) | The choice of organic solvent can influence selectivity and peak shape. |
Step 2: Assess the HPLC Column
The choice and condition of your HPLC column are paramount for achieving symmetrical peaks.
Issue: Inappropriate Column Chemistry or Column Degradation
-
Explanation: Older, "Type A" silica columns have a higher concentration of acidic silanol groups.[7] Over time, all columns can degrade, leading to voids and active sites.
-
Solution:
-
Use a Modern, End-Capped Column: Employ a high-purity, "Type B" silica column that is end-capped. End-capping chemically derivatizes the majority of residual silanol groups, making them less available for secondary interactions.[4][5] For basic compounds like this compound, columns with a cyanopropyl-based stationary phase have been shown to provide excellent peak shapes.[1]
-
Consider a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.
-
Column Flushing: If you suspect column contamination, flush the column with a strong solvent.
-
| Column Type | Suitability for this compound | Reason |
| High-Purity, End-Capped C18 (Type B) | Good | Reduced silanol activity minimizes secondary interactions.[2] |
| Cyanopropyl (CN) | Excellent | Has been reported to provide excellent peak shapes for this compound.[1] |
| Pentafluorophenyl (PFP) | Very Good | Offers alternative selectivity and can provide good peak shapes for basic compounds.[3] |
| Zorbax Eclipse XDB-C8 | Good | Has been used successfully for the analysis of this compound.[8] |
Step 3: Check the HPLC System
Instrumental factors can contribute to peak distortion.
Issue: Extra-Column Volume (Dead Volume)
-
Explanation: Excessive volume within the HPLC system outside of the column (in tubing, fittings, or the detector cell) can cause the sample band to spread, leading to peak tailing.[5]
-
Solution:
-
Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter.
-
Ensure Proper Fittings: Check all fittings to ensure they are correctly installed and not contributing to dead volume.
-
Step 4: Review Sample and Injection Parameters
The sample itself and how it is introduced to the system can affect peak shape.
Issue: Column Overload
-
Explanation: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion.[5][6]
-
Solution:
-
Dilute the Sample: Try diluting your sample and re-injecting it. If the peak shape improves, you were likely overloading the column.
-
Reduce Injection Volume: Inject a smaller volume of your sample.
-
Experimental Protocol: Method Development for Symmetrical this compound Peaks
This protocol outlines a systematic approach to developing an HPLC method that minimizes peak tailing for this compound.
-
Column Selection:
-
Start with a modern, high-purity, end-capped C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size). A cyanopropyl (CN) column is also a highly recommended alternative.[1]
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter.
-
Organic Phase (B): HPLC-grade acetonitrile.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of this compound.
-
-
Optimization:
-
Evaluate Peak Shape: Assess the peak symmetry. If tailing is observed, proceed with the following optimization steps.
-
pH Adjustment: If still observing tailing, incrementally decrease the pH of the aqueous mobile phase (e.g., to 2.2, then 2.0) and observe the effect on peak shape.
-
Temperature Adjustment: Increase the column temperature in 5 °C increments (e.g., 35 °C, 40 °C). Higher temperatures can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.
-
Buffer Concentration: If necessary, increase the buffer concentration to 25 mM to enhance the masking of residual silanol sites.[5]
-
Alternative Organic Modifier: If tailing persists, substitute acetonitrile with methanol and re-optimize the gradient.
-
-
System Suitability:
-
Once an acceptable peak shape is achieved, perform multiple injections to ensure the method is reproducible. The tailing factor should ideally be less than 1.5.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Chemical interaction causing peak tailing and its mitigation by pH control.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. thamesrestek.co.uk [thamesrestek.co.uk]
- 4. Analysis of cocaine, benzoylecgonine, this compound, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid confirmation/quantitation of this compound, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 7143-09-1 [chemicalbook.com]
- 7. silicycle.com [silicycle.com]
- 8. Analysis of cocaine, benzoylecgonine, ecogonine methyl ester, and ecgonine by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ecgonine Methyl Ester (EME) Testing
Welcome to the technical support center for ecgonine (B8798807) methyl ester (EME) testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control procedures, troubleshooting common issues, and offering answers to frequently asked questions related to EME analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for EME quantification?
A1: The most prevalent methods for the quantification of ecgonine methyl ester are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity, and it typically does not require the derivatization of analytes, which is often necessary for GC-MS analysis.[1][4]
Q2: What are the critical pre-analytical factors to consider for EME sample stability?
A2: Sample stability is crucial for accurate EME quantification. Key factors include:
-
pH: EME is unstable under basic conditions (pH 9 and above), with significant degradation observed.[5][6] Acidifying samples, for instance, in plasma, can help stabilize EME.[7] It is most stable in urine at a pH between 3 and 5.[5]
-
Temperature: For long-term storage, freezing at -20°C is recommended to maintain the stability of EME in both urine and blood.[6][8] Refrigeration at 4°C can also preserve EME for shorter periods.[6][8]
-
Preservatives: In blood samples, the use of preservatives like sodium fluoride (B91410) (NaF) can impact the stability of cocaine and its metabolites. While NaF can inhibit enzymatic degradation, significant loss of EME can still occur over time, even with preservatives.[6]
Q3: Why is the use of an internal standard crucial in EME testing?
A3: An internal standard (IS) is essential for accurate and precise quantification in analytical methods like LC-MS/MS and GC-MS.[9][10] The IS is a compound with similar chemical and physical properties to the analyte (EME) that is added at a known concentration to all samples, calibrators, and quality controls.[9] Its purpose is to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the reliability of the results.[11] Deuterated analogs of the analyte, such as EME-d3, are ideal internal standards.[7]
Q4: What are typical Lower Limits of Quantitation (LLOQ) for EME in biological samples?
A4: The LLOQ for EME can vary depending on the analytical method and the sample matrix. For instance, a sensitive LC-MS/MS method can achieve an LLOQ for cocaine as low as 0.01 ng/mL in human plasma.[7] In urine, LLOQs for EME have been reported at 0.5 ng/mL using on-line extraction coupled with HPLC-MS/MS.[12] For hair analysis, highly sensitive methods can reach sub-pg/mg LLOQs.[13]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during EME analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatography
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample and re-inject. Ensure the concentration is within the linear range of the method. |
| Inappropriate Mobile Phase pH | EME is a basic compound. Ensure the mobile phase pH is appropriate for good peak shape. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Column Silanols | Use a column with end-capping or a different stationary phase, such as a pentafluorophenyl (PFP) phase.[4] |
Issue 2: Low Analyte Recovery
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample and solvents is optimal for EME extraction. A mixed-mode SPE column can be effective.[14] |
| Analyte Degradation | As mentioned in the FAQs, ensure proper sample pH and temperature are maintained throughout the process to prevent degradation. EME is particularly susceptible to hydrolysis at basic pH.[5] |
| Adsorption to Labware | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the analyte. |
Issue 3: High Variability in Results (Poor Precision)
| Potential Cause | Recommended Solution |
| Inconsistent Internal Standard Addition | Ensure the internal standard is added precisely and consistently to all samples, calibrators, and controls using calibrated pipettes.[10] |
| Instrument Fluctuation | Check the stability of the mass spectrometer and liquid chromatography system. Perform system suitability tests before each run. |
| Matrix Effects | Matrix effects can cause ion suppression or enhancement in LC-MS/MS. Optimize the sample cleanup procedure to remove interfering substances. A different ionization source or chromatographic method may also help. |
Quantitative Data Summary
The following tables summarize key quantitative performance data for EME analysis from various studies.
Table 1: Method Performance for EME Analysis in Urine
| Parameter | Value | Methodology | Source |
| Linear Range | 7.5 - 1000 ng/mL | On-line extraction HPLC-MS/MS | [12][15] |
| Lower Limit of Detection (LOD) | 0.5 ng/mL | On-line extraction HPLC-MS/MS | [12] |
| Intra-assay Precision (%CV) | < 10% | On-line extraction HPLC-MS/MS | [12] |
| Inter-assay Precision (%CV) | < 10% | On-line extraction HPLC-MS/MS | [12] |
| Mean Accuracy | 97 - 113% | On-line extraction HPLC-MS/MS | [12] |
| Recovery (SPE) | 75.3% | GC-MS | [16] |
Table 2: Method Performance for EME Analysis in Plasma
| Parameter | Value | Methodology | Source |
| Linear Range | 1 - 200 ng/mL (high range) | LC-ESI-MS/MS | [7] |
| Precision (%CV) | < 13.0% | LC-ESI-MS/MS | [7] |
| Accuracy | < 13.0% | LC-ESI-MS/MS | [7] |
| Recovery | > 85% | LC-ESI-MS/MS | [7] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of EME in Urine
This protocol is a generalized procedure based on common practices in the field.[1][12]
-
Sample Preparation:
-
Centrifuge the urine sample to pellet any precipitates.
-
Take a 1 mL aliquot of the supernatant.
-
Add an appropriate amount of deuterated internal standard (e.g., EME-d3).
-
Proceed to solid-phase extraction (SPE).
-
-
Solid-Phase Extraction (SPE):
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge with methanol (B129727) followed by a buffer.
-
Load the prepared urine sample.
-
Wash the cartridge to remove interferences (e.g., with an acidic buffer and then methanol).
-
Elute the analyte with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 or PFP column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing an additive like formic acid, is typical.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor at least two transitions for EME (one for quantification and one for qualification) and for the internal standard.
-
Visualizations
Caption: Experimental workflow for EME analysis in urine.
Caption: Troubleshooting decision tree for EME analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. thamesrestek.co.uk [thamesrestek.co.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of cocaine and its metabolite (-)this compound in human acidified stabilized plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of this compound in postmortem urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azdhs.gov [azdhs.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 12. academic.oup.com [academic.oup.com]
- 13. sciex.com [sciex.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ecgonine Methyl Ester and Benzoylecgonine as Forensic Markers for Cocaine Use
For Researchers, Scientists, and Drug Development Professionals
In the forensic analysis of cocaine use, the detection of its metabolites is paramount for confirming consumption and understanding patterns of abuse. Among the myriad of metabolic products, ecgonine (B8798807) methyl ester (EME) and benzoylecgonine (B1201016) (BZE) are the two principal hydrolysis products, each offering distinct advantages and limitations as biomarkers. This guide provides an objective comparison of EME and BZE, supported by experimental data, to aid researchers in selecting the appropriate marker for their analytical needs.
Metabolic Disposition of Cocaine
Cocaine is extensively metabolized in the human body, primarily through two hydrolytic pathways.[1][2] Approximately 45% of a cocaine dose is hydrolyzed by plasma butyrylcholinesterase (BChE) and other tissue esterases to form ecgonine methyl ester (EME).[1][3] Concurrently, about 45% of cocaine undergoes hydrolysis, either spontaneously at physiological pH or catalyzed by human liver carboxylesterase-1 (hCE-1), to produce benzoylecgonine (BZE).[2][3] Both EME and BZE can be further metabolized to ecgonine.[2]
Comparative Data of EME and BZE as Cocaine Markers
The selection of an appropriate biomarker depends on several factors, including the biological matrix being analyzed, the desired detection window, and the analytical instrumentation available. The following table summarizes key quantitative parameters for EME and BZE.
| Parameter | This compound (EME) | Benzoylecgonine (BZE) | Biological Matrix | References |
| Elimination Half-Life | 3.1 - 4.2 hours | 4.5 - 7.6 hours | Urine, Plasma | [4][5] |
| Detection Window | Shorter than BZE, detectable up to 72 hours in some cases. | Generally longer than EME, detectable for up to 3 days in occasional users and longer in heavy users. | Urine | [6][7] |
| Can be detected for months to years, similar to cocaine and BZE. | Can be detected for months to years, often at higher concentrations than EME. | Hair | [8] | |
| Typical Concentration | In urine, concentrations can be comparable to or sometimes exceed BZE. In one study, 26-60% of a cocaine dose was excreted as EME. | Often found in higher concentrations than EME in urine. In one study, 73% of positive urine samples had BZE concentrations greater than or equal to EME. | Urine | [4][9][10] |
| Generally lower than BZE. In one study of coca chewers, EME was found in trace amounts up to approximately 12.9 ng/mg. | Found in significant concentrations. In the same study, BZE concentrations ranged from 0.4 to 17.6 ng/mg. | Hair | [11] | |
| Concentrations in plasma are typically lower than BZE. | The primary metabolite detected in plasma. | Blood/Plasma | [12] | |
| Analytical Amenability | More amenable to gas chromatographic (GC) screening. | The target analyte for most commercial immunoassays. | General | [9] |
| Stability | Can degrade in vitro in biological samples. | More stable than cocaine in urine samples, but can also degrade over time. | General | [13][14] |
Experimental Protocols
Accurate quantification of EME and BZE requires robust and validated analytical methods. Below are detailed methodologies for their determination in urine and hair.
Protocol 1: Quantification of EME and BZE in Urine by GC-MS
This protocol describes a common method for the simultaneous analysis of EME and BZE in urine using gas chromatography-mass spectrometry (GC-MS) following solid-phase extraction and derivatization.
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard solution (e.g., deuterated EME and BZE).
-
Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation-exchange SPE cartridge with 2 mL of methanol (B129727), followed by 2 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.
-
Dry the cartridge thoroughly under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane (B109758)/isopropanol/ammonium hydroxide (B78521) (80:20:2, v/v/v).
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.
-
Cap the vial and heat at 70°C for 20 minutes.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5MS).
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for derivatized EME, BZE, and their internal standards.
-
Protocol 2: Quantification of EME and BZE in Hair by LC-MS/MS
This protocol outlines a sensitive method for the analysis of EME and BZE in hair using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Decontamination and Preparation:
-
Wash approximately 20 mg of hair sequentially with dichloromethane (2 x 5 mL) and methanol (2 x 5 mL) to remove external contamination.
-
Allow the hair to air dry completely.
-
Cut the washed and dried hair into small segments (approx. 1-2 mm).
-
-
Extraction:
-
Place the cut hair into a glass vial and add 1 mL of methanol and the internal standard solution.
-
Sonicate the sample for 2 hours at 50°C.
-
Alternatively, incubate overnight at 45°C with 1 mL of 0.1 N HCl.[15]
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes (e.g., start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for each analyte and internal standard for quantification and confirmation.
-
Conclusion
Both this compound and benzoylecgonine are reliable markers for confirming cocaine use. The choice between them often depends on the specific context of the analysis.
-
Benzoylecgonine (BZE) is the most commonly targeted analyte, particularly for initial screening, due to its prevalence in commercial immunoassays and generally longer detection window in urine. Its higher concentrations in hair also make it a robust marker for long-term use.
-
This compound (EME) serves as a valuable complementary marker. Its detection can provide a more comprehensive picture of cocaine metabolism and may be particularly useful in cases where BZE results are ambiguous. Its amenability to GC-based methods makes it a primary target in laboratories utilizing this instrumentation.
For comprehensive and robust forensic analysis, the simultaneous quantification of both EME and BZE is recommended. This dual-marker approach can enhance the certainty of results, help to differentiate between acute and chronic use, and provide a more complete toxicological profile. The choice of analytical methodology should be guided by the required sensitivity, specificity, and the nature of the biological matrix being investigated.
References
- 1. Determination of cocaine and metabolites in hair by column-switching LC-MS-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of cocaine and metabolites in hair: validation and application of measurement of hydroxycocaine metabolites as evidence of cocaine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Urinary excretion of cocaine, benzoylecgonine, and this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid analysis of cocaine and metabolites in urine using microextraction in packed sorbent and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Benzoylecgonine and this compound concentrations in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Complete automation of solid-phase extraction with subsequent liquid chromatography-tandem mass spectrometry for the quantification of benzoylecgonine, m-hydroxybenzoylecgonine, p-hydroxybenzoylecgonine, and norbenzoylecgonine in urine--application to a high-throughput urine analysis laboratory. | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Quantitation of cocaine, benzoylecgonine, this compound, and cocaethylene in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cocaine and Metabolites Urinary Excretion after Controlled Smoked Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Comparative Guide to the Pharmacokinetics of Cocaine and Its Metabolites
This guide provides a detailed comparison of the pharmacokinetic profiles of cocaine and its primary metabolites. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in understanding the disposition of these compounds in the human body.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for cocaine and its major metabolites, benzoylecgonine (B1201016) (BZE) and ecgonine (B8798807) methyl ester (EME), following various routes of administration. These values represent the complex processes of absorption, distribution, metabolism, and excretion.
| Compound | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | AUC (h·ng/mL) |
| Cocaine | Intravenous (IV) | 40 mg | 159.8 (± 11.4)[1] | 0.08 (± 0.0)[1] | 0.7 - 1.5[2] | 185.3 (± 17.5)[1] |
| Oral | 100 mg | 125.8 (± 14.1)[1] | 1.2 (± 0.1)[1] | - | 150.8 (± 24.1)[1] | |
| Oral | 200 mg | 227.1 (± 21.2)[1] | 1.1 (± 0.1)[1] | - | 382.4 (± 61.1)[1] | |
| Subcutaneous (SC) | 75 mg/70 kg | - | - | 1.1 - 3.8[3] | - | |
| Intranasal | 32 mg | - | ~0.83[4] | - | - | |
| Smoked | 42 mg | - | <0.08[4] | - | - | |
| Benzoylecgonine (BZE) | Intravenous (IV) | 40 mg (from Cocaine) | 179.9 (± 14.7)[1] | 2.6 (± 0.3)[1] | 1.4 - 9.3[3] | 1290.0 (± 112.9)[1] |
| Oral | 100 mg (from Cocaine) | 344.4 (± 29.8)[1] | 2.8 (± 0.3)[1] | 4.8 - 9.2[3] | 2914.8 (± 280.4)[1] | |
| Oral | 200 mg (from Cocaine) | 545.8 (± 47.9)[1] | 4.1 (± 0.4)[1] | - | 5060.0 (± 540.3)[1] | |
| Subcutaneous (SC) | 75 mg/70 kg (from Cocaine) | - | - | 3.4 - 13.8[3] | - | |
| Ecgonine Methyl Ester (EME) | Intravenous (IV) | 40 mg (from Cocaine) | 37.1 (± 4.4)[1] | - | 1.2 - 4.6[3] | - |
| Oral | 100 mg (from Cocaine) | - | - | 3.9 - 5.4[3] | - | |
| Subcutaneous (SC) | 75 mg/70 kg (from Cocaine) | - | - | 2.4 - 15.5[3] | - |
Data presented as mean (± SEM) where available. Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve.
Experimental Protocols
The pharmacokinetic data presented in this guide are typically derived from studies employing rigorous analytical methodologies. A generalized experimental protocol for the determination of cocaine and its metabolites in biological matrices is outlined below.
Sample Collection and Preparation
-
Biological Matrix: Whole blood, plasma, or urine are the most common matrices for pharmacokinetic analysis. Oral fluid is also utilized.
-
Sample Collection: Blood samples are typically collected at predetermined time points following drug administration. Plasma is separated by centrifugation.
-
Sample Preparation: Solid-phase extraction (SPE) is a widely used technique for the extraction of cocaine and its metabolites from biological fluids.[5][6] This process involves passing the sample through a sorbent material that retains the analytes of interest, which are then eluted with a suitable solvent. This removes interfering substances and concentrates the analytes. Protein precipitation is another common method for sample cleanup.[7]
Analytical Instrumentation and Conditions
-
Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to separate cocaine and its metabolites.
-
Detection: Mass spectrometry (MS) is the preferred method for detection and quantification due to its high sensitivity and selectivity. Tandem mass spectrometry (MS/MS) further enhances specificity.
-
LC-MS/MS Method Example:
-
Column: A reversed-phase C18 column, such as an Atlantis T3, is often used.[6]
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is common.[6][8]
-
Ionization: Positive electrospray ionization (ESI) is typically employed.[8]
-
Detection Mode: Multiple reaction monitoring (MRM) is used for quantitative analysis, providing high selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[6]
-
-
GC-MS Method: This technique often requires derivatization of the analytes to increase their volatility and improve chromatographic performance.[8]
Data Analysis
-
Pharmacokinetic Modeling: Non-compartmental analysis is frequently used to determine key pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC from the plasma concentration-time data.[9][10]
Mandatory Visualizations
Metabolic Pathways of Cocaine
The metabolism of cocaine is complex, involving multiple enzymatic pathways that result in the formation of various metabolites. The primary routes are hydrolysis and N-demethylation.
Caption: Primary metabolic pathways of cocaine in the human body.
Cocaine is primarily metabolized in the liver and plasma.[11] The major metabolic routes are:
-
Hydrolysis: Cocaine is hydrolyzed by human carboxylesterase-1 (hCE-1) in the liver to form benzoylecgonine (BZE).[12][13] It is also hydrolyzed by butyrylcholinesterase (BChE) in the plasma and carboxylesterase-2 (hCE-2) in the liver to produce this compound (EME).[2][13] Both BZE and EME can be further hydrolyzed to ecgonine.[2]
-
N-demethylation: A smaller portion of cocaine undergoes N-demethylation by cytochrome P450 3A4 (CYP3A4) to form the active metabolite norcocaine.[2][13]
-
Transesterification: In the presence of ethanol, cocaine undergoes transesterification, primarily by hCE-1, to form cocaethylene, another active metabolite.[2]
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of cocaine.
Caption: Experimental workflow for comparing cocaine pharmacokinetics.
This workflow highlights the key stages of a clinical study designed to compare the pharmacokinetics of cocaine and its metabolites following different routes of administration. A within-subject crossover design is often employed, where each participant receives the different treatments in a randomized order, separated by a washout period.[14] This design minimizes inter-individual variability. Timed blood samples are collected, processed to plasma, and then subjected to extraction and analytical procedures to quantify the drug and metabolite concentrations. Finally, pharmacokinetic parameters are derived from the concentration-time data to allow for a comparative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Cocaine and Metabolites in Human Oral Fluid and Correlation with Plasma Concentrations following Controlled Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Studies on metabolic pathways of cocaine and its metabolites using microsome preparations from rat organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic analyses of cocaine and its metabolites in behaviorally divergent inbred mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cocaine, norcocaine, ecgonine methylester and benzoylecgonine pharmacokinetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. harmonyjunctionrecovery.com [harmonyjunctionrecovery.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Bioavailability and Pharmacokinetics of Oral Cocaine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Ecgonine Methyl Ester Levels Following Various Routes of Cocaine Administration: A Comparative Analysis
An objective guide for researchers and drug development professionals on the pharmacokinetic variations of ecgonine (B8798807) methyl ester, a primary cocaine metabolite, resulting from different methods of cocaine administration.
The route of cocaine administration significantly influences its metabolism and the subsequent concentration profiles of its metabolites in biological matrices. Understanding these differences is crucial for toxicological interpretation, clinical diagnostics, and the development of therapeutic interventions. This guide provides a comparative analysis of ecgonine methyl ester (EME) levels following oral, intravenous, intranasal, and smoked cocaine administration, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Levels
The concentration of this compound (EME) in urine varies depending on the route of cocaine administration. The following table summarizes key pharmacokinetic parameters for EME after exposure to cocaine through different routes.
| Route of Administration | Dose | Matrix | Cmax (ng/mL) | Tmax (hours) | Percentage of Administered Dose Excreted as EME and other metabolites |
| Intravenous (IV) | 11.2 - 44.8 mg | Urine | Not explicitly stated for EME alone | ~4-7 | ~18% |
| Intranasal (IN) | 16 - 96 mg; 32 mg | Urine | Not explicitly stated for EME alone | ~4-7 | ~15% |
| Smoked (SM) | 10 - 42 mg | Urine | 4638 ± 1548 (for 40 mg dose) | 5.6 ± 1.4 | ~8% |
| Oral | 22.4 mg | Urine | Not explicitly stated for EME alone | ~4-7 | Data not available in provided search results |
Note: Data is compiled from multiple studies and direct comparison should be made with caution due to variations in dosing and study populations. Cmax and Tmax for IV, IN, and Oral routes for EME were reported to be similar to Benzoylecgonine (B1201016) (BE) which had a Tmax of 4-7 hours.
Studies have shown that while benzoylecgonine is the major metabolite in terms of concentration, EME is also a significant urinary metabolite.[1][2] The route of administration does not appear to have a significant impact on the time to reach maximum concentration (Tmax) for metabolites.[3][4][5][6] However, the total amount of EME and other minor metabolites excreted in urine does vary with the route, with intravenous and intranasal routes leading to a higher percentage of the dose being excreted as these metabolites compared to the smoked route.[7][8]
Interestingly, in some cases of intravenous cocaine infusion, peak EME concentrations have been observed to exceed those of benzoylecgonine.[9] Following smoked cocaine administration, EME has been found to have the longest mean detection time in urine compared to other metabolites.[9]
Metabolic Pathway of Cocaine to this compound
Cocaine is primarily metabolized in the human body through three main pathways. One of these major pathways leads to the formation of this compound. This process is primarily mediated by plasma cholinesterases and liver esterases.[2]
Caption: Metabolic conversion of cocaine to its major metabolites.
Experimental Protocols
The data presented in this guide are based on controlled scientific studies. The general methodologies employed in these studies are outlined below.
1. Subject Recruitment and Dosing:
-
Healthy adult volunteers with a history of cocaine use were recruited for these studies.
-
Subjects received single doses of cocaine hydrochloride via intravenous, intranasal, or oral routes, or cocaine base via the smoked route.[3][4][5][6]
-
Doses were administered in a controlled clinical setting.
2. Sample Collection:
-
Urine specimens were collected at scheduled intervals for several days following drug administration.[3][4][5][6][7]
-
Plasma and saliva samples were also collected in some studies to evaluate the pharmacokinetic profile in different matrices.[8][10][11][12]
3. Analytical Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This was the primary analytical technique used for the quantification of cocaine and its metabolites, including EME, in urine, plasma, and saliva.[1][3][7][8][11][12]
-
Sample Preparation: Urine samples were often subjected to solid-phase extraction to isolate the analytes of interest before GC-MS analysis.
-
Cutoff Concentrations: For urinary analysis, specific cutoff concentrations were used to define a positive result for EME, typically around 10 ng/mL.[3][4][9]
Logical Workflow for a Comparative Study
The following diagram illustrates a typical workflow for a clinical study comparing the pharmacokinetics of cocaine metabolites after different administration routes.
Caption: Workflow of a comparative pharmacokinetic study.
References
- 1. Urinary excretion of this compound, a major metabolite of cocaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro studies on cocaine metabolism: this compound as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary Excretion of Ecgonine and Five Other Cocaine Metabolites Following Controlled Oral, Intravenous, Intranasal, and Smoked Administration of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cocaine and Metabolites Urinary Excretion after Controlled Smoked Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability and Pharmacokinetics of Oral Cocaine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cocaine disposition in saliva following intravenous, intranasal, and smoked administration. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. academic.oup.com [academic.oup.com]
Cross-Reactivity of Ecgonine Methyl Ester in Cocaine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of cocaine use is paramount in clinical and forensic toxicology. Immunoassays serve as a rapid and cost-effective primary screening method. However, the potential for cross-reactivity with various cocaine metabolites can complicate the interpretation of results. This guide provides an objective comparison of the cross-reactivity of a key cocaine metabolite, ecgonine (B8798807) methyl ester (EME), in several common immunoassay platforms, supported by experimental data and detailed protocols.
Cocaine Metabolism and Immunoassay Specificity
Cocaine is extensively metabolized in the human body, primarily to benzoylecgonine (B1201016) (BE) and ecgonine methyl ester (EME).[1] While most urine immunoassays for cocaine are designed to detect the primary metabolite, benzoylecgonine, due to its longer half-life, the specificity of these assays is crucial to prevent false-positive results from other structurally related compounds.[1][2][3] The degree to which these assays cross-react with other metabolites, such as EME, can vary significantly between manufacturers and assay types.[1]
Quantitative Comparison of this compound Cross-Reactivity
The following table summarizes the reported cross-reactivity of this compound in various commercially available cocaine immunoassay systems. It is important to note that this data is primarily derived from manufacturer-provided package inserts and published studies. Performance may vary in individual laboratory settings.
| Immunoassay Platform | Target Analyte | This compound Concentration Tested | Reported Cross-Reactivity |
| DRI® Cocaine Metabolite Assay | Benzoylecgonine | 1,000 ng/mL | Not Detected[4] |
| Lin-Zhi (LZI) Cocaine Metabolite Enzyme Immunoassay | Benzoylecgonine | 1,000 ng/mL | Not Detected[4] |
| Roche Cobas c (KIMS) | Benzoylecgonine | 100,000 ng/mL | < 0.05% |
| Siemens EMIT® II Plus Cocaine Metabolite Assay | Benzoylecgonine | Not explicitly specified in available documents | High specificity for benzoylecgonine is claimed[3] |
| CEDIA™ Cocaine Assay | Benzoylecgonine | Not explicitly specified in available documents | Assay designed for cocaine and its metabolites[5] |
Note: "Not Detected" indicates that at the specified concentration, the compound did not produce a positive result above the assay's cutoff threshold.[1] Percent cross-reactivity is typically determined by the concentration of the metabolite required to produce a signal equivalent to a specific concentration of the primary target analyte, benzoylecgonine.[1]
Experimental Protocols
A generalized protocol for determining the cross-reactivity of a compound like this compound in a competitive enzyme immunoassay is provided below. This protocol is representative of standard laboratory practices for such evaluations.
Objective:
To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to the cutoff concentration of the target analyte (benzoylecgonine) in a competitive immunoassay.
Materials:
-
Competitive immunoassay kit for cocaine metabolite detection (e.g., ELISA)
-
Microplate reader
-
Calibrators and controls provided with the immunoassay kit
-
Certified reference material of benzoylecgonine
-
Certified reference material of this compound
-
Drug-free urine matrix
-
Precision pipettes and disposable tips
-
Wash buffer, substrate, and stop solution (as per kit instructions)
Procedure:
-
Preparation of Standards and Test Compound Solutions:
-
Prepare a standard curve of the target analyte (benzoylecgonine) in the drug-free urine matrix at various concentrations as specified in the kit's package insert.
-
Prepare a series of dilutions of the test compound (this compound) in the drug-free urine matrix. The concentration range should be broad enough to determine the concentration that yields a response equivalent to the cutoff calibrator.
-
-
Immunoassay Procedure (based on a typical competitive ELISA):
-
Coat the microtiter plate wells with the anti-benzoylecgonine antibody and incubate as per the manufacturer's instructions.
-
Wash the wells with the provided wash buffer.
-
Block the remaining protein-binding sites in the wells.
-
Add the prepared standards, controls, and test compound dilutions to their respective wells.
-
Add the enzyme-labeled benzoylecgonine conjugate to each well. This will compete with the free analyte in the sample for antibody binding sites.
-
Incubate the plate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add the enzyme substrate to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of analyte in the sample.
-
Stop the enzyme reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis and Calculation of Percent Cross-Reactivity:
-
Generate a standard curve by plotting the absorbance values of the benzoylecgonine standards against their known concentrations.
-
Determine the concentration of this compound that produces an absorbance value equivalent to the cutoff concentration of benzoylecgonine from the standard curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Benzoylecgonine at Cutoff / Concentration of Test Compound at Equivalent Response) x 100
-
Visualizing Cocaine Metabolism and Immunoassay Cross-Reactivity
The following diagrams illustrate the major metabolic pathways of cocaine and the logical relationship of how metabolites can potentially interact with immunoassays designed to detect benzoylecgonine.
Caption: Major metabolic pathways of cocaine.
Caption: Immunoassay principle and potential cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. siemens-healthineers.com [siemens-healthineers.com]
- 4. Evaluation of Two Enzyme Immunoassays for the Detection of the Cocaine Metabolite Benzoylecgonine in 1,398 Urine Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
Inter-laboratory Comparison of Ecgonine Methyl Ester Quantification: A Guide for Researchers
This guide provides a comparative overview of various analytical methods for the quantification of ecgonine (B8798807) methyl ester (EME), a major metabolite of cocaine. The information is compiled from several key studies to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical strategies. While a direct inter-laboratory comparison study was not identified, this document synthesizes data from individual validated methods to offer a comprehensive performance comparison.
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for EME quantification as reported in various studies. These tables provide a clear comparison of key metrics such as Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, precision, and accuracy across different techniques and biological matrices.
Table 1: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for EME Quantification
| Biological Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Human Urine | 7.5 - 1000 | 0.5 | - | < 10 | < 10 | 97 - 113 | [1][2] |
| Human Plasma | 5 - 1000 | 2.8 - 4.4 | - | - | 1.7 - 4.3 | - | [3] |
| Human Urine | 10 - 200 | 0.2 - 16 | 1 - 40 | < 18.1 | < 18.1 | 80.0 - 122.9 | [4] |
| Human Whole Blood | 20 - 1000 | 0.2 - 16 | 1 - 40 | < 18.1 | < 18.1 | 80.0 - 122.9 | [4] |
Table 2: Performance of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for EME Quantification
| Biological Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Recovery (%) | Reference |
| Human Urine | - | 50 | - | 4.8 - 8.4 | - | 75.3 | [5][6] |
| Human Urine | 65 - 910 | 22.9 | - | - | - | - | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer insights into sample preparation, chromatographic conditions, and mass spectrometric parameters used in the respective studies.
1. On-line SPE-LC-MS/MS for EME in Human Urine[1][2]
-
Sample Preparation: Urine samples were centrifuged.
-
On-line Solid-Phase Extraction (SPE): An on-line SPE column was used for sample cleanup and concentration.
-
Liquid Chromatography (LC): A rapid HPLC system was employed with a gradient elution. The total run time was less than 3.5 minutes.
-
Mass Spectrometry (MS): A tandem mass spectrometer was used for detection and quantification.
2. SPE-LC-MS for EME in Human Plasma[3]
-
Sample Preparation: To 500 µL of plasma, 500 µL of phosphate (B84403) buffer and deuterated internal standards were added. The mixture was vortexed and centrifuged.
-
Solid-Phase Extraction (SPE): The supernatant was loaded onto a pre-conditioned SPE column.
-
Liquid Chromatography (LC): An HPLC system with a Zorbax Eclipse XDB-C8 narrow-bore column was used with an ammonium (B1175870) acetate (B1210297) buffer/acetonitrile/methanol gradient.
-
Mass Spectrometry (MS): An API mass spectrometer with a Turbolonspray source was used. Multiple reaction monitoring (MRM) was employed for quantification.
3. SPE-UHPLC-QTOF-MS for EME in Human Urine and Whole Blood[4]
-
Sample Preparation: 100 µL of urine or whole blood was used.
-
Solid-Phase Extraction (SPE): A 96-well µElution solid-phase extraction plate was used for sample extraction.
-
Ultra-High-Pressure Liquid Chromatography (UHPLC): A UHPLC system was used for chromatographic separation.
-
Mass Spectrometry (MS): A quadrupole time-of-flight (QTOF) mass spectrometer was used. Quantification was based on the accurate mass of the protonated molecule or fragment ions in MS mode, followed by MS/MS for identification.
4. SPE-GC-MS for EME in Human Urine[6]
-
Sample Preparation: Urine samples were subjected to solid-phase extraction.
-
Derivatization: The extracts were derivatized with 50 µL of MTBSTFA.
-
Gas Chromatography (GC): A gas chromatograph was used for separation.
-
Mass Spectrometry (MS): A mass spectrometer was used for detection and quantification.
Visualized Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the quantification of ecgonine methyl ester in biological matrices, based on the common steps identified in the reviewed literature.
Caption: Generalized workflow for EME quantification.
References
- 1. [PDF] Rapid confirmation/quantitation of this compound, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of ecgonine and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating Postmortem Cocaine Analysis: A Comparative Guide to Ecgonine Methyl Ester Concentrations
For Researchers, Scientists, and Drug Development Professionals
The interpretation of postmortem toxicological findings for cocaine-related fatalities presents a significant challenge due to the drug's instability in biological specimens. Cocaine rapidly metabolizes and degrades, both in vivo and after death, complicating the determination of the precise concentration at the time of death. Ecgonine (B8798807) methyl ester (EME), a key hydrolysis product of cocaine, serves as a critical biomarker in these analyses. This guide provides a comprehensive comparison of EME concentrations in postmortem blood, detailing analytical methodologies and offering insights into its formation and stability to aid in the accurate interpretation of toxicological results.
The Significance of Ecgonine Methyl Ester in Postmortem Toxicology
Cocaine is primarily metabolized in the body to benzoylecgonine (B1201016) (BE), which is the major in vivo metabolite.[1][2][3] However, in postmortem scenarios, particularly in unpreserved blood samples, cocaine undergoes rapid in vitro hydrolysis to form this compound.[1][2][4] This chemical transformation is influenced by factors such as pH and temperature, with the rate of hydrolysis increasing as these factors rise.[1] Consequently, the concentration of EME in postmortem blood can be a valuable indicator of the original cocaine concentration, especially when significant degradation has occurred. Research has shown a good correlation between the initial cocaine concentration and the sum of the postmortem cocaine and EME concentrations, aiding in a more accurate estimation of the drug levels at the time of death.[1][2]
Comparative Analysis of this compound Concentrations
The concentration of EME in postmortem blood can vary significantly based on several factors, including the postmortem interval, storage conditions, and the sampling site. The following table summarizes key findings from studies on EME concentrations in postmortem blood.
| Parameter | Finding | Reference |
| Primary Origin | Predominantly from in vitro hydrolysis of cocaine in unpreserved blood. | [1][2][4] |
| Major In Vivo Metabolite | Benzoylecgonine (BE) is the principal metabolite of cocaine in blood. | [1] |
| Correlation with Cocaine | Good correlation (r = 0.9677) between initial cocaine concentration and the sum of postmortem cocaine and EME concentrations. | [1][2] |
| Postmortem Redistribution | Statistically significant difference in the central/peripheral blood ratio of EME was observed between trauma and non-trauma cases. | [5][6] |
| Stability | Cocaine is stable in blood for at least 150 days if adjusted to pH 5 and preserved with sodium fluoride (B91410) or organophosphates at 4°C or lower. | [1][7][8] |
| Degradation in Unpreserved Blood | In unpreserved whole blood, cocaine hydrolyzes to EME. | [1] |
Experimental Protocols for EME Analysis
Accurate quantification of EME in postmortem blood requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.
Sample Preparation: Protein Precipitation and Extraction
A common procedure for isolating EME and other cocaine metabolites from complex matrices like postmortem whole blood involves an initial protein precipitation step.[9] This is often followed by derivatization to improve the chromatographic properties of the analytes.[9] For instance, a method described involves propylation of organic acids and primary and secondary amines, followed by the formation of a p-nitrobenzoyl ester of organic alcohols.[9] The derivatized products are then cleaned up using a liquid-liquid extraction with a solvent like n-butyl chloride.[9]
Analytical Instrumentation: GC-MS and LC-MS/MS
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the analysis of cocaine and its metabolites.[2][9] The use of deuterated internal standards is recommended for accurate quantification.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the determination of cocaine, BE, EME, and ecgonine.[10] Analytes are typically isolated from the plasma using solid-phase extraction.[10]
Visualizing the Pathways and Processes
To better understand the dynamics of cocaine metabolism and postmortem analysis, the following diagrams illustrate the key pathways and experimental workflows.
The above diagram illustrates the primary routes of cocaine breakdown. In the body, cocaine is enzymatically metabolized mainly to benzoylecgonine. Postmortem, in the absence of preservatives, cocaine primarily undergoes chemical hydrolysis to this compound.
This workflow diagram outlines the typical steps involved in the analysis of this compound and other cocaine-related compounds in postmortem blood samples, from sample collection to the final interpretation of the toxicological data.
Conclusion
The analysis of this compound is indispensable for the accurate interpretation of cocaine concentrations in postmortem blood, particularly when dealing with unpreserved samples. Understanding the dynamics of its formation through in vitro hydrolysis allows toxicologists to more accurately estimate the cocaine levels present at the time of death. The use of validated and robust analytical methods, such as GC-MS and LC-MS/MS, is crucial for obtaining reliable quantitative data. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working in the field of forensic toxicology, emphasizing the importance of considering EME in the comprehensive analysis of cocaine-related fatalities.
References
- 1. DSpace [archive.hshsl.umaryland.edu]
- 2. The role of this compound in the interpretation of cocaine concentrations in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Postmortem redistribution of cocaine and its metabolites, benzoylecgonine and this compound in humans: Important variables that might be influencing the central blood / peripheral blood ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Analysis of ecgonine and other cocaine biotransformation products in postmortem whole blood by protein precipitation-extractive alkylation and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Distinguishing In Vivo vs. In Vitro Formation of Ecgonine Methyl Ester: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Ecgonine (B8798807) methyl ester (EME) is a primary metabolite of cocaine, and its presence in biological samples is a key indicator of cocaine use. However, EME can be formed both within the body as a product of metabolism (in vivo) and as a result of chemical degradation of cocaine in collected biological samples (in vitro). Distinguishing between these two formation pathways is crucial for accurate interpretation of toxicological results, particularly in forensic and clinical settings. This guide provides a comprehensive comparison of in vivo and in vitro EME formation, supported by experimental data and detailed protocols.
Key Distinctions in EME Formation
The fundamental difference between in vivo and in vitro formation of ecgonine methyl ester lies in the mechanism of cocaine hydrolysis. In vivo formation is primarily an enzymatic process, while in vitro formation is largely a chemical process influenced by sample storage conditions.
In vivo, EME is produced through the enzymatic hydrolysis of cocaine, a reaction catalyzed by plasma and liver esterases[1][2]. This metabolic process is a key pathway for cocaine detoxification in the body. Conversely, in vitro EME formation occurs through the chemical hydrolysis of cocaine in biological samples, such as blood and urine, after they have been collected[3][4]. This degradation is significantly influenced by factors like pH and temperature[5].
A study on the stability of cocaine in unpreserved blood suggests that this compound (EME) primarily arises from in vitro hydrolysis of cocaine, whereas benzoylecgonine (B1201016) (BE) is mainly a product of in vivo metabolism[3].
Comparative Data on EME Formation and Detection
The following table summarizes quantitative data related to the formation and detection of this compound under different conditions.
| Parameter | In Vivo Formation | In Vitro Formation (Degradation) | Analytical Method | Reference |
| Primary Mechanism | Enzymatic hydrolysis by plasma and liver esterases | Chemical hydrolysis | - | [1][2] |
| Key Influencing Factors | Enzyme activity (e.g., butyrylcholinesterase) | pH, temperature, storage time, presence of preservatives | - | [4][5] |
| Typical Concentration Range in Blood | 220 - 7275 ng/mL | Variable, dependent on initial cocaine concentration and storage | GC-MS | [6] |
| Typical Concentration Range in Urine | 6.6 - 31.9% of cocaine dose in 24h (dogs & rabbits) | Variable, dependent on initial cocaine concentration and storage | GC-CI-SIM-MS | [1] |
| Half-life of Cocaine to EME | Dependent on individual metabolism | ~5 days at room temperature in human plasma | GC-MS | [5] |
| Detection Limit (LOD) in Urine | - | - | 0.5 ng/mL (LC-MS/MS) | [7][8] |
| Lower Limit of Quantification (LLOQ) in Urine | - | - | 10 ng/mL | [9][10] |
| Extraction Recovery from Urine | - | - | 85% | [11] |
Experimental Protocols
Accurate quantification of EME and differentiation between its formation pathways rely on robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.
Sample Preparation: Solid-Phase Extraction (SPE)
A crucial step in the analysis of cocaine and its metabolites is the extraction and purification of the analytes from the biological matrix.
Protocol for SPE of EME from Urine:
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter.
-
Internal Standard Spiking: Add a deuterated internal standard (e.g., cocaine-d3) to the urine sample to correct for matrix effects and variations in extraction efficiency.
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., a copolymeric bonded phase) with appropriate solvents (e.g., methanol (B129727) followed by water).
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances.
-
Elution: Elute the analytes of interest (cocaine, EME, etc.) with a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument.
Analytical Method: LC-MS/MS for EME Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Optimized for the specific column and separation.
-
Injection Volume: Typically 5-20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for EME and the internal standard are monitored.
-
Data Analysis: The concentration of EME in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of EME.
Visualizing the Pathways and Workflow
To further clarify the processes involved, the following diagrams illustrate the metabolic and degradation pathways of cocaine and a typical analytical workflow.
Caption: Metabolic vs. Degradation Pathways of Cocaine.
Caption: Sample Analysis Workflow for EME.
Conclusion
References
- 1. In vivo and in vitro studies on cocaine metabolism: this compound as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of this compound in the interpretation of cocaine concentrations in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro stability of cocaine in whole blood and plasma including ecgonine as a target analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Identification of unique cocaine metabolites and smoking by-products in postmortem blood and urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Rapid confirmation/quantitation of this compound, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of ecgonine and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of cocaine, benzoylecgonine, this compound, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity of Cocaine and its Primary Metabolites: Norcocaine and Ecgonine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of cocaine and two of its major metabolites, norcocaine (B1214116) and ecgonine (B8798807) methyl ester. The information presented is collated from in vivo and in vitro studies to offer a multifaceted understanding of their relative toxicities, supported by experimental data and detailed methodologies.
Executive Summary
Cocaine, a potent central nervous system stimulant, undergoes extensive metabolism in the body, primarily yielding norcocaine and ecgonine methyl ester. While this compound is generally considered to have low toxicity, norcocaine exhibits significant and in some aspects, greater toxicity than the parent compound. This guide delves into the quantitative and qualitative differences in their toxic effects, focusing on cardiotoxicity and neurotoxicity.
Quantitative Toxicity Data
The following tables summarize the available quantitative data from in vivo and in vitro studies, providing a clear comparison of the toxic potencies of cocaine, norcocaine, and this compound.
In Vivo Toxicity Data
| Compound | Animal Model | Route of Administration | Toxicity Endpoint | Value | Reference |
| Cocaine | Male Swiss Webster Mice | Intraperitoneal | LD50 | 93.0 ± 1.1 mg/kg | [1] |
| Norcocaine | Male Swiss Webster Mice | Intraperitoneal | LD50 | ~49.7 mg/kg | [1] |
| This compound | Conscious Rats | Intravenous Infusion | Lethality | Not lethal at doses 60-fold higher than toxic doses of cocaine | [2] |
In Vitro Toxicity Data
| Compound | Cell Line/System | Assay | Toxicity Endpoint | Value | Reference |
| Cocaine | Rat Primary Hippocampal Neurons | MTT Assay | Decreased cell viability | Significant decrease at 1-2 µM after 48h | [3] |
| Norcocaine | - | - | - | Data not available | - |
| This compound | - | - | - | Generally considered to have low in vitro toxicity | [2] |
Mechanisms of Toxicity
The toxic effects of cocaine and its metabolites are multifaceted, primarily impacting the cardiovascular and central nervous systems.
Cocaine: The cardiotoxicity of cocaine is attributed to its ability to block sodium and potassium channels, leading to arrhythmias, and its sympathomimetic activity, which increases heart rate, blood pressure, and myocardial oxygen demand.[4][5] Neurotoxicity is linked to the blockade of dopamine (B1211576) reuptake, leading to increased synaptic dopamine levels and subsequent oxidative stress and neuronal damage.[4]
Norcocaine: This metabolite is a potent vasoconstrictor and has been shown to be highly cardiotoxic.[4] In conscious rats, a smaller dose of norcocaine was required to produce toxic effects compared to cocaine.[2] It also contributes to hepatotoxicity through the formation of reactive metabolites.
This compound: In stark contrast to cocaine and norcocaine, this compound exhibits minimal toxic effects. Studies in conscious rats have shown that it does not produce toxic manifestations even at high doses.[2] Some evidence even suggests it may have a protective effect against cocaine-induced lethality.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Toxicity Assessment in Conscious Rats
Objective: To evaluate the systemic toxicity of cocaine and its metabolites.
Methodology:
-
Animal Model: Awake Sprague-Dawley rats fitted with catheters for long-term monitoring.[2]
-
Drug Administration: Cocaine, norcocaine, and this compound are infused intravenously at varying rates.[2]
-
Monitoring: Continuous monitoring of arterial blood pressure and heart rate.[2]
-
Behavioral Assessment: Observation for sequential behavioral alterations and central nervous system toxic effects.[2]
-
Sample Analysis: Plasma and tissue samples are collected and analyzed for the respective compounds and their metabolites using capillary gas chromatography-mass spectrometry.[2]
In Vitro Neurotoxicity Assessment (MTT Assay)
Objective: To assess the effect of cocaine and its metabolites on neuronal viability.
Methodology:
-
Cell Culture: Rat primary hippocampal neurons are harvested from E18 rat embryos and plated on Poly-D-Lysine-coated 96-well plates.[3]
-
Treatment: Cells are treated with varying concentrations of cocaine, norcocaine, or this compound for a specified duration (e.g., 48 hours).[3]
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[3][7]
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).[8]
-
Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.[7][8]
In Vitro Cytotoxicity Assessment (LDH Assay)
Objective: To quantify cell membrane damage by measuring the release of lactate (B86563) dehydrogenase (LDH).
Methodology:
-
Cell Culture and Treatment: Similar to the MTT assay, cells are cultured and treated with the test compounds.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is carefully collected.[9]
-
LDH Reaction: The supernatant is transferred to a new plate, and an LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) is added.[10][11]
-
Incubation: The plate is incubated at room temperature, protected from light, to allow the LDH in the supernatant to catalyze the conversion of lactate to pyruvate, which then leads to the reduction of the tetrazolium salt into a colored formazan product.[9]
-
Absorbance Reading: The absorbance is measured at a wavelength of 490 nm. The amount of color formation is proportional to the amount of LDH released from damaged cells.[9][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Cocaine-Induced Cardiotoxicity Signaling Pathway.
Caption: Experimental Workflow for In Vitro Toxicity Assessment.
References
- 1. In vivo characterization of toxicity of norcocaethylene and norcocaine identified as the most toxic cocaine metabolites in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The comparative toxicity of cocaine and its metabolites in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative Stress and Cocaine Intoxication as Start Points in the Pathology of Cocaine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms responsible for the cardiotoxic effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protects against cocaine lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
Stability of Ecgonine Methyl Ester vs. Other Cocaine Metabolites: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the stability of drug metabolites is critical for accurate analytical measurements and the development of effective therapeutic interventions. This guide provides a detailed comparison of the stability of ecgonine (B8798807) methyl ester (EME) with other primary cocaine metabolites, including benzoylecgonine (B1201016) (BE), norcocaine (B1214116) (NCOC), and cocaethylene (B1209957) (COET). The stability of these compounds is a crucial factor in forensic toxicology, clinical monitoring, and pharmacokinetic studies, as their degradation can lead to inaccurate quantification and interpretation of results.
Overview of Cocaine Metabolism
Cocaine is extensively metabolized in the body, primarily through two main pathways: enzymatic hydrolysis and N-demethylation. The major metabolites resulting from these pathways are ecgonine methyl ester (EME), formed by plasma and liver esterases, and benzoylecgonine (BE), produced by spontaneous chemical hydrolysis and carboxylesterases. A smaller fraction of cocaine is N-demethylated to form norcocaine (NCOC). When cocaine and alcohol are consumed concurrently, a unique metabolite, cocaethylene (COET), is formed through transesterification in the liver.
validation of ecgonine methyl ester as a long-term cocaine biomarker
A Comparative Guide for Researchers and Drug Development Professionals
The accurate detection of long-term cocaine use is critical in clinical and forensic settings. While benzoylecgonine (B1201016) (BE) is the most commonly targeted metabolite in drug testing, emerging evidence suggests that ecgonine (B8798807) methyl ester (EME) presents a valuable and, in some cases, superior biomarker for chronic cocaine exposure. This guide provides a comprehensive comparison of EME with other major cocaine metabolites, supported by experimental data, to aid researchers, scientists, and drug development professionals in the validation and application of this promising biomarker.
Performance Comparison of Cocaine Biomarkers
The selection of an appropriate biomarker for detecting cocaine use depends on the desired detection window and the biological matrix being analyzed. Hair analysis offers a wide window of detection, reflecting a history of drug use over months, while urine analysis is indicative of more recent consumption.
Table 1: Comparison of Cocaine Biomarkers in Hair
| Biomarker | Typical Concentration Range (ng/mg) | Limit of Detection (LOD) (ng/mg) | Limit of Quantitation (LOQ) (ng/mg) | Detection Window | Key Considerations |
| Cocaine (COC) | 0.6 - 50.6[1][2] | 0.01 - 0.1[1] | 0.05 - 0.1[3] | Up to 90 days or longer[4][5] | Parent drug; high concentrations may indicate recent or heavy use. More readily incorporated into hair than its metabolites.[6][7] |
| Benzoylecgonine (BE) | 0.4 - 17.6[1] | 0.01 - 0.1[1] | 0.05[3] | Up to 90 days or longer[4] | Major metabolite, but its incorporation rate into hair is lower than cocaine.[6][7] Can be formed exogenously, potentially leading to false positives.[8] |
| Ecgonine Methyl Ester (EME) | Traces to ~12.9[1] | ~1[1] | 0.05[9] | Up to 90 days or longer | Another major metabolite; its presence can confirm ingestion. Lower concentrations in hair compared to cocaine.[1] |
| Norcocaine (NCOC) | Detectable, concentration varies | 0.01[9] | 0.05[3][9] | Up to 90 days or longer | Minor metabolite, but its detection is a strong indicator of active use, especially in distinguishing from external contamination.[10] |
| Cocaethylene (B1209957) (CE) | 0.05 - 0.4[2] | 0.01[9] | 0.05[3][9] | Up to 90 days or longer | Biomarker for concurrent cocaine and alcohol use. |
Table 2: Comparison of Cocaine Biomarkers in Urine
| Biomarker | Typical Concentration Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Detection Window | Key Considerations |
| Cocaine (COC) | Varies | 0.5 | 30 | 1-3 days (occasional use), up to 2 weeks (heavy use)[4] | Short detection window. |
| Benzoylecgonine (BE) | 13.03 - 3,615.86[11] | 2.0 | 30 | 2-4 days (occasional use), up to 3 weeks (heavy use)[4] | Most common target for urine testing due to longer detection window and higher concentrations than cocaine. |
| This compound (EME) | Varies | 0.5 | 30 | 2-4 days (occasional use), potentially longer than BE in some cases | A major metabolite that can be used to confirm cocaine use. |
| Norcocaine (NCOC) | Varies | - | - | Shorter than BE and EME | Minor metabolite, less frequently monitored in routine testing. |
| Cocaethylene (CE) | Varies | - | - | Similar to BE | Indicates concurrent alcohol and cocaine use. |
Experimental Protocols
Accurate quantification of cocaine and its metabolites is paramount for reliable biomarker validation. The following are summarized methodologies for the analysis of these compounds in hair and urine.
Hair Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
-
Decontamination: Wash hair samples sequentially with dichloromethane (B109758) to remove external contaminants.
-
Sample Preparation: Dry and pulverize a 20-50 mg hair sample.
-
Extraction: Incubate the pulverized hair in a buffer solution (e.g., phosphate (B84403) buffer) overnight at 45°C. Perform solid-phase extraction (SPE) to isolate the analytes.
-
Derivatization: Evaporate the eluate and derivatize the residue with an agent such as pentafluoropropionic anhydride (B1165640) and pentafluoropropanol (B8783277) to increase the volatility of the metabolites.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use selected ion monitoring (SIM) for quantification against deuterated internal standards.
Urine Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Centrifuge the urine sample. Dilute with a buffer (e.g., phosphate buffer).
-
Internal Standard Spiking: Add deuterated internal standards for each analyte to the sample.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water and a weak acid to remove interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use multiple reaction monitoring (MRM) for the sensitive and specific detection and quantification of each analyte.
Visualizing Key Processes
To further elucidate the validation of EME as a long-term cocaine biomarker, the following diagrams illustrate the metabolic pathway of cocaine and a typical experimental workflow.
Caption: Metabolic pathway of cocaine highlighting the formation of major and minor metabolites.
References
- 1. Identification and quantitation of cocaine and its metabolites, benzoylecgonine and this compound, in hair of Bolivian coca chewers by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Norcocaine and cocaethylene distribution patterns in hair samples from light, moderate, and heavy cocaine users - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Long Does Cocaine Stay in Your System? [opustreatment.com]
- 5. legacyfreedom.com [legacyfreedom.com]
- 6. Hair analysis for drugs of abuse. VII. The incorporation rates of cocaine, benzoylecgonine and this compound into rat hair and hydrolysis of cocaine in rat hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hair analysis for drugs of abuse. V. The facility in incorporation of cocaine into hair over its major metabolites, benzoylecgonine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Performance of Hair Testing for Cocaine Use-Comparison of Five Laboratories Using Blind Reference Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cocaine Metabolites in Hair - ChemistryViews [chemistryviews.org]
- 11. Comparison of Cocaine/Crack Biomarkers Concentrations in Oral Fluid, Urine and Plasma Simultaneously Collected From Drug Users - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ecgonine Methyl Ester Detection in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals: A Guide to Analytical Methods
The accurate quantification of ecgonine (B8798807) methyl ester (EME), a primary metabolite of cocaine, in various biological matrices is crucial for clinical and forensic toxicology, as well as in the development of new therapeutic interventions for cocaine abuse. This guide provides a comparative analysis of the performance of common analytical methods for EME detection in blood, urine, hair, and oral fluid, supported by experimental data from peer-reviewed studies.
Experimental Methodologies
The most prevalent techniques for the quantification of EME are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, essential for the reliable detection of EME in complex biological samples.[1][2]
Sample Preparation
A critical step in the analysis of EME is its extraction from the biological matrix. The choice of extraction method significantly impacts recovery and the cleanliness of the final extract.
-
Solid-Phase Extraction (SPE): This is a widely used technique for all matrices. It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent. SPE offers high recovery and clean extracts.[2][3][4] For instance, a one-step SPE procedure has been developed for the simultaneous detection of EME and other cocaine metabolites in urine.[4]
-
Liquid-Liquid Extraction (LLE): LLE is another common method, particularly for urine samples, where the analyte is partitioned between two immiscible liquid phases.[5]
-
On-line SPE: This technique couples the extraction process directly to the analytical instrument, reducing sample handling and analysis time. A rapid method using on-line SPE with HPLC-MS/MS has been established for the quantification of EME in urine, with combined extraction and chromatographic run times of less than 3.5 minutes.[1][6]
-
Molecularly Imprinted Polymers (MIPs): MIPs are highly selective materials that can be used for the extraction of specific analytes. A MIP-based method has shown great potential for the clean-up of urine and serum samples before LC-MS analysis of EME.[5]
Derivatization for GC-MS
Due to the polarity of EME, derivatization is often required before GC-MS analysis to increase its volatility.[2] Common derivatizing agents include pentafluoropropionic acid anhydride (B1165640) and pentafluoropropanol.[2] However, one of the advantages of GC-MS analysis for EME is that it can be chromatographed on common stationary phases without derivatization, simplifying the workflow.[7]
Analytical Instrumentation
-
GC-MS: This technique separates volatile compounds in the gas phase and detects them based on their mass-to-charge ratio. It is a robust and reliable method for EME quantification.[2][4][8]
-
LC-MS/MS: This method separates compounds in the liquid phase and offers high sensitivity and specificity, often without the need for derivatization, making it superior to GC-MS in this regard.[1][3][9] It is particularly suitable for the analysis of polar compounds like EME.
Quantitative Performance Comparison
The performance of different analytical methods for EME detection varies depending on the biological matrix and the specific protocol employed. The following table summarizes key quantitative parameters from various studies.
| Biological Matrix | Analytical Method | Extraction Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Urine | LC-MS/MS | On-line SPE | 0.5 | - | 7.5 - 1000 | - | [1][6] |
| Urine | LC-MS | MIP-LLE | - | 1.1 | - | >80 | [5] |
| Urine | GC-MS | SPE | 50 | - | - | 75.3 | [8] |
| Urine | GC-MS | SPE | - | 2.5 - 10 | - | 84 - 103 | [4] |
| Urine | UHPLC-QTOF-MS | SPE | 0.2 - 16 | 1 - 40 | 10 - 200 | 41.0 - 114.3 | [3] |
| Blood/Plasma | GC-MS | Cation-exchange SPE | - | - | - | - | [2] |
| Blood/Plasma | LC-MS/MS | SPE | 2.8 - 4.4 | - | 5 - 1000 | - | [9] |
| Blood/Plasma | UHPLC-QTOF-MS | SPE | 0.2 - 16 | 1 - 40 | 20 - 1000 | 41.0 - 114.3 | [3] |
| Blood/Plasma | LC-ESI-MS/MS | - | - | - | 1 - 200 (EME) | >85 | [10] |
| Hair | MALDI-MS | - | - | - | - | - | [11] |
| Hair | LC-MS/MS | - | - | low pg/mg | 3-4 orders of magnitude | >100 (high background) | [12] |
| Oral Fluid | - | - | - | - | - | - | No specific data found in the provided search results. |
Experimental Workflow and Signaling Pathways
The general workflow for the analysis of ecgonine methyl ester in biological samples involves several key steps, from sample collection to data analysis.
Caption: General workflow for this compound analysis.
Cocaine is extensively metabolized in the body, primarily in the liver and by plasma cholinesterases. The main metabolic pathways lead to the formation of benzoylecgonine (B1201016) (BZE) and this compound (EME).
Caption: Primary metabolic pathways of cocaine.
Conclusion
The choice of biological matrix and analytical method for the determination of this compound depends on the specific requirements of the study. For routine screening and confirmation in clinical and forensic settings, urine analysis by LC-MS/MS offers a rapid, sensitive, and reliable approach. Blood or plasma analysis provides a shorter detection window and is useful for assessing recent drug use. Hair analysis offers the longest detection window, providing information on chronic exposure. While less common, oral fluid is a non-invasive alternative for detecting recent use. Researchers and drug development professionals should consider the trade-offs between detection window, invasiveness, and the quantitative performance of the available methods when designing their studies. The detailed experimental protocols and comparative data presented in this guide can aid in making an informed decision.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitation of cocaine, benzoylecgonine, this compound, and cocaethylene in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ecgonine and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecularly imprinted polymer for the selective extraction of cocaine and its metabolites, benzoylecgonine and this compound, from biological fluids before LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid confirmation/quantitation of this compound, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of cocaine and its metabolite (-)this compound in human acidified stabilized plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. sciex.com [sciex.com]
Safety Operating Guide
Proper Disposal of Ecgonine Methyl Ester: A Guide for Laboratory Professionals
Disclaimer: Ecgonine (B8798807) methyl ester is a Schedule II controlled substance in the United States and is regulated in many other jurisdictions.[1] All handling and disposal procedures must comply with federal, state, and local regulations. This document provides guidance based on available safety and regulatory information and should not supersede institutional protocols or legal requirements.
The proper disposal of ecgonine methyl ester and its derivatives is a critical aspect of laboratory safety and regulatory compliance. Due to its classification as a controlled substance, stringent procedures must be followed to ensure it is rendered non-retrievable and to maintain a clear chain of custody.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate safety measures. The substance is classified as hazardous, with potential routes of exposure including inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: If handling outside of a well-ventilated area or fume hood, use a respirator.
Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[2][3] Avoid all personal contact with the substance.[2]
Hazard Summary
The following table summarizes the key hazard information for this compound and its related compounds based on available Safety Data Sheets (SDS).
| Hazard Classification | Description | References |
| Acute Toxicity | Toxic or harmful if swallowed, inhaled, or in contact with skin. | [2][3][4][5] |
| Flammability | Some forms are sold in flammable solvents (e.g., acetonitrile), making them highly flammable liquids and vapors. | [2][5] |
| Eye Irritation | Causes serious eye irritation. | [2][5] |
| Reproductive Toxicity | May damage fertility or the unborn child. | [4] |
| Organ Damage | Causes damage to organs. | [4] |
| Poisons Schedule | S9 (Australia) | [2] |
Regulatory Framework for Disposal
As a controlled substance, the disposal of this compound is governed by the Drug Enforcement Administration (DEA) in the United States.[6][7] The primary requirement is that the substance must be rendered "non-retrievable," which means it cannot be transformed back into a controlled substance or its analogue.[6][7][8]
Key DEA Disposal Regulations:
-
Non-Retrievable Standard: The chosen disposal method must permanently alter the chemical or physical state of the substance, making it unusable.[7][8]
-
Incineration: The DEA has indicated that incineration is the only method it has currently reviewed that meets the non-retrievable standard.[7]
-
Record Keeping: Meticulous records must be maintained detailing the ultimate disposition of the material.[9] This includes the use of DEA Form 41 ("Registrants Inventory of Drugs Surrendered") when applicable.[7]
Step-by-Step Disposal Procedure (DEA Compliant)
The following procedure outlines the compliant method for disposing of this compound inventory for DEA registrants.
Step 1: Segregation and Inventory
-
Isolate the this compound designated for disposal from active stock.
-
Accurately record the quantity of the substance to be disposed of.
Step 2: Engage a DEA-Registered Reverse Distributor
-
The primary and recommended method for the disposal of controlled substance inventory is to transfer it to a DEA-registered reverse distributor.[7][10]
-
The reverse distributor is authorized to handle and arrange for the final destruction of the substance, typically via incineration.[7]
Step 3: Documentation and Transfer
-
For Schedule II substances like this compound, the reverse distributor must issue an official order form (DEA Form 222) to the registrant.[7]
-
The registrant must maintain a record of the transfer, including the date, the name and registration number of the reverse distributor, and the quantity of the substance.[7]
Step 4: Final Destruction and Record Reconciliation
-
The reverse distributor is responsible for the proper destruction of the substance and for completing a DEA Form 41.[7]
-
A copy of the completed DEA Form 41 should be provided to the original registrant for their records.[7]
Chemical Neutralization (For Spills and Residues Only)
While not a compliant method for the disposal of bulk inventory, chemical neutralization may be appropriate for cleaning up small spills or decontaminating empty containers, in accordance with institutional safety protocols.
Experimental Protocol for Spill Neutralization:
-
For Spills of this compound in Acetonitrile:
-
Alert personnel and ensure the area is well-ventilated. Move upwind of the spill.[2]
-
Wearing appropriate PPE, apply an alkaline hypochlorite (B82951) solution to the spill to produce cyanate.[2]
-
Neutralize the liquid.
-
Absorb the neutralized residue with a non-combustible material like sand or vermiculite.
-
Collect the solid residues in a sealed, properly labeled container for disposal as hazardous waste.[2]
-
Wash the spill area with large quantities of water.[2]
-
-
For Ecgonine Hydrochloride (Solid):
Important Note: These chemical methods may not render the substance "non-retrievable" by DEA standards and should not be used for the disposal of inventoried controlled substances.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a research setting.
References
- 1. Ecgonine - Wikipedia [en.wikipedia.org]
- 2. dl.novachem.com.au [dl.novachem.com.au]
- 3. biosynth.com [biosynth.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 7. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 8. Diversion Control Division | Disposal Q&A [deadiversion.usdoj.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. practicegreenhealth.org [practicegreenhealth.org]
Essential Safety and Logistical Information for Handling Ecgonine Methyl Ester
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Ecgonine methyl ester, including operational and disposal plans.
Hazard Identification and Classification
This compound is a metabolite of cocaine and is classified as a hazardous substance. It is crucial to understand its potential risks before handling.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Causes damage to organs.[1] |
| Flammability | Some forms may be supplied in a flammable liquid, presenting a fire hazard.[2] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety.
Recommended PPE for Handling this compound:
-
Gloves: Wear two pairs of powder-free chemotherapy gloves. Nitrile or neoprene gloves are preferred. The inner glove should be worn under the cuff of the gown, and the outer glove over the cuff. Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contaminated or damaged.[3][4]
-
Gown: A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required. The gown should have a solid front, long sleeves, and tight-fitting cuffs.[3]
-
Eye and Face Protection: Use safety goggles and a face shield to protect against splashes. If there is a risk of aerosol generation, a full face-piece respirator may be necessary.
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator should be used.
-
Head and Shoe Covers: Disposable head, hair, and shoe covers should be worn to prevent contamination of the work area and the individual.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
- Ensure all necessary PPE is available and in good condition.
- Work should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to ensure proper ventilation.
- Verify that an emergency eyewash station and safety shower are readily accessible.
- Assemble all required materials and equipment before starting the procedure to minimize movement in and out of the designated handling area.
2. Handling:
- Don all required PPE before entering the designated handling area.
- Handle this compound with care to avoid the formation of dust or aerosols.
- Keep containers tightly closed when not in use.[2]
- Avoid all personal contact with the substance, including inhalation and skin contact.[2]
- Use non-sparking tools if the substance is in a flammable solvent.
3. Post-Handling:
- After handling, decontaminate all surfaces and equipment.
- Carefully remove and dispose of all disposable PPE as hazardous waste.
- Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, and any absorbent materials used for spills, must be treated as hazardous waste.
-
Containerization: Place all contaminated waste in a clearly labeled, sealed, and leak-proof container.
-
Spill Management:
-
In case of a spill, evacuate the area and alert others.
-
For small spills, if properly trained and equipped, you may clean it up.
-
Use an absorbent material like sand or diatomite to contain the spill.[1]
-
Some sources recommend treating the spill with an alkaline hypochlorite (B82951) solution to produce cyanate, followed by neutralization.[2]
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.
-
-
Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
